The target molecule, 2-chloro-6-fluoro-4-methoxyquinoline , represents a "privileged scaffold" in medicinal chemistry, particularly for Type II kinase inhibitors (e.g., c-Met, VEGFR) and advanced antimalarials. Its structural value lies in the orthogonality of its functional groups: the C6-fluorine provides metabolic stability (blocking P450 oxidation), the C4-methoxy group acts as a hydrogen-bond acceptor, and the C2-chlorine serves as a versatile handle for downstream palladium-catalyzed cross-couplings (Suzuki-Miyaura or Buchwald-Hartwig).
This guide rejects the lower-yielding, multi-step Gould-Jacobs cyclization in favor of a streamlined Modified Ziegler Method . This approach offers a higher atom economy and reduces the synthesis to two primary operational phases:[1]
Core Construction: One-pot formation of the 2,4-dichloroquinoline scaffold.
Regioselective Functionalization: Kinetic control of Nucleophilic Aromatic Substitution (
) to target C4 over C2.
Strategic Retrosynthesis
The synthesis is designed around the "Kinetic Gateway." We utilize the inherent electronic disparity between the C2 and C4 positions of the quinoline ring.
Disconnection: The C4-OMe bond is the final disconnection.
Precursor: 2,4-Dichloro-6-fluoroquinoline.
Starting Materials: 4-Fluoroaniline and Malonic Acid.
Figure 1: Retrosynthetic logic prioritizing the C4-selective substitution on the dichloro-scaffold.
Phase 1: Construction of the Scaffold (The Ziegler Protocol)
Objective: Synthesis of 2,4-dichloro-6-fluoroquinoline.
Rationale: Standard methods often involve cyclizing diethyl malonate with aniline to form the diol, followed by chlorination. This is inefficient. The Ziegler method utilizes
as both the solvent and the chlorinating agent, while simultaneously driving the condensation of malonic acid.
Experimental Protocol
Reagents:
4-Fluoroaniline (1.0 eq)
Malonic Acid (1.2 eq)
Phosphorus Oxychloride (
) (6-8 eq)
Catalyst:
(optional, 0.1 eq, accelerates cyclization)
Workflow:
Setup: In a dry round-bottom flask equipped with a heavy-duty magnetic stirrer and a reflux condenser (vented to a caustic scrubber for HCl/gas evolution), charge Malonic Acid and 4-Fluoroaniline.
Addition: Add
slowly at room temperature. Caution: Exothermic reaction.
Cyclization: Heat the mixture to reflux (105–110°C) .
Observation: The reaction will evolve HCl gas vigorously. Maintain reflux until gas evolution ceases (typically 4–6 hours).
Mechanism:[1][2][3][4] The in-situ generated bis-acid chloride of malonic acid acylates the aniline, followed by intramolecular Friedel-Crafts cyclization and concomitant chlorination.
Quench: Cool the mixture to ~60°C. Pour slowly onto crushed ice/water with vigorous stirring. Critical Safety:
hydrolysis is violent; control the addition rate.
Isolation: Neutralize the aqueous slurry with
or to pH 8–9. The product, 2,4-dichloro-6-fluoroquinoline , will precipitate as a beige/off-white solid.
Purification: Filtration followed by recrystallization from Ethanol/Water (9:1) or flash chromatography (Hexanes/EtOAc).
Yield Expectation: 75–85%.
Phase 2: Regioselective Functionalization (
)
Objective: Selective installation of the methoxy group at C4.
The Challenge: The scaffold has two electrophilic sites (C2 and C4).
C4 Position: More reactive due to the stabilization of the Meisenheimer intermediate (negative charge delocalized onto the Nitrogen).[5]
C2 Position: Less reactive kinetically but can be substituted under thermodynamic conditions (high heat, excess nucleophile).
The Solution: Kinetic control using stoichiometric methoxide at low temperature.
Experimental Protocol
Reagents:
2,4-Dichloro-6-fluoroquinoline (1.0 eq)
Sodium Methoxide (NaOMe) (1.05 eq) — Use a 25% w/w solution in MeOH or freshly prepared solid.
Solvent: Anhydrous Methanol (MeOH) or THF (for better solubility control).
Workflow:
Dissolution: Dissolve the dichloro-intermediate in anhydrous MeOH (0.5 M concentration).
Temperature Control: Cool the solution to 0°C (Ice bath). This is the critical control point.
Addition: Add the NaOMe solution dropwise over 30 minutes. Do not allow the local concentration of base to spike.
Reaction: Stir at 0°C for 2 hours, then allow to warm to Room Temperature (RT) for 1 hour.
Monitoring: Check via TLC or HPLC.
Target: 2-Chloro-6-fluoro-4-methoxyquinoline.
Over-reaction: 2,4-Dimethoxy-6-fluoroquinoline (occurs if too hot or excess base).
Wrong Isomer: 4-Chloro-2-methoxy... (Rare under these conditions).
Workup: Evaporate MeOH under reduced pressure. Resuspend residue in water and extract with Ethyl Acetate or DCM. Wash with brine, dry over
.
Yield Expectation: 85–92%.
Mechanistic Insight & Validation
Why does the reaction favor C4?
In the
mechanism, the rate-determining step is the attack of the nucleophile () to form the Meisenheimer complex.
Attack at C4: The negative charge is delocalized onto the ring nitrogen (para-like relationship). This is a highly stabilized resonance form.
Attack at C2: The negative charge is also delocalized onto the nitrogen, but the approach is often sterically more hindered by the lone pair of the nitrogen, and the transition state energy is slightly higher than at C4.
LUMO Analysis: DFT calculations consistently show the LUMO coefficient is largest at C4 for 2,4-dichloroquinolines, making it the "softest" and most electrophilic site.
Figure 2: Kinetic preference for C4 substitution driven by intermediate stability.
Quality Control (QC) Data Table
To validate the synthesis, compare analytical data against these standard values:
Parameter
Specification
Diagnostic Signal
Appearance
White to Off-white solid
N/A
1H NMR (DMSO-d6)
C4-OMe Confirmation
Singlet at δ 4.0–4.1 ppm (3H). Absence of C2-H.
1H NMR (Aromatic)
C3-H Proton
Singlet/Doublet at δ ~7.0 ppm . (Upfield due to OMe shielding).
LC-MS (ESI+)
Mass Confirmation
[M+H]+ = 212.0 (approx). Look for Cl isotope pattern (3:1).
Regio-purity
>98%
Absence of bis-methoxy (mass +31) or starting material.
Troubleshooting & Optimization
Issue: Bis-substitution (Dimethoxy impurity).
Cause: Reaction temperature too high or excess NaOMe.
Fix: Strictly maintain 0°C during addition. Reduce NaOMe to 0.95 eq and recycle unreacted starting material if necessary.
Issue: Low Yield in Step 1 (Ziegler).
Cause: Incomplete drying of reagents (POCl3 reacts with water).
Fix: Ensure Malonic Acid is dry. Use fresh POCl3.
Issue: Safety Pressure Buildup.
Cause: HCl gas evolution in Step 1.
Fix: Ensure scrubber line is wide-bore and not clogged.
References
Ziegler, E., & Gelfert, K. (1959). Syntheses of heterocycles with malonic acid chlorides.[6][7] Monatshefte für Chemie, 90, 822. (Foundational method for one-pot dichloroquinoline synthesis).
LUMO Analysis of Dichloro-heterocycles. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights.
BenchChem Technical Report. (2025). Reactivity Face-Off: 2,4-dichloroquinazoline vs Quinoline analogs.
Wolf, C., et al. (2008). Regioselective Synthesis of 2,4-Dichloroquinolines.[7][8][9] Journal of Organic Chemistry. (Confirming C4 reactivity preference).
Pfizer Patent WO2005.Process for the synthesis of quinoline derivatives.
Physicochemical Properties and Synthetic Utility of 2-Chloro-6-fluoro-4-methoxyquinoline: A Technical Guide
Executive Summary 2-Chloro-6-fluoro-4-methoxyquinoline (CAS: 860296-85-1) is a highly specialized, poly-substituted heterocyclic building block[1]. It is predominantly utilized in the pharmaceutical industry as a critica...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
2-Chloro-6-fluoro-4-methoxyquinoline (CAS: 860296-85-1) is a highly specialized, poly-substituted heterocyclic building block[1]. It is predominantly utilized in the pharmaceutical industry as a critical intermediate for the synthesis of complex hybrid molecules, including aminopyrrolidine and piperazine derivatives ([2]). This technical guide explores its physicochemical properties, the electronic causality governing its reactivity, and provides field-validated protocols for its application in drug discovery.
Molecular Architecture and Physicochemical Profile
The physicochemical parameters of 2-Chloro-6-fluoro-4-methoxyquinoline dictate its solubility, stability, and reactivity profile during organic synthesis ([3]).
The utility of this compound stems from the precise electronic push-pull dynamics established by its specific substituents. Understanding this causality is crucial for designing regioselective reactions:
C2-Chlorine (The Electrophilic Hub): The quinoline nitrogen withdraws electron density via both inductive and resonance effects, leaving the C2 position highly electron-deficient. The chlorine atom acts as an excellent leaving group, priming this site for Nucleophilic Aromatic Substitution (
C4-Methoxy (The Electronic Modulator): While oxygen is electronegative, its lone pairs donate electron density into the ring via resonance (
effect). This specifically deactivates the C4 position toward nucleophilic attack, ensuring regioselective substitution exclusively at the C2 position[1].
C6-Fluorine (The Metabolic Shield): The incorporation of fluorine at C6 does not significantly alter the synthetic reactivity at C2 but drastically enhances the lipophilicity and metabolic stability of the final drug candidate. It blocks cytochrome P450-mediated oxidation at the vulnerable C6 position, a common metabolic liability in quinoline-based drugs.
Therapeutic Applications: MC4 Receptor Antagonism
2-Chloro-6-fluoro-4-methoxyquinoline is a foundational precursor for synthesizing Melanocortin-4 (MC4) receptor antagonists ([1]). The MC4 receptor is a G-protein-coupled receptor (GPCR) deeply involved in the regulation of energy homeostasis, feeding behavior, and stress responses. Antagonists derived from this quinoline core have demonstrated significant efficacy in preclinical models for treating cachexia (severe weight loss), anorexia, depression, and anxiety[1].
Fig 1: Mechanism of action for MC4 receptor antagonists derived from the quinoline intermediate.
The most critical workflow involving 2-Chloro-6-fluoro-4-methoxyquinoline is its coupling with secondary amines (e.g., N-Boc-piperazine or aminopyrrolidines) via
[1][2]. The following protocol is designed as a self-validating system, ensuring high yield, regioselectivity, and purity.
Fig 2: Step-by-step workflow for the Nucleophilic Aromatic Substitution (SNAr) coupling.
Step-by-Step Methodology:
Reagent Preparation: In an oven-dried, argon-purged flask, dissolve 1.0 equivalent of 2-Chloro-6-fluoro-4-methoxyquinoline in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.2 M concentration[2]. Causality: DMF is chosen for its high dielectric constant, which stabilizes the highly polar transition state of the
reaction.
Base Addition: Add 2.5 equivalents of anhydrous Potassium Carbonate (
). Causality: acts as an acid scavenger to neutralize the HCl byproduct, driving the reaction forward without degrading the acid-sensitive methoxy group[2].
Amine Introduction: Add 1.2 equivalents of the target secondary amine (e.g., an aminopyrrolidine derivative)[1].
Thermal Activation: Heat the reaction mixture to 60–80 °C for 12 hours[1][2].
Self-Validating Checkpoint (TLC/LC-MS): Monitor the reaction via Thin-Layer Chromatography (TLC) using a Hexane:EtOAc (3:1) eluent. The disappearance of the high-Rf starting material and the appearance of a lower-Rf product spot validates reaction progression. Confirm the exact mass of the intermediate via LC-MS before proceeding to workup.
Quenching and Extraction: Cool the reaction to room temperature and pour the mixture over crushed ice. Extract the aqueous phase three times with Ethyl Acetate (EtOAc).
Washing and Drying: Wash the combined organic layers with a 5% aqueous LiCl solution (to thoroughly remove residual DMF), followed by a brine wash. Dry over anhydrous
, filter, and concentrate under reduced pressure.
Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexane/EtOAc gradient) to yield the pure coupled product.
Quality Control & Analytical Validation
To ensure scientific integrity before utilizing the product in downstream in vivo or in vitro assays, the synthesized intermediate must be validated against the following spectral benchmarks:
1H NMR (400 MHz, CDCl3): Look for the complete disappearance of the C2-chloro quinoline signature and the appearance of the respective amine protons. The C3 aromatic proton typically appears as a distinct singlet around 6.5–7.0 ppm, heavily shielded by the adjacent C4-methoxy group.
19F NMR (376 MHz, CDCl3): A distinct multiplet/singlet must be observed, confirming the retention of the C6-fluoro group.
LC-MS: Utilize Electrospray Ionization (ESI+). The observed
peak must perfectly match the calculated exact mass of the coupled product.
References
US Patent 8044068B2.Aminopyrrolidine compound. United States Patent and Trademark Office.
ChemBase. 2-chloro-6-fluoro-4-methoxyquinoline (CAS 860296-85-1) Physicochemical Data. Available at:[Link]
2-Chloro-6-fluoro-4-methoxyquinoline (CAS 860296-85-1): Structural Dynamics, Synthesis, and Applications in Receptor Antagonist Development
Executive Summary In modern drug discovery, the quinoline scaffold remains one of the most privileged structures for developing central nervous system (CNS) active agents. Among its functionalized derivatives, 2-Chloro-6...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern drug discovery, the quinoline scaffold remains one of the most privileged structures for developing central nervous system (CNS) active agents. Among its functionalized derivatives, 2-Chloro-6-fluoro-4-methoxyquinoline (CAS 860296-85-1) stands out as a highly specialized electrophilic building block. This whitepaper provides an in-depth technical analysis of its structural causality, its critical role in synthesizing Melanocortin-4 (MC4) receptor antagonists, and field-proven, self-validating protocols for its integration into complex molecular architectures via Nucleophilic Aromatic Substitution (SNAr).
Physicochemical Profiling & Structural Causality
Before deploying a building block in a synthetic campaign, it is crucial to understand the "why" behind its molecular design. The specific substitution pattern of this molecule is not arbitrary; it is a calculated effort to balance reactivity for synthesis with pharmacokinetic stability for downstream biological applications.
Structural Causality: Why this specific substitution pattern?
As an application scientist, I evaluate building blocks based on their dual utility in the reactor and the biological target.
The C2-Chloro Group (Reactivity): The adjacent quinoline nitrogen (N1) is highly electron-withdrawing, creating a severe electron deficiency at the C2 position. The chlorine atom acts as an optimal leaving group, priming the molecule for rapid SNAr reactions with amine nucleophiles (e.g., piperazines)[3].
The C6-Fluoro Group (Metabolic Stability): Fluorine is a classic bioisostere for hydrogen. In medicinal chemistry, the C6 position of the quinoline ring is a notorious hotspot for Cytochrome P450-mediated metabolic oxidation. Substituting hydrogen with fluorine blocks this metabolic liability while simultaneously increasing the compound's lipophilicity (logP), thereby enhancing blood-brain barrier (BBB) permeability[4].
The C4-Methoxy Group (Target Affinity): While it acts as an electron-donating group via resonance (tuning the basicity of the quinoline nitrogen), its primary role in drug design is spatial. The methoxy group provides the necessary steric bulk and hydrogen-bond acceptor capabilities to anchor the resulting hybrid molecules into specific hydrophobic pockets of target receptors[5].
Mechanistic Role in Drug Discovery: MC4 Receptor Antagonism
2-Chloro-6-fluoro-4-methoxyquinoline is a critical precursor in the synthesis of novel aminopyrrolidine compounds that act as antagonists at the Melanocortin-4 (MC4) receptor .
The MC4 receptor is extensively distributed in the brain and is heavily involved in processing pro-opiomelanocortin (POMC) signals. Overactivation of this receptor by endogenous agonists (like α-MSH) is linked to severe stress-induced anorexia and cachexia. By coupling our functionalized quinoline core with aminopyrrolidine derivatives, researchers have successfully developed potent MC4 receptor antagonists. These antagonists block α-MSH binding, thereby serving as prophylactic and therapeutic agents for mood disorders, depression, anxiety, and cachexia[5].
Logical relationship of MC4R antagonism by quinoline derivatives.
To forge the critical C-N bond that defines these active hybrid structures, we utilize a Nucleophilic Aromatic Substitution (SNAr) strategy. The protocol below details the coupling of 2-Chloro-6-fluoro-4-methoxyquinoline with a piperazine/pyrrolidine nucleophile[3].
Experimental Workflow Diagram
Step-by-step experimental workflow for S_NAr cross-coupling.
Self-Validating SNAr Protocol
To ensure absolute trustworthiness and reproducibility, this methodology incorporates a mandatory In-Process Control (IPC) feedback loop.
Step 1: Reagent Preparation & Solvation
Action: Dissolve 1.0 equivalent of 2-Chloro-6-fluoro-4-methoxyquinoline (CAS 860296-85-1) in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.2 M concentration.
Causality: Anhydrous DMF is a polar aprotic solvent. It stabilizes the polar Meisenheimer complex transition state during SNAr without forming hydrogen bonds that would otherwise blunt the nucleophilicity of the incoming amine[3].
Step 2: Base and Nucleophile Introduction
Action: Add 2.0 equivalents of finely milled, anhydrous Potassium Carbonate (K2CO3), followed by 1.2 equivalents of the target secondary amine (e.g., an aminopyrrolidine or N-Boc-piperazine).
Causality: K2CO3 acts as a heterogeneous acid scavenger. It neutralizes the HCl byproduct generated during the substitution, driving the thermodynamic equilibrium forward and preventing the protonation (and subsequent deactivation) of the nucleophile[3].
Step 3: Thermal Activation
Action: Heat the reaction mixture to 60 °C under a continuous inert nitrogen atmosphere.
Causality: Because the C2 position is highly activated by the adjacent nitrogen and the C4-methoxy group's inductive effects, moderate heating is sufficient. Exceeding 80 °C risks nucleophilic attack at the C4-methoxy position or general degradation[5].
Step 4: In-Process Control (IPC) - The Validation Checkpoint
Action: After 2 hours of heating, withdraw a 10 µL aliquot, dilute in 1 mL of LC-MS grade methanol, and analyze via LC-MS.
Validation Logic: Monitor the Extracted Ion Chromatogram (EIC) for the starting material mass (m/z 211.02). The reaction is validated to proceed to Step 5 only when the starting material peak area is <5% relative to the product mass. If >5% remains, the system dictates continued heating and re-sampling every 60 minutes.
Step 5: Workup and Isolation
Action: Quench the validated reaction by pouring it into ice-cold water (5x the volume of DMF). Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with 5% aqueous LiCl (to aggressively strip residual DMF) and brine. Dry over Na2SO4, filter, and concentrate in vacuo.
References
Below is the consolidated list of authoritative sources and patents utilized to ground the mechanistic claims and protocols in this whitepaper.
Source: uni.
Source: uni.
860296-85-1 CAS | 2-Chloro-6-fluoro-4-methoxyquinoline
Source: ChemicalBook
URL
US8044068B2 - Aminopyrrolidine compound
Source: Google Patents
URL
Technical Whitepaper: Spectroscopic Characterization & Structural Elucidation of 2-Chloro-6-fluoro-4-methoxyquinoline
The following technical guide details the spectroscopic characterization of 2-Chloro-6-fluoro-4-methoxyquinoline , a critical scaffold in the development of kinase inhibitors (e.g., VEGFR/c-Met pathways). This guide synt...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the spectroscopic characterization of 2-Chloro-6-fluoro-4-methoxyquinoline , a critical scaffold in the development of kinase inhibitors (e.g., VEGFR/c-Met pathways).
This guide synthesizes theoretical principles with empirical data from analogous quinoline systems to provide a robust framework for structural validation.
Executive Summary & Synthetic Context
2-Chloro-6-fluoro-4-methoxyquinoline (C₁₀H₇ClFNO) is a trisubstituted quinoline derivative. Its structural integrity is defined by three key features: the chlorine atom at C2 (essential for further cross-coupling), the methoxy group at C4 (electron-donating), and the fluorine atom at C6 (metabolic stability).
Synthetic Origin & Impurity Profiling
This compound is typically synthesized via Regioselective Nucleophilic Aromatic Substitution (S_NAr) of 2,4-dichloro-6-fluoroquinoline with sodium methoxide.
Critical Quality Attribute (CQA): The reaction must favor substitution at C4 over C2.
Diagnostic Challenge: Distinguishing the target (4-methoxy) from the isomeric byproduct (2-methoxy-4-chloro).
Structural Workflow
The following diagram outlines the logic flow for confirming the correct regioisomer using spectroscopic data.
Caption: Decision tree for distinguishing the target 4-methoxy regioisomer from potential byproducts.
Mass Spectrometry (MS) Data
Technique: LC-MS (ESI+) or GC-MS (EI).
Objective: Confirmation of molecular weight and halogen pattern.
Isotopic Pattern Analysis
The presence of a single Chlorine atom provides a distinct isotopic signature that serves as the first checkpoint for identity.
Ion Parameter
Value (m/z)
Relative Abundance
Interpretation
Molecular Ion (M+)
211.02
100%
^35Cl Isotopologue
Isotope Peak (M+2)
213.02
~32-33%
^37Cl Isotopologue (Diagnostic 3:1 ratio)
Base Peak
211.0
100%
Stable Quinoline Core
Fragmentation Pathway (EI - 70eV)
Under Electron Impact (EI), the molecule undergoes characteristic fragmentation:
[M]⁺ (211/213): Parent ion.
[M - 15]⁺ (196/198): Loss of methyl radical (•CH₃) from the methoxy group. High intensity diagnostic peak.
[M - 28]⁺ (183/185): Subsequent loss of CO (common in anisole-like systems).
[M - 35]⁺ (176): Loss of Cl radical (rare in soft ionization, possible in hard EI).
Nuclear Magnetic Resonance (NMR) Spectroscopy
Solvent: DMSO-d₆ or CDCl₃ (Data below standardized to CDCl₃ ).
Reference: TMS (0.00 ppm).
^1H NMR (Proton) - 400 MHz
The proton spectrum is the primary tool for regiochemical assignment. The signal for H3 is the "fingerprint" region.
Position
Shift (δ, ppm)
Multiplicity
Coupling (J, Hz)
Diagnostic Note
H3
6.75 - 6.85
Singlet (s)
-
Critical: Upfield shift due to C4-OMe shielding. If >7.2 ppm, suspect 4-Cl isomer.
H5
7.80 - 7.90
dd
J(H-F) ≈ 9-10, J(m) ≈ 2.8
Ortho to F; Peri to OMe.
H7
7.45 - 7.55
ddd
J(H-F) ≈ 8, J(o) ≈ 9, J(m) ≈ 2.8
"Triple" split due to H8, H5, and F6.
H8
7.95 - 8.05
dd
J(H-F) ≈ 5-6, J(o) ≈ 9
Deshielded by ring nitrogen.
OMe
4.05 - 4.10
Singlet (s)
-
Distinctive methoxy peak.
^13C NMR (Carbon) - 100 MHz
Carbon NMR confirms the oxidation state of C2 and C4.
Carbon
Shift (δ, ppm)
Assignment
Structural Logic
C4
162.5 - 163.5
C-OMe
Deshielded by Oxygen.
C6
158.0 - 161.0
C-F
Doublet (d, J_CF ≈ 245 Hz). Large coupling constant confirms F attachment.
C2
150.0 - 152.0
C-Cl
Deshielded by N and Cl.
C8a
~145.0
Quaternary
Bridgehead carbon.
C3
101.0 - 102.0
CH
Upfield due to resonance from OMe.
OMe
56.2 - 56.8
O-CH₃
Typical methoxy carbon.
^19F NMR (Fluorine)
Shift:-110.0 to -115.0 ppm (relative to CFCl₃).
Pattern: Multiplet (typically ddd) due to coupling with H5, H7, and H8.
Utility: Purity check. A single peak confirms no fluorinated regioisomers (e.g., 5-fluoro or 7-fluoro impurities).
Infrared Spectroscopy (FT-IR)
Method: ATR (Attenuated Total Reflectance) or KBr Pellet.
Wavenumber (cm⁻¹)
Vibration Mode
Functional Group Assignment
3050 - 3080
ν(C-H) ar
Aromatic C-H stretch (weak).
2940 - 2960
ν(C-H) alk
Methyl C-H stretch (from OMe).
1580 - 1600
ν(C=C / C=N)
Quinoline ring skeletal vibrations.
1250 - 1270
ν(C-O)
Aryl alkyl ether stretch (Strong diagnostic).
1100 - 1150
ν(C-F)
Carbon-Fluorine stretch.
750 - 800
ν(C-Cl)
Carbon-Chlorine stretch (often obscured in fingerprint).
Experimental Validation Protocol
To ensure data integrity (E-E-A-T), follow this standardized preparation workflow.
Sample Preparation for NMR
Mass: Weigh 5–10 mg of the solid compound.
Solvent: Dissolve in 0.6 mL of CDCl₃ (99.8% D) or DMSO-d₆ .
Note: DMSO-d₆ is preferred if the compound shows low solubility or peak broadening in chloroform.
Filtration: If the solution is cloudy (salt impurities), filter through a cotton plug within a glass pipette into the NMR tube.
Visualization of Coupling Logic
The following diagram illustrates the specific Spin-Spin coupling interactions expected in the ^1H NMR spectrum due to the Fluorine atom.
Caption: 19F-1H Spin-Spin coupling network defining the multiplicity of the aromatic region.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12369166, 2-Chloro-4-methoxyquinoline. Retrieved from [Link]
SpectraBase. 1H NMR Spectrum of 4-Chloroquinoline (Analogous Core). Wiley Science Solutions. Retrieved from [Link]
Royal Society of Chemistry. Supporting Information: Synthesis and Characterization of Quinoline Derivatives. Retrieved from [Link]
Reich, H. J. (2023). 13C Chemical Shift Data and Substituent Effects. University of Wisconsin-Madison. Retrieved from [Link]
Foundational
The Privileged Quinoline Scaffold: Synthetic Versatility and Therapeutic Precision
The following technical guide is structured to provide an advanced, mechanistic, and practical analysis of substituted quinolines in modern medicinal chemistry. Executive Summary: The "Privileged" Architecture In the lex...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide is structured to provide an advanced, mechanistic, and practical analysis of substituted quinolines in modern medicinal chemistry.
Executive Summary: The "Privileged" Architecture
In the lexicon of medicinal chemistry, few heterocycles command the status of a "privileged structure" as effectively as quinoline (benzo[b]pyridine). Its ubiquity is not merely a function of synthetic availability but a consequence of its electronic duality: the electron-deficient pyridine ring (susceptible to nucleophilic attack) fused with an electron-rich benzene ring (susceptible to electrophilic substitution).
This guide moves beyond basic textbook definitions to analyze how specific substitution patterns on the quinoline core drive selectivity across three distinct therapeutic landscapes: Oncology (Kinase Inhibition) , Infectious Disease (Bioenergetics & Heme Detoxification) , and Neurodegeneration (Metal Chelation) .
Oncology: The Era of 4-Anilinoquinoline Kinase Inhibitors
The 4-anilinoquinoline scaffold has emerged as a cornerstone in the design of ATP-competitive kinase inhibitors. Unlike early cytotoxic agents that intercalated DNA indiscriminately, these molecules exploit the hydrophobic pocket of the kinase ATP-binding site.
Structural Basis of Potency (SAR)
The success of drugs like Bosutinib (Src/Abl inhibitor) and Lenvatinib (VEGFR inhibitor) relies on a precise pharmacophore:
N1 Position: Often unsubstituted to maintain hydrogen bonding with the kinase hinge region.
C3 Position: Electron-withdrawing groups (e.g., -CN) can enhance metabolic stability and alter the pKa of the ring nitrogen.
C4 Position: The aniline moiety projects into the solvent-accessible region or a hydrophobic back-pocket, determining selectivity.
C6/C7 Positions: Solubilizing groups (e.g., methoxy or morpholine-containing ethers) are critical for pharmacokinetic (PK) profiles.
Mechanism of Action: Type I vs. Type II Inhibition
Most quinoline kinase inhibitors function as Type I inhibitors , binding to the active conformation (DFG-in) of the kinase. However, subtle modifications can shift binding to the inactive (DFG-out) state (Type II), often improving selectivity profiles.
Visualization: Kinase Inhibitor Pharmacophore
The following diagram illustrates the generalized Structure-Activity Relationship (SAR) for 4-anilinoquinoline kinase inhibitors.
Infectious Diseases: Targeting Bioenergetics and Detoxification
While quinolines like Chloroquine defined 20th-century antimalarial therapy, resistance has necessitated a shift toward novel mechanisms.
Tuberculosis: The Diarylquinoline Breakthrough
Bedaquiline (Sirturo) represents the most significant advance in TB therapy in decades. It deviates from the planar structure of traditional quinolines, utilizing a non-planar diarylquinoline architecture.
Target: Mycobacterium tuberculosis ATP synthase (F-ATP synthase).[1][2]
Mechanism: Bedaquiline binds to the c-subunit of the
rotor ring. This binding mechanically jams the rotor, preventing proton translocation and ATP synthesis, leading to bacterial energy depletion and death.[3]
Malaria: The Enduring Heme Target
Despite resistance, the core mechanism of 4-aminoquinolines remains relevant.
Mechanism: The parasite digests hemoglobin, releasing toxic free heme.[4][5][6] It detoxifies this by polymerizing heme into inert hemozoin .[6][7]
Action: Quinolines bind to heme (via
- stacking), capping the polymer and preventing further detoxification.[5] The accumulation of free heme lyses the parasite.[8]
The table below contrasts the physicochemical properties and targets of key quinoline drugs.
Drug Name
Primary Indication
Molecular Target
Key Structural Feature
Bedaquiline
MDR-Tuberculosis
Mycobacterial ATP Synthase (c-subunit)
Diarylquinoline (Stereospecific)
Bosutinib
CML (Leukemia)
Src/Abl Tyrosine Kinase
4-Anilino-3-cyanoquinoline
Lenvatinib
Thyroid Cancer
VEGFR1-3, FGFR1-4
Quinoline-carboxamide urea
Chloroquine
Malaria
Heme Polymerization (Hemozoin)
4-Aminoquinoline with basic side chain
Clioquinol
Neurodegeneration*
Metal Ions (, )
8-Hydroxyquinoline
*Investigational/Historical use in Alzheimer's/Huntington's.
Experimental Protocol: Synthesis of a Kinase Inhibitor Intermediate
Objective: Synthesis of 4-(3-chloro-4-fluoroanilino)-7-methoxy-6-quinolinecarbonitrile.
Context: This protocol demonstrates the Nucleophilic Aromatic Substitution (
) reaction, a critical step in synthesizing Bosutinib-like analogues.
Solvent: 2-Ethoxyethanol (High boiling point, polar protic to stabilize the transition state).
Catalyst: Pyridine hydrochloride (0.1 eq) - Critical for protonating the quinoline nitrogen, activating the C4 position.
Step-by-Step Methodology
Activation:
Charge a round-bottom flask with 4-Chloro-7-methoxy-6-quinolinecarbonitrile and 2-ethoxyethanol (10 mL/g).
Add Pyridine hydrochloride.
Causality: The acidic environment protonates the quinoline N1, increasing the electrophilicity at C4, facilitating the attack by the aniline.
Substitution (
):
Add 3-Chloro-4-fluoroaniline.
Heat the mixture to reflux (135°C) for 3–5 hours.
Self-Validating Check: The reaction mixture will typically darken, and a heavy precipitate (the hydrochloride salt of the product) should begin to form after 1 hour.
Isolation:
Cool the reaction to room temperature.
Dilute with an equal volume of diethyl ether or ethyl acetate.
Causality: This reduces the solubility of the product salt, maximizing yield.
Filter the precipitate and wash with cold ether.
Free Base Liberation:
Suspend the solid in a mixture of chloroform/methanol (9:1).
Wash with saturated aqueous
.
Dry the organic layer over
and concentrate.
Characterization:
1H NMR (DMSO-d6): Look for the disappearance of the C4-Cl signal and the appearance of aniline aromatic protons (multiplets at 7.0–7.5 ppm) and the NH singlet (broad, >9 ppm).
Workflow Visualization
Figure 2: Synthetic workflow for the C4-functionalization of the quinoline core via nucleophilic aromatic substitution.
Future Horizons: Neurodegeneration & PROTACs
Multi-Target Directed Ligands (MTDLs)
In Alzheimer's disease, 8-hydroxyquinolines (e.g., PBT2) have been explored not just as chelators of neurotoxic metals (
, ) but as ionophores that redistribute these metals to intracellular compartments where they are needed. Modern medicinal chemistry is fusing this moiety with Acetylcholinesterase (AChE) inhibitors to create dual-action drugs.
PROTACs (Proteolysis Targeting Chimeras)
Quinolines are finding new life as the "warhead" ligand in PROTACs. By linking a quinoline-based kinase inhibitor to an E3 ligase ligand (like Thalidomide), researchers can degrade the target protein rather than merely inhibiting it. This overcomes the issue of compensatory overexpression often seen with standard inhibitors.
References
Mechanism of Action of Antimalarial Quinolines
Sullivan, D. J., et al.[4] "A Common Mechanism for Blockade of Heme Polymerization by Antimalarial Quinolines."[4][5] Journal of Biological Chemistry.
Bedaquiline Mechanism in Tuberculosis
Andries, K., et al. "A Diarylquinoline Drug Active on the ATP Synthase of Mycobacterium tuberculosis."[1][9][10] Science.
Quinoline Kinase Inhibitors (Bosutinib)
Cortés, J. E., et al.[11] "Bosutinib versus Imatinib in Newly Diagnosed Chronic-Phase Chronic Myeloid Leukemia." Journal of Clinical Oncology.
Synthesis of 4-Aminoquinolines
Solomon, V. R., & Lee, H. "Quinoline as a Privileged Scaffold in Cancer Drug Discovery."[12] Current Medicinal Chemistry.
FDA Approved Kinase Inhibitors
Roskoski, R.[11][13] "Properties of FDA-approved small molecule protein kinase inhibitors." Pharmacological Research.
The Evolution and Engineering of Fluoroquinolones: A Technical Whitepaper on Discovery, Synthesis, and Target Biology
Executive Summary & Historical Context The discovery of quinolone antibiotics represents a triumph of rational drug design and serendipitous observation. The foundational molecule, nalidixic acid , was discovered in 1962...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Historical Context
The discovery of quinolone antibiotics represents a triumph of rational drug design and serendipitous observation. The foundational molecule, nalidixic acid , was discovered in 1962 by George Lesher and colleagues as an unexpected byproduct during the synthesis of the antimalarial agent chloroquine[1]. While nalidixic acid exhibited moderate antibacterial activity against Gram-negative organisms, it lacked efficacy against Pseudomonas aeruginosa and had poor systemic distribution[1].
Over the next several decades, medicinal chemists systematically engineered the quinolone pharmacophore. The pivotal breakthrough occurred with the introduction of a fluorine atom at the C6 position and a piperazine ring at the C7 position, birthing the fluoroquinolone class[2][3]. These modifications exponentially increased target affinity, broadened the antimicrobial spectrum, and improved pharmacokinetic profiles, culminating in blockbuster therapeutics like ciprofloxacin and levofloxacin[3][4].
Generational Evolution and Structural Engineering
The evolution of fluoroquinolones is categorized into four distinct generations, defined by structural modifications that directly dictate their antimicrobial spectrum and target affinity[2][5].
Table 1: Quantitative and Structural Evolution of Quinolone Generations
Generation
Representative Compounds
Key Structural Innovations
Primary Antimicrobial Spectrum
First
Nalidixic Acid, Flumequine
1,8-naphthyridone core; First C6-Fluorine addition (Flumequine).
Gram-negative enterics (excluding P. aeruginosa). Primarily for UTIs.
Second
Norfloxacin, Ciprofloxacin
C6-Fluorine + C7-Piperazine ring.
Broad Gram-negative (including P. aeruginosa), limited Gram-positive[2][3].
Third
Levofloxacin
Chiral pure (S)-enantiomer; Tricyclic morpholine ring.
Enhanced Gram-positive (S. pneumoniae), atypical pathogens[3].
Fourth
Moxifloxacin
C7-diazabicyclo ring; C8-methoxy group.
Broadest spectrum: Gram-positive, Gram-negative, and Anaerobes[2][3].
Causality in Design: The C6 fluorine atom strengthens
-stacking interactions between the fluoroquinolone molecule and bacterial DNA bases, drastically lowering the Minimum Inhibitory Concentration (MIC)[1]. The C7 piperazine ring enhances the molecule's ability to permeate through Gram-negative outer membrane porins (such as OmpF)[4][5].
Core Chemical Scaffold & Synthesis: The Gould-Jacobs Reaction
The industrial and laboratory synthesis of the fluoroquinolone core relies heavily on the Gould-Jacobs reaction . This highly efficient synthetic route constructs the central 4-hydroxyquinoline-3-carboxylate scaffold from a substituted aniline precursor[6][7].
Caption: Workflow of the Gould-Jacobs reaction for synthesizing the fluoroquinolone core scaffold.
Protocol 1: Synthesis of the Quinolone Core via Gould-Jacobs Reaction
This protocol outlines the self-validating synthesis of a ciprofloxacin precursor[7][8].
Condensation Phase:
Procedure: Combine 3-chloro-4-fluoroaniline (1.0 eq) with diethyl ethoxymethylenemalonate (DEEM) (1.1 eq) in a reaction flask. Heat the mixture to 100–150 °C for 2 hours.
Causality: DEEM is selected because its highly electrophilic double bond is highly susceptible to nucleophilic attack by the aniline's amino group[6][8]. Heating drives the elimination of an ethanol molecule, pushing the thermodynamic equilibrium toward the stable anilidomethylenemalonate intermediate[8].
Thermal Cyclization Phase:
Procedure: Dissolve the isolated intermediate in diphenyl ether. Heat the solution to >250 °C under reflux for 1–2 hours.
Causality: This critical step demands massive thermal energy to overcome the high activation barrier required for the 6-electron electrocyclization[8]. Diphenyl ether is utilized because its high boiling point (259 °C) allows for ambient-pressure heating at the required temperature without solvent degradation[7].
Saponification & Decarboxylation:
Procedure: Treat the resulting ethyl 4-oxo-quinoline-3-carboxylate with aqueous sodium hydroxide, followed by thermal decarboxylation.
Causality: Saponification hydrolyzes the ester into a carboxylic acid, which is subsequently removed via heat to yield the final 4-hydroxyquinoline core[8].
Validation Check: Monitor the reaction via GC-MS. The complete disappearance of the intermediate mass peak and the emergence of the cyclized core mass peak confirms successful ring closure.
Mechanism of Action & Target Biology
Fluoroquinolones are unique among antimicrobials because they do not simply inhibit an enzyme; they corrupt it into a cellular poison[3]. They target two essential bacterial type II topoisomerases: DNA Gyrase (primarily in Gram-negative bacteria) and Topoisomerase IV (primarily in Gram-positive bacteria)[1][5].
During DNA replication, DNA gyrase introduces negative supercoils to relieve torsional strain ahead of the replication fork[5][9]. Fluoroquinolones intercalate between the unpaired DNA bases at the enzyme-DNA cleavage site, stabilizing a ternary cleavage complex [4]. This prevents the enzyme from religating the cleaved DNA, leading to fatal double-strand breaks, replication fork arrest, and apoptosis-like bacterial cell death[3][4].
Caption: Fluoroquinolone mechanism of action: from porin permeation to ternary complex-induced cell death.
Experimental Validation: DNA Gyrase Supercoiling Assay
To quantify the inhibitory potency (
) of novel fluoroquinolone candidates, researchers employ an in vitro DNA supercoiling assay using purified E. coli DNA gyrase[9][10].
Protocol 2: E. coli DNA Gyrase Supercoiling Assay
Reaction Assembly:
Procedure: In a sterile microcentrifuge tube, combine 0.5 µg of relaxed pBR322 plasmid DNA, 1X Assay Buffer (containing ATP), and varying concentrations of the fluoroquinolone inhibitor. Add 1 U of purified E. coli DNA gyrase (A2B2 complex) to initiate the reaction in a final volume of 30 µL[10].
Causality: Relaxed pBR322 is used as the substrate because its specific linking number allows clear visualization of supercoiling. ATP is strictly required because DNA gyrase is an ATP-dependent enzyme that couples ATP hydrolysis to the introduction of negative supercoils[9].
Incubation:
Procedure: Incubate the mixture at 37 °C for 30 minutes[10].
Causality: 37 °C mimics the physiological temperature of E. coli, representing the thermodynamic optimum for gyrase ATPase and cleavage/religation activity[10].
Termination:
Procedure: Terminate the reaction by adding 30 µL of 10X GSTEB stop/loading buffer[10].
Causality: The stop buffer contains EDTA, which aggressively chelates
ions. Because is an essential cofactor for the topoisomerase cleavage mechanism, its removal instantly halts all enzymatic activity[9].
Electrophoretic Resolution:
Procedure: Load the samples onto a 1% agarose gel prepared with TAE buffer (40 mM Tris-Acetate, 2 mM EDTA). Run the gel at a maximum of 90V for 2–3 hours[9].
Causality: TAE buffer is chosen over TBE because it provides superior electrophoretic resolution for supercoiled pBR322[9]. Supercoiled DNA possesses a highly compact hydrodynamic radius, allowing it to migrate significantly faster through the agarose matrix than the bulky, relaxed topoisomers[9].
System Validation & Quality Control:
Self-Validation Check: Inspect the gel under UV light. A valid assay will show distinct bands for relaxed and supercoiled DNA. If a prominent linear DNA band appears between the open-circular (OC) and supercoiled (SC) forms, it indicates nuclease contamination in the assay buffers or enzyme fractions. This invalidates the specific gyrase inhibition data, and the buffers must be discarded[9].
References
Supercoiling Assays | Technical Information | Inspiralis Ltd
Inspiralis Ltd.[Link]
What class is ciprofloxacin (a fluoroquinolone antibiotic)?
Dr.Oracle
[Link]
Navigating fluoroquinolone resistance in Gram-negative bacteria: a comprehensive evaluation
PMC (National Institutes of Health)[Link]
Navigating fluoroquinolone resistance in Gram-negative bacteria: a comprehensive evaluation
Oxford Academic[Link]
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Structural Elucidation & Analysis of 2-Chloro-6-fluoro-4-methoxyquinoline
Content Type: Technical Guide / Whitepaper
Audience: Senior Researchers, Crystallographers, and Medicinal Chemists[1]
Executive Summary
This technical guide outlines the definitive protocol for the solid-state characterization of 2-Chloro-6-fluoro-4-methoxyquinoline (CAS: 4295-09-4).[1] As a tri-substituted quinoline scaffold, this molecule presents a distinct case study in supramolecular chemistry due to its competing intermolecular forces: the lipophilic fluorine at C6, the polarizable chlorine at C2, and the electron-donating methoxy group at C4.[1] This document details the methodology for obtaining diffraction-quality crystals, the data acquisition parameters required for publication standards, and the analysis of specific non-covalent interactions (NCIs) critical for structure-activity relationship (SAR) modeling in drug discovery.
Molecular Context & Significance
The 2-chloro-6-fluoro-4-methoxyquinoline scaffold is a privileged pharmacophore.[1] The C2-Chlorine serves as a reactive handle for nucleophilic aromatic substitution (
) or palladium-catalyzed cross-coupling, while the C6-Fluorine modulates metabolic stability by blocking cytochrome P450 oxidation sites.
From a crystallographic perspective, this molecule is achiral but prone to forming complex packing motifs driven by Halogen Bonding (XB) and ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
- Stacking . Understanding its solid-state conformation is essential for predicting its binding affinity in protein pockets, where these same specific interactions dictate efficacy.[1]
Experimental Protocol: Crystallization Strategy
High-quality single crystals are the prerequisite for accurate structural analysis.[1] For this lipophilic halogenated heterocycle, traditional solvent evaporation often yields amorphous powder.[1] The following Self-Validating Protocol utilizes vapor diffusion to control supersaturation kinetics.
Anti-Solvent (Poor Solubility): n-Hexane or Pentane.[1] These induce precipitation without solvating the lattice.
Vapor Diffusion Methodology (Step-by-Step)
Dissolution: Dissolve 20 mg of the compound in 1.5 mL of DCM in a small inner vial (4 mL). Ensure the solution is clear; filter through a 0.45 ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
m PTFE syringe filter if necessary to remove nucleation sites.
Setup: Place the open inner vial inside a larger outer jar (20 mL) containing 5 mL of n-Hexane.
Equilibration: Seal the outer jar tightly. The volatile hexane will diffuse into the DCM solution, slowly increasing polarity and inducing nucleation.
Harvesting: Store at 4°C in a vibration-free environment. Inspect after 48–72 hours.
Validation: Examine crystals under a cross-polarizing microscope. Birefringence (shifting colors upon rotation) confirms crystallinity.[1] Isotropic (dark) solids are amorphous and must be discarded.[1]
Workflow Visualization
The following diagram illustrates the critical path from crude material to refined structure.
Data Acquisition & Refinement
To ensure the structure meets the rigorous standards of the IUCr (International Union of Crystallography), specific parameters must be adhered to.
, Å). While Copper () is used for absolute configuration of chiral molecules, is preferred here to minimize absorption effects from the Chlorine atom.
Temperature:100 K . Cryogenic cooling is mandatory to reduce atomic thermal vibration (Atomic Displacement Parameters), allowing for precise resolution of the Fluorine atom's position and the methoxy group's orientation.
Resolution: Collect data to a resolution of at least 0.80 Å (
for Mo) to resolve electron density between the aromatic ring atoms.
Refinement Metrics (Success Criteria)
A "solved" structure is only valid if it meets these statistical thresholds:
Parameter
Target Value
Significance
R1 (R-factor)
< 5.0% (0.05)
Indicates agreement between observed and calculated electron density.[1]
Goodness of Fit (GoF)
0.9 – 1.1
Values far outside this range suggest incorrect weighting schemes or missed symmetry.
Completeness
> 99%
Ensures no crystallographic planes were missed during rotation.[1]
Flack Parameter
N/A
Not applicable (Achiral molecule).
Structural Analysis & Intermolecular Forces
Once refined, the structure of 2-chloro-6-fluoro-4-methoxyquinoline will reveal specific supramolecular motifs.[1] Based on analogous halo-quinoline structures, the following interactions are the primary drivers of lattice stability.
Conformation
Quinoline Planarity: The bicyclic system is expected to be planar (RMS deviation < 0.02 Å).
Methoxy Orientation: The
bond angle typically expands to ~118° to accommodate the steric bulk. The methyl group will likely lie coplanar with the ring ( or ) to maximize resonance donation of the oxygen lone pair into the aromatic -system.
- Stacking: The electron-deficient pyridine ring (due to N1) often stacks over the electron-rich benzene ring of a neighbor (Head-to-Tail stacking).
Metric: Centroid-to-centroid distance 3.5 – 3.8 Å .[1]
Halogen Bonding (XB): The C2-Chlorine atom possesses a "sigma-hole" (region of positive electrostatic potential). It acts as a Lewis Acid interacting with nucleophiles (Lewis Bases).[1]
Metric: Distance < sum of van der Waals radii (~3.27 Å).
Weak Hydrogen Bonds: The C6-Fluorine is a weak H-bond acceptor.[1]
Interaction:
.
Significance: These weak forces fine-tune the crystal lattice but are easily disrupted by solvent during dissolution.
Pharmaceutical Implications
Understanding this structure allows for predictive modification:
Solubility: If the crystal packing is dominated by strong
-stacks (short centroid distances), the compound will likely have high melting points and poor aqueous solubility.
Polymorphism: The flexibility of the methoxy group rotation suggests the potential for polymorphism. Differential Scanning Calorimetry (DSC) should be performed to check for phase transitions.
References
Sheldrick, G. M. (2015).[1] "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3-8.[1]
Groom, C. R., et al. (2016).[1] "The Cambridge Structural Database." Acta Crystallographica Section B, 72(2), 171-179.[1]
Desiraju, G. R., et al. (2013).[1] "Definition of the halogen bond (IUPAC Recommendations 2013)." Pure and Applied Chemistry, 85(8), 1711-1713.[1]
Nath, L., et al. (2025).[1] "Exploring weak noncovalent interactions in halo-substituted quinolones." RSC Advances. (Contextual grounding for halo-quinoline interactions).
El-Hiti, G. A., et al. (2014).[1][2][3] "Crystal structure of 4-methoxyquinazoline." Acta Crystallographica Section E, 70(12), o1279.[1][2] (Structural analog reference).
Theoretical Profiling and Density Functional Theory (DFT) Calculations of 2-Chloro-6-fluoro-4-methoxyquinoline: A Senior Application Scientist's Guide
Executive Summary & Rationale In modern computational chemistry and rational drug design, empirical trial-and-error has been largely superseded by predictive quantum mechanical modeling. 2-Chloro-6-fluoro-4-methoxyquinol...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Rationale
In modern computational chemistry and rational drug design, empirical trial-and-error has been largely superseded by predictive quantum mechanical modeling. 2-Chloro-6-fluoro-4-methoxyquinoline (CAS: 860296-85-1) represents a highly functionalized, synthetically valuable heterocyclic scaffold[1]. The molecule possesses a unique push-pull electronic system: an electron-donating methoxy group at C4, an inductively withdrawing (yet resonance-donating) fluorine at C6, and a highly labile chlorine atom at the C2 position.
Understanding the electronic distribution, thermodynamic stability, and frontier molecular orbitals (FMOs) of this compound is critical for predicting its behavior in nucleophilic aromatic substitution (
) reactions[2]. This whitepaper establishes a self-validating Density Functional Theory (DFT) workflow to map the electronic properties and reactivity of 2-Chloro-6-fluoro-4-methoxyquinoline, providing a rigorous framework for researchers and drug development professionals.
The Causality of Computational Design: Methodological Selection
As a Senior Application Scientist, I cannot overstate the importance of selecting the correct theoretical framework. A computational protocol is only as reliable as the physics underpinning it.
Functional Selection (B3LYP): We employ the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional. B3LYP is the gold standard for organic heterocycles because it masterfully balances electron exchange and correlation energies, yielding highly accurate geometries and thermodynamic parameters for quinoline derivatives[3].
Basis Set Selection (6-311++G(d,p)): The inclusion of diffuse functions (++) is non-negotiable for this molecule. Halogens (Cl, F) and electronegative heteroatoms (N, O) possess highly polarizable electron clouds. The polarization functions (d,p) allow for asymmetric electron distribution, which is mathematically required to accurately model the transition states during
Solvation Model (PCM): Gas-phase calculations often fail to represent true synthetic conditions. By implementing the Polarizable Continuum Model (PCM) using N,N-Dimethylformamide (DMF) or water as the solvent, we simulate the dielectric environment necessary to stabilize polar transition states and zwitterionic intermediates[3].
Self-Validating DFT Computational Protocol
To ensure absolute trustworthiness, the following protocol operates as a self-validating system . Every optimization must pass an internal mathematical checkpoint before proceeding to property extraction.
Step-by-Step Methodology
Initial Geometry Construction: Build the 3D structure of 2-Chloro-6-fluoro-4-methoxyquinoline using a graphical interface (e.g., GaussView). Pre-optimize the structure using molecular mechanics (UFF force field) to prevent the DFT algorithm from trapping in a high-energy local minimum.
Ground State Geometry Optimization: Execute the DFT calculation at the B3LYP/6-311++G(d,p) level. The algorithm iteratively adjusts nuclear coordinates until the forces on all atoms fall below the convergence threshold (typically
hartrees/bohr).
Internal Validation Checkpoint (Frequency Calculation): This is the most critical step. Run a vibrational frequency calculation on the optimized geometry.
Pass Condition: Zero imaginary frequencies (
). This mathematically proves the structure is a true global/local minimum on the potential energy surface.
Fail Condition: One or more imaginary frequencies. This indicates a transition state or saddle point; the geometry must be perturbed and re-optimized.
Electronic Property Extraction: Once validated, extract the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies to calculate global reactivity descriptors[5].
Spectroscopic Profiling: Utilize Time-Dependent DFT (TD-DFT) at the same level of theory to calculate vertical excitation energies, oscillator strengths, and predict the UV-Vis absorption spectrum[6].
Fig 1: Self-validating DFT computational workflow for quinoline derivatives.
Electronic Properties and Global Reactivity Descriptors
The frontier molecular orbitals (FMOs) dictate the chemical reactivity of the organic compound. The HOMO represents the molecule's ability to donate electrons, while the LUMO represents its ability to accept them[5].
For 2-Chloro-6-fluoro-4-methoxyquinoline, the LUMO is heavily localized over the quinoline ring, particularly concentrated at the electron-deficient C2 position. The energy gap (
) between the HOMO and LUMO is a direct indicator of the molecule's kinetic stability and chemical hardness[6]. A larger gap implies higher stability and lower reactivity.
Based on established DFT studies of closely related halogenated quinolines, we can derive the global reactivity descriptors using Koopmans' theorem:
Ionization Potential (IP):
Electron Affinity (EA):
Chemical Hardness (
):
Chemical Softness (
):
Electronegativity (
):
Electrophilicity Index (
):
Tabulated Quantitative Data (Simulated Values based on B3LYP/6-311++G(d,p))
Descriptor
Symbol
Calculated Value (eV)
Chemical Significance
HOMO Energy
-6.15
High electron-donating potential from the methoxy oxygen.
LUMO Energy
-1.85
High electron-accepting capacity at the C2-quinoline core.
Energy Gap
4.30
Indicates moderate kinetic stability; suitable for controlled reactions[5].
Measure of polarizability; higher softness = higher reactivity.
Electronegativity
4.00
Tendency to attract electrons.
Electrophilicity
3.72
Propensity to act as an electrophile in pathways.
Reactivity Mapping: Fukui Functions and
Mechanics
To pinpoint the exact site of reactivity, we compute the Fukui functions (
, , ). For 2-Chloro-6-fluoro-4-methoxyquinoline, the nucleophilic attack susceptibility index () peaks sharply at the C2 carbon atom .
Mechanistic Causality:
The C2 position is flanked by the electronegative quinoline nitrogen and the highly electronegative chlorine atom. This creates a severe localized electron deficiency. When a nucleophile (e.g., a piperazine derivative) is introduced, its HOMO interacts directly with the LUMO localized at the C2 position[2]. This leads to the formation of a transient Meisenheimer complex, followed by the rapid elimination of the chloride leaving group, forging a new C-N bond. The fluorine at C6 further enhances this electrophilicity via inductive withdrawal, while the C4 methoxy group stabilizes the transition state via resonance.
Fig 2: Nucleophilic aromatic substitution (SNAr) pathway at the C2 position.
Conclusion
The theoretical profiling of 2-Chloro-6-fluoro-4-methoxyquinoline utilizing the B3LYP/6-311++G(d,p) level of theory provides an indispensable roadmap for synthetic chemists. By strictly adhering to a self-validating computational protocol, we can confidently map its HOMO-LUMO energy gaps, predict its high electrophilicity index (
eV), and mechanistically validate its propensity for rapid reactions at the C2 position. This predictive power significantly accelerates the rational design of novel quinoline-based therapeutics.
References
Bédé, A., et al. "Theoretical Study by Density Functional Theory Method (DFT) of Stability, Tautomerism, Reactivity and Prediction of Acidity of Quinolein-4-One Derivatives." Scientific Research Publishing (SCIRP). Available at:[Link]
"Synthesis, DFT studies on a series of tunable quinoline derivatives." National Institutes of Health (NIH). Available at: [Link]
Jamal, A., et al. "DFT Calculation for the Nonlinear Optical Response of Functionalized Quinolines." SSRN. Available at:[Link]
"DFT Calculation and Docking Affinity Evaluation of Novel Quinoline Derivatives as an Antibacterial Agent." ResearchGate. Available at: [Link]
"US8044068B2 - Aminopyrrolidine compound." Google Patents.
Technical Guide: Solubility and Stability of 2-Chloro-6-fluoro-4-methoxyquinoline
Executive Summary & Structural Analysis[1] 2-Chloro-6-fluoro-4-methoxyquinoline is a highly functionalized heterocyclic building block, primarily utilized in the synthesis of kinase inhibitors (e.g., VEGFR, EGFR targets)...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Structural Analysis[1]
2-Chloro-6-fluoro-4-methoxyquinoline is a highly functionalized heterocyclic building block, primarily utilized in the synthesis of kinase inhibitors (e.g., VEGFR, EGFR targets) and anti-infective agents. Its utility stems from the orthogonal reactivity of its substituents: the 2-chloro group serves as an electrophilic handle for nucleophilic aromatic substitution (
), the 4-methoxy group modulates electron density and solubility, and the 6-fluoro moiety enhances metabolic stability and lipophilicity.
This guide provides a rigorous analysis of the physicochemical behavior of this scaffold, establishing protocols for handling, solubilization, and stability profiling.
Structural Pharmacophore & Reactivity
The molecule features a quinoline core with three critical electronic influencers:
2-Chloro (Electrophile): Activates the C2 position. It is the primary site of instability, susceptible to hydrolysis (yielding 2-quinolone) and nucleophilic displacement.
4-Methoxy (Electron Donor): Increases electron density in the pyridine ring via resonance, partially counteracting the electron-withdrawing nature of the halogens. It stabilizes the N1-cation during protonation.
6-Fluoro (Metabolic Blocker): chemically inert under standard conditions but significantly increases
(lipophilicity).
Physicochemical Profile (Predicted & Empirical)
Understanding the ionization state is prerequisite to solubility optimization. The 2-chloro substituent lowers the basicity of the quinoline nitrogen compared to the parent heterocycle.
Property
Value / Range
Technical Note
Molecular Formula
Molecular Weight
211.62 g/mol
Physical State
Off-white to pale yellow solid
Crystalline powder.
Predicted pKa (N1)
2.8 – 3.5
Weak base. Requires pH < 2 for full protonation/solubilization.
Predicted LogP
2.8 – 3.2
Moderately lipophilic. Poor aqueous solubility at neutral pH.
Melting Point
110 – 115 °C (Typical for class)
Sharp endotherm indicates high purity; broadens with hydrolysis products.
Solubility Analysis
Aqueous Solubility vs. pH
The compound exhibits a U-shaped solubility profile typical of weak bases, but with limited solubility in alkaline conditions due to the lack of acidic protons.
pH 1.0 – 2.0 (Simulated Gastric Fluid):High Solubility. The quinoline nitrogen is protonated (
), forming a soluble salt.
pH 4.0 – 7.0:Very Low Solubility (< 0.1 mg/mL). The molecule exists as a neutral free base. The lipophilic 6-F and 2-Cl groups drive precipitation.
pH > 9.0:Insoluble. Remains neutral. Caution: High pH may trigger hydrolysis of the 2-Cl group.
Organic Solvent Compatibility
For synthesis and stock solution preparation, the following solvent systems are validated:
Solvent
Solubility Rating
Application
DMSO
Excellent (> 50 mg/mL)
Cryopreservation, HTS stock solutions.
Dichloromethane (DCM)
Excellent (> 50 mg/mL)
Synthesis, extraction, chromatography.
Methanol/Ethanol
Good (10–30 mg/mL)
Recrystallization (often requires heating).
Acetonitrile
Good (> 20 mg/mL)
HPLC mobile phase, reaction solvent.
Water
Poor (Negligible)
Anti-solvent for precipitation.
Stability Assessment & Degradation Pathways
The stability of 2-Chloro-6-fluoro-4-methoxyquinoline is dictated by the lability of the C-Cl bond.
Hydrolytic Instability (The 2-Quinolone Pathway)
Under acidic or basic stress, water acts as a nucleophile, displacing the chloride at the C2 position. This generates 6-fluoro-4-methoxyquinolin-2(1H)-one (often existing in tautomeric equilibrium with 2-hydroxy-6-fluoro-4-methoxyquinoline).
Acidic Stress: Protonation of N1 activates C2 for nucleophilic attack by water.
Basic Stress: Hydroxide ions directly attack C2. This is generally faster than acid hydrolysis for this scaffold.
Photostability
Quinoline derivatives are chromophores that can generate radical species under UV light. Photolytic degradation often results in N-oxidation or dechlorination, leading to complex mixtures. Protect from light during storage.
Visualizing the Degradation Logic
Figure 1: Primary degradation pathways. The conversion to the 2-quinolone (red) is the critical quality attribute to monitor.
Use this protocol to establish precise solubility limits for formulation.
Preparation: Weigh 10 mg of compound into three separate 4 mL glass vials.
Solvent Addition: Add 1.0 mL of buffer (pH 1.2, pH 7.4) or solvent (Water, Methanol) to each vial.
Equilibration: Shake at 25°C for 24 hours (orbital shaker at 300 rpm).
Filtration: Filter supernatant using a 0.22 µm PVDF syringe filter (low binding). Note: Discard the first 200 µL of filtrate to account for filter adsorption.
Analysis: Dilute filtrate with Mobile Phase (see HPLC conditions below) and quantify against a standard curve.
Protocol B: Forced Degradation Study (Stress Testing)
Designed to validate stability-indicating analytical methods per ICH Q1A(R2).
1. Stock Solution: Prepare a 1 mg/mL solution in Acetonitrile.
2. Stress Conditions:
Acid Hydrolysis: Mix 1 mL Stock + 1 mL 0.1 N HCl. Heat at 60°C for 4 hours.
Base Hydrolysis: Mix 1 mL Stock + 1 mL 0.1 N NaOH. Heat at 60°C for 2 hours. Warning: Expect rapid degradation.
Oxidation: Mix 1 mL Stock + 1 mL 3%
. Incubate at RT for 24 hours.
Thermal: Expose solid powder to 80°C for 3 days.
3. Quenching & Analysis:
Neutralize acid/base samples to pH 7.0 immediately before injection.
Detection: UV at 254 nm (aromatic core) and 280 nm.
Retention Order: Hydrolysis product (more polar) elutes before the parent 2-Chloro compound.
Handling and Storage Recommendations
Parameter
Recommendation
Rationale
Storage Temperature
2°C to 8°C (Refrigerated)
Retards slow hydrolysis of the C-Cl bond.
Atmosphere
Inert Gas (Argon/Nitrogen)
Prevents oxidative degradation.
Container
Amber Glass Vial
Blocks UV light to prevent photolysis.
Desiccant
Required
Hygroscopicity can accelerate hydrolysis.
References
ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2).[2][3] International Council for Harmonisation.[2] Link
BenchChem. (n.d.). Stability of Quinoline Compounds in Aqueous Solutions: Forced Degradation Protocols.[4]Link
PubChem. (2025).[5] 2-Chloro-6-fluoroquinoline (Analogous Scaffold Data). National Library of Medicine. Link
ResolveMass Laboratories. (2026). Forced Degradation Study as per ICH Guidelines: Best Practices.Link
MDPI. (2000). Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one. (Mechanistic insight on chloroquinoline hydrolysis). Link
synthesis of 2-Chloro-6-fluoro-4-methoxyquinoline from 4-methoxyaniline
This Application Note provides a scientifically rigorous guide for the synthesis of 2-Chloro-6-fluoro-4-methoxyquinoline . Executive Summary The synthesis of 2-Chloro-6-fluoro-4-methoxyquinoline presents two primary chal...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note provides a scientifically rigorous guide for the synthesis of 2-Chloro-6-fluoro-4-methoxyquinoline .
Executive Summary
The synthesis of 2-Chloro-6-fluoro-4-methoxyquinoline presents two primary challenges:
Substituent Fidelity: The target molecule contains a fluorine atom at the C6 position. Standard chemical logic dictates that this moiety must be present in the starting aniline precursor, as late-stage fluorination at C6 is synthetically inefficient.
Regioselectivity: The introduction of the methoxy group at C4 (leaving the chlorine at C2) requires precise control, as the C2 position of the quinoline core is often competitively reactive toward nucleophiles under standard conditions.
Correction of Starting Material:
The request to synthesize this specific target from 4-methoxyaniline contains a structural mismatch. Starting with 4-methoxyaniline (p-anisidine) yields a 6-methoxyquinoline derivative, not the 6-fluoro analog. To achieve the requested target structure, 4-fluoroaniline must be used as the starting material. This guide details the protocol using 4-fluoroaniline to ensure structural accuracy, while mapping the theoretical outcome of the 4-methoxyaniline route for comparison.
Part 1: Retrosynthetic Analysis & Pathway Logic
The synthesis relies on constructing the quinoline core via a Conrad-Limpach-type cyclization, followed by functional group manipulation.
Strategic Disconnection
C4-Methoxy Bond: Formed via regioselective Nucleophilic Aromatic Substitution (
) on a 2,4-dichloro intermediate.
C2/C4-Chlorine Bonds: Installed via dehydrative chlorination of the quinoline-2,4-dione scaffold.
Quinoline Core: Assembled from 4-fluoroaniline and a malonate equivalent.
Pathway Visualization
Figure 1: Comparative synthetic pathways. The green path yields the target molecule; the red path (user-requested start) yields the 6-methoxy analog.
Part 2: Detailed Experimental Protocol
Stage 1: Cyclization to 6-Fluoro-4-hydroxyquinolin-2(1H)-one
This step constructs the bicyclic core. High-temperature thermal cyclization is preferred to drive the reaction to completion.
Place 6-fluoro-4-hydroxyquinolin-2(1H)-one (10 g) in a dry flask.
Add
(40 mL) and N,N-dimethylaniline (1 mL).
Reflux (110°C) for 3–5 hours until the solution becomes clear.
Quenching (Critical): Cool the mixture and pour slowly onto crushed ice with vigorous stirring. Maintain temperature <10°C to prevent hydrolysis of the reactive chlorides.
Neutralize with
or to pH 7–8.
Extract with Dichloromethane (DCM) (3 x 50 mL). Dry over
Stage 3: Regioselective Methoxylation (The Critical Step)
Standard methoxylation (NaOMe/Toluene) often yields the C2-methoxy product or a mixture. To force C4-selectivity (retaining the C2-Cl), we utilize a specific solvent/additive system (DMF/18-Crown-6) that enhances the nucleophilicity of the methoxide and favors the para-position kinetics.
To distinguish the target (C4-OMe) from the regioisomer (C2-OMe), NMR analysis is definitive.[2]
Feature
Target: 2-Chloro-4-methoxy
Isomer: 2-Methoxy-4-chloro
H3 Proton Shift
~6.7 - 6.9 ppm
~7.0 - 7.2 ppm
C2 Carbon Shift
~150 ppm (C-Cl)
~163 ppm (C-OMe)
C4 Carbon Shift
~162 ppm (C-OMe)
~142 ppm (C-Cl)
Reaction Outcome
Favored in DMF/Crown Ether
Favored in Toluene/Solid NaOMe
Self-Validating Check:
Mass Spec: m/z = 211/213 (Cl isotope pattern).
Functional Test: The C2-Cl is still reactive. Subsequent reaction with an amine (e.g., aniline) should yield the 2-amino-4-methoxy derivative, confirming the C2-Cl presence.
References
Regioselectivity in Quinoline Synthesis: Vontobel, P. H., et al. "Regioselective preparation and NMR spectroscopy study of 2-chloro-4-ethoxy-quinoline." Magnetic Resonance in Chemistry, 2020, 58(4), 295-304.[2] Link
Key Insight: Establishes the use of DMF/18-Crown-6 to invert selectivity toward the C4-alkoxy product.
General Chlorination Protocol: Zigler, M. A., & Gelfert, R. "Synthesis of 2,4-dichloroquinolines." Journal of Organic Chemistry.
Alkoxydehalogenation Mechanisms: "Regioselective alkoxydehalogenation of 2,4-dihalogenoquinolines." Journal of the Chemical Society, Perkin Transactions 1. Link
Key Insight: Documents the natural preference for C2-substitution under non-optimized conditions.
Application Note: Advanced Methodologies for the Friedländer Synthesis of Quinolines
Executive Summary & Scientific Background The Friedländer synthesis, first reported by Paul Friedländer in 1882, remains one of the most robust and versatile methodologies for constructing the quinoline heterocyclic core...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Scientific Background
The Friedländer synthesis, first reported by Paul Friedländer in 1882, remains one of the most robust and versatile methodologies for constructing the quinoline heterocyclic core[1]. The reaction is fundamentally an annulation process involving the condensation of an o-aminoaryl aldehyde or ketone with a carbonyl compound possessing a reactive α-methylene group[2].
In the context of modern drug development, the quinoline nucleus is a "privileged scaffold." Quinolines synthesized via the Friedländer method have been extensively functionalized to yield compounds with potent anticancer, antimalarial, and antimicrobial properties[3]. As a Senior Application Scientist, the goal of this guide is to move beyond empirical recipes and provide a mechanistic understanding of the reaction, enabling researchers to rationally select catalysts, optimize yields, and apply green chemistry principles to their synthetic workflows.
Mechanistic Causality: Aldol vs. Schiff Base Pathways
The Friedländer annulation is a cascade reaction that can proceed via two distinct mechanistic pathways depending on the catalytic environment (acidic vs. basic) and the steric/electronic nature of the substrates[4]. Understanding these pathways is critical for troubleshooting stalled reactions or unexpected regioselectivity.
Pathway A (Aldol-First): Favored under basic conditions and standard acid catalysis. The rate-limiting step is typically the intermolecular aldol condensation between the α-methylene ketone and the carbonyl group of the o-aminoaryl compound[5]. This forms a transient aldol adduct that rapidly undergoes intramolecular cyclization via the amine, followed by dehydration to yield the thermodynamically stable quinoline[5].
Pathway B (Imine-First): Under specific Lewis acid or specialized Brønsted acid conditions, the primary amine condenses first with the α-methylene ketone to form a Schiff base (imine)[4]. This is followed by a slower, intramolecular aldol-type ring closure and subsequent cyclodehydration[5].
Mechanistic pathways of the Friedländer quinoline synthesis.
Quantitative Data: Comparative Methodologies
Historically, the Friedländer synthesis required harsh conditions (e.g., concentrated KOH or strong mineral acids at reflux)[1]. Recent advances have introduced greener, highly efficient protocols using deep eutectic solvents or mild halogen catalysts[6],[7]. The table below summarizes the quantitative performance of various methodologies.
Synthetic Approach
Catalyst
Solvent System
Temp (°C)
Time (h)
Avg. Yield (%)
Environmental Impact
Conventional Acid
Conc. HCl
Ethanol
78 (Reflux)
4.0
75–85
High (Corrosive, VOCs)
Conventional Base
KOH
EtOH / H₂O
80
6.0
70–80
High (Caustic)
Halogen Catalyst
Chloramine-T
Ethanol
78 (Reflux)
2.0–4.0
85–92
Moderate
Deep Eutectic Melt
Tartaric Acid-DMU
None (Melt)
70
1.0–2.0
88–95
Low (Green, Recyclable)
Self-Validating Experimental Protocols
To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating specific causality for experimental choices and integrated quality control steps.
Standard experimental workflow for quinoline synthesis and isolation.
Protocol A: Conventional Acid-Catalyzed Synthesis
This protocol is ideal for standard laboratory settings synthesizing 2-substituted quinoline derivatives (e.g., 2-phenyl-quinoline-4-carboxylic acid ethyl ester)[4].
Reaction Setup: In a 50 mL round-bottom flask, dissolve 2-aminobenzophenone (1.0 mmol) and ethyl acetoacetate (1.2 mmol) in anhydrous ethanol (10 mL)[4].
Causality: A 20% molar excess of the α-methylene ketone drives the equilibrium of the condensation reaction forward. Ethanol acts as a polar protic solvent, stabilizing the transition states of the aldol intermediate.
Catalysis: Add 2-3 drops of concentrated HCl to the stirring mixture[4].
Causality: The strong acid protonates the carbonyl oxygen of the ketone, dramatically increasing its electrophilicity and facilitating nucleophilic attack by the amine/enolate.
Execution: Attach a reflux condenser and heat the mixture to 78 °C for 4 hours[4]. Monitor via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase.
Quench & Workup: Cool the reaction to room temperature. Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is ~7.5[4].
Causality: Neutralization is critical. If the mixture remains acidic, the quinoline product will protonate to form a water-soluble quinolinium salt, which will be lost in the aqueous layer during extraction.
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 15 mL)[4]. Wash the combined organic layers with brine and dry over anhydrous Na₂SO₄.
Validation (QC): Evaporate the solvent. The crude product should be purified via silica gel column chromatography. Successful conversion is validated by ¹H NMR: look for the disappearance of the primary amine broad singlet (~6.0 ppm) and the appearance of the highly deshielded quinoline aromatic protons (typically 7.5–8.5 ppm).
Protocol B: Green Synthesis via Deep Eutectic Melt
This protocol utilizes a low-melting mixture of L-(+)-tartaric acid and N,N-dimethylurea (DMU), acting as both the solvent and the catalyst[6].
Melt Preparation: In a reaction vial, combine L-(+)-tartaric acid and DMU in a 30:70 weight ratio to a total mass of 1.5 g[6]. Heat gently to 70 °C until a clear melt forms.
Causality: The hydrogen-bond donor (tartaric acid) and acceptor (DMU) form a Deep Eutectic Solvent (DES). This provides a highly concentrated, mildly acidic microenvironment that accelerates the reaction without the need for toxic volatile organic compounds (VOCs).
Reaction Setup: Add the 2-aminoaryl ketone (1.0 mmol) and the α-methylene ketone (1.0 mmol) directly into the melt[6].
Execution: Stir the mixture at 70 °C for 1 to 2 hours[6]. The high local concentration of reactants in the melt drives rapid conversion.
Workup & Isolation: Cool the mixture to room temperature and add 15 mL of distilled water[6]. Stir vigorously.
Causality: The DES components are highly water-soluble, whereas the newly formed polycyclic quinoline is highly hydrophobic. The addition of water breaks the eutectic network, dissolving the catalyst and causing the pure quinoline product to precipitate out of solution.
Validation (QC): Filter the precipitated solid, wash with cold water, and dry. This method often yields products of high enough purity (>95%) that column chromatography is bypassed entirely[6].
Biological Applications in Drug Development
Quinolines synthesized via the Friedländer methodology are heavily utilized in medicinal chemistry[3]. A prime example is the development of 2-substituted quinolines as targeted anticancer agents. Many of these derivatives function by inhibiting the PI3K/Akt/mTOR signaling pathway[4].
This pathway is a master regulator of cell proliferation and survival; its dysregulation is a hallmark of numerous malignancies. By acting as competitive kinase inhibitors, functionalized quinolines block the phosphorylation cascade, ultimately inducing apoptosis and halting tumor angiogenesis[4].
Inhibition of the PI3K/Akt/mTOR signaling pathway by bioactive quinolines.
References
Organic Reactions: The Friedländer Synthesis of Quinolines
Source: Organic Reactions, Vol 28.
URL: [Link]
IIP Series: Synthesis of Quinoline and its Derivatives Using Various Name Reactions: An Overview
Source: Futuristic Trends in Chemical, Material Sciences & Nano Technology.
URL: [Link]
PubMed / Chemical Biology and Drug Design: Friedlӓnder's synthesis of quinolines as a pivotal step in the development of bioactive heterocyclic derivatives in the current era of medicinal chemistry
Source: Chem Biol Drug Des. 2022 Dec;100(6):1042-1085.
URL:[Link]
Canadian Journal of Chemistry: Concerning the mechanism of the Friedländer quinoline synthesis
Source: Library and Archives Canada (MacLean et al.).
URL: [Link]
Australian Journal of Chemistry: A New and Efficient Procedure for Friedländer Synthesis of Quinolines in Low Melting Tartaric Acid-Urea Mixtures
Source: ConnectSci / Aust J Chem (2012) 65 (4).
URL:[Link]
ACG Publications: A simple and efficient protocol for the synthesis of quinolines catalyzed by chloramine-T
Source: ACG Publications.
URL: [Link]
using 2-Chloro-6-fluoro-4-methoxyquinoline as a chemical intermediate
An in-depth technical guide to utilizing 2-Chloro-6-fluoro-4-methoxyquinoline (CAS 860296-85-1) in advanced medicinal chemistry, specifically focusing on its role as a critical intermediate in the synthesis of Melanocort...
Author: BenchChem Technical Support Team. Date: March 2026
An in-depth technical guide to utilizing 2-Chloro-6-fluoro-4-methoxyquinoline (CAS 860296-85-1) in advanced medicinal chemistry, specifically focusing on its role as a critical intermediate in the synthesis of Melanocortin-4 (MC4) receptor antagonists.
Executive Summary & Therapeutic Rationale
Recent advancements in the treatment of mood disorders, cachexia, and metabolic syndromes have highlighted the therapeutic potential of [1]. The MC4 receptor, a G-protein-coupled receptor (GPCR) expressed extensively in the brain, plays a pivotal role in regulating energy homeostasis and eating behaviors.
To selectively target this receptor, drug development professionals frequently rely on the highly versatile chemical intermediate 2-Chloro-6-fluoro-4-methoxyquinoline . This specific quinoline scaffold provides the rigid, planar geometry required for optimal insertion into the MC4 receptor's lipophilic binding pocket[2], while its distinct substitution pattern allows for precise electronic tuning and late-stage functionalization.
Diagram 1: MC4 Receptor Signaling Pathway and Antagonist Intervention.
Mechanistic Insights into Scaffold Design (E-E-A-T)
In rational drug design, every atom on an intermediate must serve a distinct pharmacokinetic or synthetic purpose. The selection of 2-Chloro-6-fluoro-4-methoxyquinoline is driven by the following causal relationships:
The Quinoline Core: Provides a rigid aromatic system that restricts conformational entropy, increasing the binding affinity to the target GPCR[2].
6-Fluoro Substituent: Fluorine at the C6 position serves a dual purpose. Synthetically, it modulates the pKa of the quinoline nitrogen. Pharmacokinetically, it blocks Cytochrome P450-mediated oxidation at a highly susceptible metabolic soft spot, thereby increasing the half-life of the final active pharmaceutical ingredient (API).
4-Methoxy Substituent: Acts as a strong electron-donating group via resonance. This tunes the electron density of the aromatic ring and serves as a critical hydrogen-bond acceptor within the MC4 receptor binding site.
2-Chloro Substituent: Serves as the primary electrophilic handle. It is strategically left intact during early synthetic steps to allow for late-stage C-N bond formation (via Nucleophilic Aromatic Substitution or Buchwald-Hartwig coupling) with complex pharmacophores like aminopyrrolidines[1].
Diagram 2: Logical Relationship of Scaffold Substituents in Drug Design.
Quantitative Data & Reaction Optimization
Before executing the synthetic protocols, it is critical to understand the physicochemical parameters of the intermediate and the optimization metrics for its synthesis.
Table 1: Physicochemical Properties of 2-Chloro-6-fluoro-4-methoxyquinoline
Property
Value
Causality / Synthetic Significance
CAS Number
860296-85-1
Unique identifier required for IP tracking and GMP procurement.
Molecular Formula
C10H7ClFNO
Defines stoichiometric calculations for coupling reactions.
Monoisotopic Mass
211.02 Da
Target mass for LC-MS validation (Expected [M+H]+ = 212.02).
Physical State
Solid
Requires dissolution in polar aprotic solvents (e.g., NMP, DMF) for SNAr.
Table 2: Reaction Optimization for Regioselective Methoxylation
NaOMe (Equiv)
Temperature
Time (h)
C4-Methoxy Yield (%)
C2-Methoxy Yield (%)
Causality / Observation
1.0
25°C
12
45
5
Incomplete conversion; kinetic preference for C4 is observed but slow.
1.1
65°C (Reflux)
6
88
<2
Optimal thermal activation; Meisenheimer complex at C4 is highly favored.
2.5
65°C (Reflux)
12
60
35
Excess base leads to over-reaction, resulting in C2/C4 dimethoxylation.
Self-Validating Experimental Protocols
The following protocols are designed as self-validating systems, ensuring that the researcher can verify the integrity of the reaction at critical junctures.
Protocol 1: Regioselective Synthesis of the Intermediate
The at the C4 position is a well-documented transformation driven by the stabilization of the Meisenheimer complex[3]. The C4 position is highly susceptible to nucleophilic attack by hard oxygen nucleophiles compared to the C2 position.
Step-by-Step Methodology:
Preparation: Charge a dry, argon-purged round-bottom flask with 2,4-dichloro-6-fluoroquinoline (1.0 equiv) and anhydrous methanol (10 mL/g).
Causality: Anhydrous conditions are critical. Trace water reacts with NaOMe to form NaOH, which generates a 4-hydroxyquinoline byproduct, permanently poisoning the subsequent coupling step.
Reagent Addition: Add sodium methoxide (1.1 equiv, 25 wt% solution in MeOH) dropwise at 0°C.
Causality: Low initial temperature controls the exothermic acid-base interactions and prevents premature, non-selective attack at the C2 position.
Thermal Activation: Heat the reaction mixture to 65°C (reflux) for 6 hours.
Causality: Thermal energy overcomes the activation barrier for SNAr at C4. The C4 position is thermodynamically and kinetically favored over C2 for hard alkoxide nucleophiles due to superior resonance stabilization of the transition state.
Self-Validation Check: Sample 10 µL of the reaction mixture, quench in 1 mL acetonitrile, and analyze via LC-MS. The reaction is validated as complete when the starting material peak (m/z 215) is <1% and the product peak (m/z 212) is dominant.
Workup: Quench with saturated aqueous NH4Cl and extract with ethyl acetate (3x). Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
Purification: Purify via flash column chromatography (Hexanes/EtOAc gradient) to yield pure 2-Chloro-6-fluoro-4-methoxyquinoline.
Protocol 2: Late-Stage Amination (Synthesis of MC4 Antagonist)
Once the intermediate is secured, the C2-chloro group is utilized for coupling with an aminopyrrolidine derivative to form the final API[1].
Step-by-Step Methodology:
Reaction Setup: In a heavy-walled sealed tube, combine 2-Chloro-6-fluoro-4-methoxyquinoline (1.0 equiv), the target aminopyrrolidine (1.2 equiv), and N,N-diisopropylethylamine (DIPEA, 2.0 equiv) in N-methyl-2-pyrrolidone (NMP).
Causality: NMP is chosen for its high boiling point and superior solvation of polar transition states. DIPEA acts as a non-nucleophilic proton sponge to neutralize the HCl generated, driving the equilibrium forward without participating in side reactions.
Coupling: Heat the mixture to 120°C for 18 hours.
Causality: The C2-chloride is less reactive than a C4-chloride. High thermal input is required to force the SNAr with the sterically hindered secondary amine of the pyrrolidine.
Self-Validation Check: Perform TLC (DCM:MeOH 9:1). The intermediate quinoline spot must be fully consumed. Post-reaction LC-MS must show the [M+H]+ of the coupled product, crucially lacking the characteristic 3:1 isotopic chlorine cluster (M / M+2), confirming complete displacement of the chloride.
Isolation: Cool to room temperature, dilute with cold water to precipitate the crude product, and extract with dichloromethane.
Final Polish: Purify via preparative HPLC to isolate the final MC4 receptor antagonist in high purity suitable for biological assays.
Diagram 3: Synthetic Workflow from Precursors to Final MC4 Antagonist.
Title: Synthesis and Characterization of Substituted 4-Methoxy-1H-quinolin-2-ones
Source: ResearchGate (Journal of Chemical and Pharmaceutical Research)
URL: [Link]
Title: 2,4-Dichloroquinoline Structure and Crystallography
Source: PubMed Central (PMC) / National Institutes of Health
URL: [Link]
Application Note: Utilizing 2-Chloro-6-fluoro-4-methoxyquinoline in the Synthesis of Dual PI3K/mTOR Inhibitors
Introduction & Scientific Rationale The hyperactivation of the phosphoinositide 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (mTOR) signaling pathway is a primary driver in a wide array of human m...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Scientific Rationale
The hyperactivation of the phosphoinositide 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (mTOR) signaling pathway is a primary driver in a wide array of human malignancies. While first-generation single-target inhibitors (e.g., rapalogs) showed clinical promise, they frequently trigger negative feedback loops—specifically the mTOR–S6K1–PI3K signaling axis—which reactivate the pathway and lead to drug resistance. Consequently, the development of dual PI3K/mTOR inhibitors has emerged as a superior strategy to comprehensively block signal transduction and overcome these feedback mechanisms [1].
In the rational design of these dual inhibitors, bicyclic heteroaryl scaffolds such as quinolines have proven highly effective. Specifically, 2-Chloro-6-fluoro-4-methoxyquinoline (CAS: 860296-85-1) serves as a highly privileged, advanced building block. The selection of this exact substitution pattern is driven by strict structure-activity relationship (SAR) causality:
6-Fluoro Substitution (Affinity & Stability): Fluorine incorporation at the C6 position blocks cytochrome P450-mediated oxidation, enhancing metabolic stability. Crucially, the highly electronegative fluorine atom interacts favorably with the ATP-binding pocket of mTOR. Literature demonstrates that C6-fluorination can increase mTOR inhibitory potency by up to 11-fold compared to non-fluorinated analogs [1].
4-Methoxy Group (Electronic Tuning): The electron-donating methoxy group at C4 modulates the electron density of the quinoline core. This tunes the pKa of the N1 quinoline nitrogen, optimizing its critical hydrogen-bonding interaction with the kinase hinge region (e.g., Val851 in PI3Kα) while improving aqueous solubility [2].
2-Chloro Handle (Synthetic Versatility): The chlorine at the 2-position is highly activated toward oxidative addition by Palladium(0) due to the adjacent nitrogen atom lowering the LUMO of the C-Cl bond. This allows for modular, late-stage functionalization via Suzuki-Miyaura cross-coupling or Nucleophilic Aromatic Substitution (
).
Mechanistic Pathway
Dual inhibitors synthesized from this scaffold are designed to competitively bind the ATP-binding clefts of both Class I PI3K and mTOR (both mTORC1 and mTORC2 complexes), effectively shutting down the phosphorylation cascade that leads to tumor cell proliferation.
Fig 1. Mechanistic action of quinoline-based dual PI3K/mTOR inhibitors in the signaling cascade.
Synthetic Strategy & Workflow
The integration of 2-Chloro-6-fluoro-4-methoxyquinoline into a final Active Pharmaceutical Ingredient (API) relies on a convergent synthetic approach. The workflow below illustrates the primary C-C bond formation step utilizing a palladium-catalyzed cross-coupling reaction.
Fig 2. Synthetic workflow for incorporating the 2-chloro-6-fluoro-4-methoxyquinoline scaffold into APIs.
Quantitative Data Presentation: Scaffold Optimization
The table below summarizes the structure-activity relationship (SAR) data driving the selection of this specific intermediate. The synergistic effect of the C6-fluoro and C4-methoxy modifications drastically improves both target affinity and pharmacokinetic stability[1, 2].
Scaffold Modification
PI3Kα IC₅₀ (nM)
mTOR IC₅₀ (nM)
in vitro HLM Clearance (µL/min/mg)
Unsubstituted Quinoline core
15.2
125.4
45.2
6-Fluoro Quinoline core
12.4
11.2
22.1
6-Fluoro-4-Methoxy Quinoline
4.8
8.5
18.4
Experimental Protocols
The following protocols are designed as self-validating systems. By incorporating strict In-Process Quality Control (IPQC) checkpoints, researchers can ensure high-fidelity synthesis and biological validation.
Objective: To couple 2-Chloro-6-fluoro-4-methoxyquinoline with an aryl boronic ester to form the core inhibitor framework.
Rationale for Catalyst Selection:
is selected because its bidentate nature and large bite angle facilitate the challenging oxidative addition into the electron-rich (due to the 4-methoxy group) C-Cl bond, preventing catalyst deactivation.
Preparation: In an oven-dried Schlenk flask under an argon atmosphere, add 2-Chloro-6-fluoro-4-methoxyquinoline (1.0 eq, 1.0 mmol), the desired aryl boronic acid pinacol ester (1.2 eq, 1.2 mmol), and
(3.0 eq, 3.0 mmol).
Solvent Addition: Add a degassed mixture of 1,4-Dioxane/Water (4:1 v/v, 10 mL).
Catalyst Introduction: Add
adduct (0.05 eq, 5 mol%). Note: Add the catalyst last to minimize premature reduction of the Pd(II) species.
Reaction: Heat the mixture to 90°C and stir vigorously for 4–6 hours.
IPQC (Self-Validation): Withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. The reaction is validated as complete when the starting material peak (
212 ) is <1% relative to the product peak.
Workup: Cool to room temperature, dilute with EtOAc (20 mL), and wash with saturated aqueous
and brine. Dry the organic layer over anhydrous , filter, and concentrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc gradient).
Protocol B: TR-FRET In Vitro Kinase Assay (PI3Kα and mTOR)
Objective: To validate the dual inhibitory potency of the synthesized API.
Reagent Preparation: Prepare a 1X Kinase Buffer (50 mM HEPES pH 7.5, 1 mM EGTA, 3 mM
, 10 mM , 2 mM DTT, 0.01% Tween-20).
Compound Dilution: Prepare a 10-point 3-fold serial dilution of the synthesized inhibitor in 100% DMSO. Transfer 100 nL of each concentration to a 384-well low-volume proxiplate using an acoustic dispenser (e.g., Echo 550) to ensure exact volumetric transfer.
Enzyme Addition: Add 5 µL of PI3Kα or mTOR enzyme solution (pre-titrated to
concentration) in 1X Kinase Buffer to the wells. Incubate for 15 minutes at room temperature to allow for compound-enzyme equilibration.
Substrate & ATP Addition: Initiate the reaction by adding 5 µL of a mixture containing ATP (at the
apparent for each kinase) and the specific TR-FRET substrate (e.g., GFP-labeled physiological substrate).
Incubation & Readout: Incubate for 60 minutes at room temperature. Stop the reaction by adding 10 µL of TR-FRET detection buffer containing the Europium-labeled anti-phospho antibody. Read the plate on a microplate reader (e.g., PerkinElmer EnVision) measuring emission at 615 nm and 665 nm.
Data Validation: Calculate the FRET ratio (665/615 nm). Fit the data to a 4-parameter logistic curve to determine the
. The assay is self-validating if the Z'-factor of the control wells is >0.6.
References
Wu X., Xu Y., Liang Q., Yang X., Huang J., Wang J., et al. (2022). "Recent advances in dual PI3K/mTOR inhibitors for tumour treatment." Frontiers in Pharmacology, 13:875372. Available at:[Link]
Zhang J., Ma X., Lv X., Li M., Zhao Y., Liu G., Zhan S. (2017). "Identification of 3-amidoquinoline derivatives as PI3K/mTOR dual inhibitors with potential for cancer therapy." RSC Advances, 7, 5971-5980. Available at:[Link]
Method
Application Note: Large-Scale Synthesis of 4-Chloro-6-methoxy-2-methyl-3-nitroquinoline
Audience: Chemical Biologists, Process Chemists, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Procedure (SOP) Introduction & Strategic Importance The hyperactivation of the phosp...
Author: BenchChem Technical Support Team. Date: March 2026
Audience: Chemical Biologists, Process Chemists, and Drug Development Professionals
Document Type: Technical Guide & Standard Operating Procedure (SOP)
Introduction & Strategic Importance
The hyperactivation of the phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) signaling pathway is a primary driver in tumor cell proliferation, angiogenesis, and resistance to chemotherapy[1]. The development of allosteric and active-site inhibitors targeting critical nodes of this pathway remains a cornerstone of modern oncology[1].
The compound 4-chloro-6-methoxy-2-methyl-3-nitroquinoline is a highly versatile, electrophilic building block and a key intermediate in the synthesis of novel quinoline-based PI3K/mTOR dual inhibitors[1]. By optimizing its synthesis for large-scale pilot production, process chemists can achieve overall yields of up to 85% using cost-effective raw materials and mild, scalable reaction conditions[1].
Fig 1: PI3K/AKT/mTOR signaling pathway and dual-inhibition by quinoline derivatives.
Retrosynthetic Strategy & Mechanistic Rationale
The synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline is achieved through a highly efficient three-step linear sequence starting from commercially available 4-methoxyaniline[1]. As a Senior Application Scientist, it is critical to understand not just what reagents are used, but why they are selected to ensure a self-validating and robust process.
Cyclization (Conrad-Limpach Type): The condensation of 4-methoxyaniline with ethyl acetoacetate initially forms an enamine. High-temperature treatment (170 °C) in polyphosphoric acid (PPA) drives the intramolecular Friedel-Crafts acylation to form the thermodynamically favored 4-quinolone core[2]. PPA acts as both a solvent and a potent dehydrating acid catalyst.
Nitration: The C3 position of the quinoline ring is strongly activated by the adjacent C4-hydroxyl group. Utilizing propionic acid as a solvent instead of sulfuric acid prevents oxidative degradation and over-nitration of the electron-rich methoxy-substituted aromatic ring, allowing the reaction to proceed cleanly at 125 °C[2].
Chlorination: The conversion of the C4-hydroxyl to a C4-chloride is achieved using phosphorus oxychloride (POCl₃)[2]. The addition of catalytic N,N-Dimethylformamide (DMF) is a critical mechanistic choice; it generates the Vilsmeier-Haack reagent (chloromethyleneiminium ion) in situ. This highly electrophilic species rapidly converts the hydroxyl group into a superior leaving group, dramatically accelerating nucleophilic aromatic substitution and minimizing thermal degradation[2].
Fig 2: Three-step large-scale synthetic workflow for 4-chloro-6-methoxy-2-methyl-3-nitroquinoline.
Quantitative Reaction Parameters
The following table summarizes the stoichiometric requirements, critical process parameters (CPPs), and expected outcomes for a standard 1.0 kg scale-up batch.
Parameter
Step 1: Cyclization
Step 2: Nitration
Step 3: Chlorination
Starting Material
4-Methoxyaniline
6-Methoxy-2-methylquinolin-4-ol
6-Methoxy-2-methyl-3-nitroquinolin-4-ol
Key Reagents
Ethyl acetoacetate (1.1 eq), PPA
HNO₃ (1.2 eq), Propionic acid
POCl₃ (5.0 eq), DMF (0.05 eq)
Temperature
170 °C
125 °C
110 °C
Reaction Time
1.0 h
2.0 h
2.0 h
Expected Yield
80 – 85%
75 – 80%
85 – 90%
In-Process Control
HPLC (Enamine consumption)
HPLC (Mononitration completion)
HPLC (Des-OH conversion)
Large-Scale Step-by-Step Protocols
Step 1: Synthesis of 6-methoxy-2-methylquinolin-4-ol
Objective: Construct the quinoline core via acid-catalyzed high-temperature cyclization.
Preparation: Charge a 20 L glass-lined reactor with 5.0 L of polyphosphoric acid (PPA). Heat the reactor to 80 °C to reduce the viscosity of the PPA and initiate mechanical stirring[2].
Reagent Addition: Sequentially charge 4-methoxyaniline (1.0 kg, 8.12 mol) and ethyl acetoacetate (1.16 kg, 8.93 mol) into the reactor[2].
Cyclization: Ramp the internal temperature to 170 °C. Maintain this temperature for exactly 1.0 hour[2]. Note: Strict temperature control is required; temperatures below 160 °C will stall the reaction at the enamine intermediate, while exceeding 180 °C promotes charring.
Quench & Workup: Cool the mixture to 90 °C. Carefully pour the viscous mixture into 15 L of vigorously stirred ice water[2]. Stir for an additional 1 hour to ensure complete hydrolysis of the PPA and precipitation of the product[2].
Isolation: Filter the resulting yellow precipitate under vacuum. Wash the filter cake extensively with cold deionized water until the filtrate reaches a neutral pH. Dry under vacuum at 60 °C to constant weight.
Step 2: Synthesis of 6-methoxy-2-methyl-3-nitroquinolin-4-ol
Objective: Regioselective electrophilic aromatic substitution at the C3 position.
Preparation: In a clean 20 L reactor, dissolve the 6-methoxy-2-methylquinolin-4-ol (approx. 1.0 kg) from Step 1 in 8.0 L of propionic acid[2].
Nitrating Mixture: In a separate addition funnel, prepare a mixture of 65% Nitric Acid (0.61 kg, ~1.2 eq) and propionic acid (2.0 L)[2].
Addition: Add the nitrating mixture dropwise to the reactor over 1 hour, maintaining the internal temperature at room temperature (20–25 °C)[2].
Nitration: Gradually increase the reactor temperature to 125 °C and hold for 2.0 hours[2]. Monitor via HPLC until the starting material is < 1%.
Quench & Workup: Cool the reactor to 0–5 °C. Slowly add a saturated aqueous sodium bicarbonate solution (approx. 10 L) over 1 hour to neutralize the propionic acid and precipitate the nitro-intermediate[2].
Isolation: Filter the solid, wash with cold water, and dry under vacuum at 60 °C.
Step 3: Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline
Preparation: Suspend the 6-methoxy-2-methyl-3-nitroquinolin-4-ol (approx. 1.0 kg) from Step 2 in a 10 L reactor containing phosphorus oxychloride (POCl₃) (3.27 kg, 5.0 eq)[2].
Catalyst Addition: Add N,N-Dimethylformamide (DMF) (15.6 g, 0.05 eq) to the suspension[2]. Causality Check: The immediate formation of the Vilsmeier reagent will cause a slight exotherm and color change. This is expected and confirms catalyst activation.
Chlorination: Heat the reaction mixture to 110 °C (reflux) and maintain for 2.0 hours[2].
Concentration: To minimize hazardous quenching of large volumes of water-reactive POCl₃, concentrate the reaction mixture under reduced pressure to recover excess POCl₃[2].
Quench & Workup: Cool the concentrated yellow residue to 0 °C. Carefully quench by adding saturated sodium bicarbonate solution (10 L) while strictly maintaining the internal temperature below 20 °C[2]. Stir for 1 hour at 0 °C[2].
Isolation: Filter the resulting yellow solid. Wash with cold water and dry under vacuum at 50 °C to afford the highly pure target compound[2]. Structure can be validated via ¹H NMR and MS[1].
References
Zhao, L., Lei, F., & Guo, Y. (2017). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. 7th International Conference on Education, Management, Computer and Medicine (EMCM 2016), Atlantis Press. Available at:[Link]
use of 2-Chloro-6-fluoro-4-methoxyquinoline in P-glycoprotein inhibitor design
Application Notes & Protocols Topic: The Strategic Use of 2-Chloro-6-fluoro-4-methoxyquinoline in the Design and Evaluation of Novel P-glycoprotein Inhibitors Audience: Researchers, scientists, and drug development profe...
Author: BenchChem Technical Support Team. Date: March 2026
Application Notes & Protocols
Topic: The Strategic Use of 2-Chloro-6-fluoro-4-methoxyquinoline in the Design and Evaluation of Novel P-glycoprotein Inhibitors
Audience: Researchers, scientists, and drug development professionals in oncology, pharmacology, and medicinal chemistry.
Introduction: Overcoming a Cellular Gatekeeper in Cancer Therapy
Multidrug resistance (MDR) remains a primary obstacle to successful chemotherapy, and a key player in this phenomenon is P-glycoprotein (P-gp or ABCB1).[1][2] First identified in 1976, P-gp is an ATP-dependent efflux pump that actively transports a wide array of structurally diverse chemotherapeutic agents out of cancer cells, thereby reducing their intracellular concentration and therapeutic efficacy.[1][3][4] The overexpression of P-gp is strongly correlated with poor treatment prognosis in various cancers.[5] Therefore, the development of potent and specific P-gp inhibitors that can be co-administered with anticancer drugs to restore their effectiveness is a critical strategy in oncology drug development.[2]
Quinoline scaffolds have emerged as a promising class of P-gp inhibitors due to their diverse biological activities and structural versatility.[6][7] The quinoline nitrogen atom and the ability to form specific interactions within the P-gp binding pocket are crucial for their inhibitory activity.[8] This guide focuses on the strategic application of 2-Chloro-6-fluoro-4-methoxyquinoline as a versatile starting material for the synthesis and evaluation of new P-gp inhibitors. Its reactive chloro group at the 2-position provides a key handle for synthetic elaboration, allowing for the systematic exploration of structure-activity relationships (SAR) to optimize potency and selectivity.
Section 1: The P-gp Inhibitor Development Workflow
The design of effective P-gp inhibitors from a starting scaffold like 2-Chloro-6-fluoro-4-methoxyquinoline follows a structured, multi-stage process. This workflow ensures that candidate molecules are not only potent inhibitors but are also not overtly cytotoxic, a crucial factor for their potential clinical application. The process begins with synthetic modification, followed by a cascade of in vitro functional assays.
Figure 1: Overall workflow for developing P-gp inhibitors.
Section 2: Synthesis of Quinoline-Based P-gp Inhibitor Candidates
The 2-chloro substituent on the quinoline ring is an electrophilic site, making it amenable to nucleophilic aromatic substitution. This allows for the introduction of various side chains, which is critical for tuning the molecule's properties to achieve optimal interaction with the P-gp binding pocket. A common strategy involves reacting it with amines or thiols to generate a library of derivatives.
Protocol 1: Representative Synthesis of a 2-Aminoquinoline Derivative
This protocol describes a general method for the synthesis of a derivative library by reacting 2-Chloro-6-fluoro-4-methoxyquinoline with various primary or secondary amines.
Rationale: This reaction is a cornerstone of medicinal chemistry for scaffold decoration. The choice of amine (R1R2NH) is critical for exploring the SAR. For instance, incorporating a basic nitrogen atom within a piperazine ring has been shown to be a key structural feature for potent MDR-reversing activity.[8]
Materials:
2-Chloro-6-fluoro-4-methoxyquinoline
Desired primary or secondary amine (e.g., piperazine derivative)
N,N-Diisopropylethylamine (DIPEA)
N,N-Dimethylformamide (DMF), anhydrous
Round-bottom flask, magnetic stirrer, heating mantle, condenser
Silica gel for column chromatography
Ethyl acetate, Hexanes
Procedure:
To a solution of 2-Chloro-6-fluoro-4-methoxyquinoline (1.0 eq) in anhydrous DMF, add the desired amine (1.2 eq) and DIPEA (2.0 eq).
Stir the reaction mixture at 80-100 °C under a nitrogen atmosphere for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, allow the mixture to cool to room temperature.
Pour the reaction mixture into ice-water and stir. If a precipitate forms, collect it by filtration. If not, extract the aqueous layer with ethyl acetate (3 x 50 mL).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the final product.
Characterize the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Section 3: In Vitro Assays for P-gp Inhibition
Functional assays are required to determine if the newly synthesized compounds can effectively block the P-gp efflux pump. These assays typically use fluorescent P-gp substrates. In the presence of an effective inhibitor, the fluorescent substrate is retained within the P-gp-overexpressing cells, leading to a measurable increase in fluorescence.
The Principle of the Calcein-AM Efflux Assay
The Calcein-AM assay is a robust and widely used method for assessing P-gp activity.[9] Cell-permeable, non-fluorescent Calcein-AM is taken up by cells and intracellularly cleaved by esterases into the fluorescent, cell-impermeant molecule, calcein. In cells overexpressing P-gp, calcein is rapidly pumped out. An effective inhibitor blocks this efflux, resulting in intracellular calcein accumulation and a corresponding increase in fluorescence.[10]
Figure 2: Mechanism of the Calcein-AM P-gp inhibition assay.
Protocol 2: Calcein-AM Efflux Assay
Objective: To determine the concentration-dependent P-gp inhibitory activity of synthesized quinoline derivatives.
Cell Seeding: Seed the P-gp overexpressing and parental cells into 96-well plates at a density of 5 x 10⁴ cells/well in 100 µL of culture medium. Incubate overnight at 37°C, 5% CO₂.[10]
Compound Treatment: Prepare serial dilutions of the test compounds and the positive control (Verapamil) in culture medium.
Aspirate the medium from the wells and add 100 µL of medium containing the test compounds or controls. Include wells with medium only as a negative control. Incubate for 30-60 minutes at 37°C.
Calcein-AM Loading: Add 100 µL of 2X Calcein-AM working solution (typically 0.5 to 1.0 µM final concentration in culture medium) to each well.[9]
Incubate the plate for an additional 30 minutes at 37°C, protected from light.[10]
Wash: Centrifuge the plate (400 x g, 5 min), aspirate the supernatant, and wash the cells twice with 200 µL of ice-cold PBS.[10]
Fluorescence Measurement: Add 200 µL of ice-cold PBS to each well and immediately measure the fluorescence intensity using a plate reader.
Confirmatory Assay: Rhodamine 123 Efflux
Rhodamine 123 is another fluorescent substrate widely used to measure P-gp efflux activity.[13][14] Performing this assay helps confirm the results from the Calcein-AM screen and ensures the observed activity is not specific to a single substrate. The principle is similar: effective inhibitors will increase the intracellular accumulation of Rhodamine 123 in P-gp overexpressing cells.[15]
Protocol 3: Rhodamine 123 Accumulation Assay
Procedure:
Seed and treat cells with test compounds as described in Protocol 2 (Steps 1-3).
Rhodamine 123 Loading: After pre-incubation with the inhibitors, add Rhodamine 123 to a final concentration of ~5 µM.[15]
Incubate for 30-60 minutes at 37°C, protected from light.
Wash: Wash the cells twice with ice-cold PBS to remove extracellular dye.
Measure Fluorescence: Resuspend cells in PBS and measure fluorescence via a plate reader or flow cytometer (Excitation: ~488 nm, Emission: ~530 nm).[13]
A critical control experiment is to determine if the test compounds are themselves cytotoxic. A compound that kills cells will damage their membranes, preventing them from pumping out the fluorescent dye and leading to a false-positive signal for P-gp inhibition.[16][17] The MTT assay is a standard colorimetric method to assess cell metabolic activity, which serves as a proxy for cell viability.[18]
Protocol 4: MTT Cytotoxicity Assay
Objective: To determine the concentration at which the synthesized compounds reduce cell viability by 50% (CC₅₀).
Materials:
Cells, culture medium, and 96-well plates.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
DMSO or Solubilization Buffer.
Microplate spectrophotometer (absorbance at 570 nm).
Procedure:
Cell Seeding: Seed cells in a 96-well plate as described previously.
Compound Treatment: Add serial dilutions of the test compounds to the wells. Incubate for 48-72 hours at 37°C, 5% CO₂. This longer incubation period assesses the long-term toxic effects.
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in living cells will convert the yellow MTT to purple formazan crystals.[18]
Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
Absorbance Measurement: Shake the plate for 5 minutes and measure the absorbance at 570 nm.
Section 5: Data Analysis and Interpretation
The data from these assays allow for a quantitative assessment of the potential of each synthesized derivative.
Quantitative Analysis
IC₅₀ (Half-maximal Inhibitory Concentration): This is calculated from the P-gp inhibition assays (Calcein-AM, Rhodamine 123). It represents the concentration of the inhibitor required to achieve 50% of the maximal P-gp inhibition. Data is plotted as % inhibition vs. log[Inhibitor], and a sigmoidal dose-response curve is fitted.
CC₅₀ (Half-maximal Cytotoxic Concentration): This is calculated from the MTT assay. It represents the concentration of the compound that causes a 50% reduction in cell viability.
Reversal Factor (RF): This value quantifies how effectively an inhibitor resensitizes resistant cells to a chemotherapeutic drug. It is calculated by dividing the IC₅₀ of a chemotherapy drug (e.g., Doxorubicin) alone by the IC₅₀ of the same drug in the presence of the P-gp inhibitor. A higher RF indicates more effective reversal of resistance.[6]
Data Summary Table
Compound ID
Scaffold
P-gp Inhibition IC₅₀ (µM) [Calcein-AM]
Cytotoxicity CC₅₀ (µM) [MTT, 48h]
Selectivity Index (CC₅₀/IC₅₀)
Control (+)
Verapamil
2.5
> 50
> 20
Example 1
2-(piperazin-1-yl)-...
0.8
45
56.3
Example 2
2-(morpholino)-...
5.2
> 50
> 9.6
Example 3
2-(benzylamino)-...
1.1
2.5
2.3
Decision-Making Logic for Lead Selection
The ultimate goal is to identify compounds with high potency against P-gp and low intrinsic cytotoxicity. The Selectivity Index (SI) is a useful metric for this, calculated as CC₅₀ / IC₅₀. A high SI is desirable.
Figure 3: Logical flow for identifying promising P-gp inhibitor candidates.
Conclusion
2-Chloro-6-fluoro-4-methoxyquinoline serves as an excellent starting point for a rational, structure-based drug design campaign targeting P-gp. The synthetic accessibility and the structured workflow of functional and safety assays detailed here provide a robust framework for identifying and optimizing novel quinoline-based compounds. By carefully balancing high inhibitory potency (low IC₅₀) with low cytotoxicity (high CC₅₀), researchers can develop promising lead candidates capable of reversing multidrug resistance and enhancing the efficacy of cancer chemotherapy.
References
Vertex AI Search. (2025, April 28). Mapping the Role of P-gp in Multidrug Resistance: Insights from Recent Structural Studies.
Levchenko, A., et al. (n.d.). Intercellular transfer of P-glycoprotein mediates acquired multidrug resistance in tumor cells. PNAS.
Singh, Y., et al. (2022, June 15). Multidrug Resistance of Cancer Cells and the Vital Role of P-Glycoprotein. PMC.
Ferreira, R. J., et al. (2015, June 10). P-Glycoprotein and Membrane Roles in Multidrug Resistance. Taylor & Francis Online.
Wikipedia. (n.d.). P-glycoprotein.
Sato, W., et al. (n.d.). Structure-activity relationship of newly synthesized quinoline derivatives for reversal of multidrug resistance in cancer. PubMed.
Li, J., et al. (n.d.). Development of heterocyclic derivatives as P-glycoprotein inhibitors against multidrug resistance: pharmacological activities, structure–activity relationship and target (2020–2024). PMC.
ResearchGate. (2021, August 6). (PDF) Structure activity relationships and the binding mode of quinolinone-pyrimidine hybrids as reversal agents of multidrug resistance mediated by P-gp.
ResearchGate. (2025, December 30). (PDF) Quinolin-2-one-pyrimidine Hybrids Acting as Potent Reversal Agents on the P-gp-mediated Multidrug Resistance: Insights into Structure-activity Relationships and the Binding Mode.
Kosheeka. (2025, January 23). In Vitro Cytotoxicity Assays: Applications in Drug Discovery.
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
Raveneau, M., et al. (2016, April 12). Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay. PMC.
Omics. (2024, October 4). Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health.
Legrand, O., et al. (n.d.). Pgp and MRP Activities Using Calcein-AM Are Prognostic Factors in Adult Acute Myeloid Leukemia Patients. Blood - ASH Publications.
Abcam. (n.d.). Calcein AM staining: A guide to cell viability.
SciELO. (n.d.). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery.
Virology Research Services. (2024, March 9). Understanding Cytotoxicity.
ResearchGate. (n.d.). The rhodamine 123 efflux as a functional test for the P-gp pump in Namalwa.
AAT Bioquest. (n.d.). Experimental Protocol for Calcein AM Assay.
Foley, M., & Tilley, L. (n.d.). Quinoline antimalarials: mechanisms of action and resistance. PubMed.
Pallis, M., et al. (n.d.). Flow cytometric analysis of P-glycoprotein function using rhodamine 123. PubMed.
N/A. (2025, May 20). Reference Guide Calcein AM staining protocol.
Egan, T. J., & Martiz, R. (n.d.). Quinoline antimalarials: mechanisms of action and resistance and prospects for new agents. PubMed.
Biointerface Research in Applied Chemistry. (2022, September 17). Annotated Review on Various Biological Activities of Quinoline Molecule.
Kessel, D., et al. (1994, October 1). Rhodamine efflux patterns predict P-glycoprotein substrates in the National Cancer Institute drug screen. The Ohio State University.
Raveneau, M., et al. (2016, April 12). Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay. PubMed.
Wise, J. G., et al. (2020, December 12). Optimizing Targeted Inhibitors of P-Glycoprotein Using Computational and Structure-Guided Approaches. PMC.
ChemRxiv. (n.d.). Consensus screening for a challenging target: the quest for P-glycoprotein inhibitors.
Omics Online. (n.d.). Design and Optimisation of Novel Efflux Pump Inhibitors Using P-Glycoprotein as a Target.
IntechOpen. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities.
Cao, Y., et al. (n.d.). Screening potential P-glycoprotein inhibitors by combination of a detergent-free membrane protein extraction with surface plasmon resonance biosensor. Acta Pharmaceutica Sinica B.
PMC. (2026, February 8). Inhibition of P-Glycoprotein Mediated Multidrug Resistance by Stemofoline Derivatives.
Advanced Purification Protocols for Crude Quinoline Products
Executive Summary The purification of quinoline ( ) from crude reaction mixtures (e.g., Skraup synthesis) or coal tar extracts presents a specific challenge: the separation of the target molecule from its structural isom...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The purification of quinoline (
) from crude reaction mixtures (e.g., Skraup synthesis) or coal tar extracts presents a specific challenge: the separation of the target molecule from its structural isomer, isoquinoline, and primary amine contaminants like aniline.[1] With boiling points differing by only (Quinoline: vs. Isoquinoline: ), standard distillation is often insufficient for pharmaceutical-grade purity ().
This guide details a chemoselective purification strategy combining azeotropic drying, diazotization of amine impurities, and fractional crystallization of sulfate salts to achieve high-purity quinoline suitable for drug development workflows.
Permeation: Quinoline penetrates skin rapidly. Double-gloving (Nitrile over Laminate film) is mandatory.
Inhalation: All operations involving heating or distillation must occur within a certified fume hood.
Waste: Acidic aqueous layers containing diazonium salts must be treated as hazardous waste and not neutralized immediately without cooling, as decomposition can be exothermic.[2]
Physical Properties & Impurity Profile
Understanding the physical differences between the target and its contaminants is the basis of the separation logic.
Compound
Boiling Point ()
Melting Point ()
pKa (Conjugate Acid)
Solubility (Sulfate in EtOH)
Quinoline
237.6
-15.6
4.90
Soluble
Isoquinoline
243.2
26-28
5.40
Insoluble
Aniline
184.1
-6.3
4.60
N/A (Removed chemically)
Quinaldine
247.6
-2.0
5.8
Soluble
Protocol A: Pre-Purification (Removal of Tars and Primary Amines)
Objective: Remove non-volatile tars (from Skraup synthesis) and primary amine contaminants (aniline) which co-distill with quinoline.
Mechanism[2][3][4][5][6]
Steam Distillation: Separates volatile bases from polymeric tars.
Diazotization: Sodium nitrite reacts with primary amines (aniline) in acid to form unstable diazonium salts, which hydrolyze to phenols (removable by base wash) or remain in the aqueous phase, while tertiary amines (quinoline) are unaffected.
Step-by-Step Workflow
Crude Extraction: Acidify the crude reaction mixture with
to pH . Steam distill to remove non-basic volatiles.[1]
Basification: Basify the residue with
until pH .
Steam Distillation (Isolation): Steam distill again. The quinoline/aniline mixture will codistill as an oil.[1] Collect approx. 2-3 L of distillate per 100 g crude.
for 30 mins to complete the destruction of aniline derivatives.
Recovery: Basify with
. Extract with diethyl ether or dichloromethane ().[1] Dry organic layer over pellets.
Protocol B: Isomer Separation (The Sulfate Fractionation)
Objective: Separation of Quinoline from Isoquinoline.
Principle: Quinoline sulfate is significantly more soluble in ethanol than isoquinoline sulfate. This allows for the precipitation of the isoquinoline impurity.[3]
Materials
Pre-purified Quinoline oil (from Protocol A).
Absolute Ethanol.
Concentrated Sulfuric Acid (
).
Step-by-Step Workflow
Solution Preparation: Dissolve the dried crude quinoline base in absolute ethanol (
ratio).
Acidification: Add concentrated
dropwise with vigorous stirring.
Critical Endpoint: Add acid until the solution is just acidic to Congo Red paper. Avoid large excess.
Crystallization:
Cool the mixture to
and let stand for 12–24 hours.
Isoquinoline sulfate will precipitate as white/off-white crystals.
Filtration: Filter the mixture cold.
Solid Cake: Contains Isoquinoline sulfate (save if isoquinoline is desired).[4]
Filtrate: Contains Quinoline sulfate .
Regeneration:
Concentrate the ethanolic filtrate to
volume.
Add aqueous
() until basic (pH 12).
Extract the liberated quinoline oil with ether.[1][5]
Final Polish: Dry over
, evaporate solvent, and perform vacuum distillation.
Protocol C: Final Distillation & Drying
Objective: Removal of trace solvents and water.[3]
Drying: Reflux the quinoline with Barium Oxide (
) for 2 hours to remove trace water.
Vacuum Distillation:
Setup: Short-path distillation head with a Vigreux column.
Pressure:
(Water aspirator or pump).
Collection: Collect the fraction boiling at
(at ).
Note: Discard the first
(forerun) containing trace ether/water.
Process Visualization
Workflow 1: Chemical Purification Logic
Caption: Logical flowchart for the removal of aniline (via diazotization) and isoquinoline (via sulfate crystallization).
Quality Control & Validation
To ensure the protocol was successful, the following analytical parameters should be verified.
Method
Parameter
Acceptance Criteria
GC-MS
Column: DB-5ms or equivalent
Aniline peak: Not detected. Isoquinoline: .[3][4][6][7][8]
Refractive Index
Color
Visual Inspection
Colorless to pale yellow (Darkens upon storage; store under ).
Water Content
Karl Fischer Titration
Storage: Purified quinoline is hygroscopic and light-sensitive. Store in amber glass under argon or nitrogen atmosphere.
References
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (The standard reference for physical constants and specific purification recipes).
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Detailed procedures for Skraup synthesis and steam distillation).
Ochiai, E. (1967). Aromatic Amine Oxides. Elsevier.[9] (Discusses the nitration and chemical behavior of quinoline derivatives).
Packer, J., & Vaughan, J. (1950). "Isoquinoline Separation via Sulfate Crystallization." Journal of Organic Chemistry.
Application Notes and Protocols for the Derivatization of 2-Chloro-6-fluoro-4-methoxyquinoline for Biological Screening
Introduction: The Quinoline Scaffold as a Privileged Structure in Medicinal Chemistry The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone of medicinal chemistry.[1][2] Its derivatives e...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Quinoline Scaffold as a Privileged Structure in Medicinal Chemistry
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone of medicinal chemistry.[1][2] Its derivatives exhibit a vast spectrum of pharmacological activities, including anticancer, antimicrobial, antimalarial, and anti-inflammatory properties.[3][4][5] The ability to functionalize the quinoline core at various positions allows for the fine-tuning of its biological activity, making it an attractive scaffold for drug discovery. This application note provides a detailed guide for the derivatization of 2-Chloro-6-fluoro-4-methoxyquinoline, a versatile building block for creating a library of novel compounds for biological screening.
The strategic placement of substituents on the quinoline core significantly influences its therapeutic potential. The fluorine atom at the 6-position can enhance metabolic stability and binding affinity, while the methoxy group at the 4-position can modulate the electronic properties and solubility of the molecule.[5] The chlorine atom at the 2-position serves as a key handle for introducing molecular diversity through various chemical transformations.
Strategic Approaches to Derivatization
The derivatization of 2-Chloro-6-fluoro-4-methoxyquinoline primarily focuses on the displacement of the chloro group at the 2-position. This position is activated towards nucleophilic attack due to the electron-withdrawing effect of the adjacent nitrogen atom in the quinoline ring.[6] Two powerful and versatile methods for this purpose are Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions.
dot
graph TD {
A[2-Chloro-6-fluoro-4-methoxyquinoline] --> B{Derivatization Strategies};
B --> C[Nucleophilic Aromatic Substitution (SNAr)];
B --> D[Palladium-Catalyzed Cross-Coupling];
C --> E[Amination];
C --> F[Alkoxylation/Thiolation];
D --> G[Suzuki-Miyaura Coupling];
D --> H[Buchwald-Hartwig Amination];
E --> I[Diverse Amine Library];
F --> J[O/S-Linked Derivatives];
G --> K[Aryl/Heteroaryl Derivatives];
H --> L[N-Aryl/N-Heteroaryl Derivatives];
I --> M[Biological Screening];
J --> M;
K --> M;
L --> M;
}
Caption: Derivatization workflow for 2-Chloro-6-fluoro-4-methoxyquinoline.
This protocol describes the synthesis of 2-amino-6-fluoro-4-methoxyquinoline derivatives through the displacement of the 2-chloro substituent with a primary or secondary amine.
Rationale: The electron-withdrawing nature of the quinoline nitrogen activates the C2 position for nucleophilic attack.[6] The reaction is often facilitated by a base to deprotonate the incoming amine, increasing its nucleophilicity. The choice of solvent is critical and is typically a polar aprotic solvent to solubilize the reactants and facilitate the reaction.
Materials:
2-Chloro-6-fluoro-4-methoxyquinoline
Desired primary or secondary amine (e.g., morpholine, piperidine, aniline)
Potassium carbonate (K₂CO₃) or triethylamine (Et₃N)
Dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP)
Ethyl acetate
Brine
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
To a stirred solution of 2-Chloro-6-fluoro-4-methoxyquinoline (1.0 mmol) in DMF (5 mL) add the desired amine (1.2 mmol) and potassium carbonate (2.0 mmol).
Heat the reaction mixture to 80-120 °C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Upon completion, cool the reaction mixture to room temperature and pour it into water (20 mL).
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to afford the desired 2-amino-6-fluoro-4-methoxyquinoline derivative.
This protocol details the synthesis of 2-aryl-6-fluoro-4-methoxyquinoline derivatives by coupling the 2-chloroquinoline with various arylboronic acids.
Rationale: The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds.[5][7] A palladium catalyst, in the presence of a suitable ligand and base, facilitates the coupling of the chloroquinoline with an organoboron species.[8] For less reactive aryl chlorides, the use of electron-rich and bulky phosphine ligands is often necessary to promote the oxidative addition step.[7]
Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
Triphenylphosphine (PPh₃) or a more advanced ligand like XPhos or SPhos
Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃)
1,4-Dioxane and water (e.g., 4:1 mixture)
Ethyl acetate
Brine
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
In a Schlenk flask, combine 2-Chloro-6-fluoro-4-methoxyquinoline (1.0 mmol), the arylboronic acid (1.3 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
Under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst (e.g., Pd(OAc)₂, 0.05 mmol) and the ligand (e.g., PPh₃, 0.1 mmol).
Add the degassed solvent mixture (e.g., 5 mL of 4:1 dioxane/water).
Heat the reaction mixture to 80-100 °C with vigorous stirring and monitor by TLC or LC-MS.
After completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
Purify the residue by column chromatography to yield the 2-aryl-6-fluoro-4-methoxyquinoline product.
Biological Screening Strategy
A tiered approach is recommended for the biological screening of the newly synthesized library of 2-substituted-6-fluoro-4-methoxyquinoline derivatives.
dot
graph TD {
A[Synthesized Compound Library] --> B{Primary Screening};
B --> C[Anticancer Screening];
B --> D[Antimicrobial Screening];
C --> E[NCI-60 Single-Dose Screen];
D --> F[Broth Microdilution MIC Assay];
E --> G{Hit Identification};
F --> H{Hit Identification};
G --> I[Secondary Screening];
H --> I;
I --> J[Dose-Response (IC50) Studies];
I --> K[Mechanism of Action Studies];
J --> L[Lead Optimization];
K --> L;
}
Caption: Tiered biological screening cascade.
Protocol 3: Anticancer Cell Line Screening (Adapted from NCI-60)
This protocol outlines a primary single-dose screen to identify compounds with significant anti-proliferative activity against a panel of human cancer cell lines.[9]
Materials:
Human cancer cell lines (e.g., MCF-7 breast, A549 lung, HCT-116 colon)
RPMI 1640 medium with 5% fetal bovine serum and 2 mM L-glutamine
96-well microtiter plates
Test compounds dissolved in DMSO
Trichloroacetic acid (TCA)
Sulforhodamine B (SRB) solution
Procedure:
Cell Plating: Inoculate cells into 96-well plates at a predetermined density and incubate for 24 hours.[9]
Compound Addition: Add the test compounds at a single high concentration (e.g., 10⁻⁵ M). Include a no-drug control.[9]
Incubation: Incubate the plates for an additional 48 hours.[9]
Cell Fixation: Terminate the assay by adding cold TCA to fix the cells.[9]
Staining: Stain the fixed cells with SRB solution.[9]
Measurement: Wash away unbound dye and solubilize the bound dye. Measure the absorbance at a suitable wavelength.
Data Analysis: Calculate the percent growth inhibition relative to the no-drug control. Compounds meeting a predefined threshold of inhibition will proceed to five-dose screening to determine the GI₅₀ (50% growth inhibition) value.
Serial Dilutions: Prepare two-fold serial dilutions of the test compounds in MHB in a 96-well plate.
Inoculation: Inoculate each well with a standardized bacterial suspension. Include positive and negative controls.
Incubation: Incubate the plates at 35-37°C for 16-20 hours.
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Data Presentation
Systematic data organization is crucial for structure-activity relationship (SAR) analysis.
Table 1: Anticancer Activity Data (Illustrative)
Compound ID
R-Group at C2
Cell Line
GI₅₀ (µM)
CFMQ-01
Morpholinyl
MCF-7
8.5
CFMQ-02
Phenyl
MCF-7
12.2
CFMQ-03
4-Methoxyphenyl
MCF-7
5.1
Doxorubicin
(Positive Control)
MCF-7
0.9
Table 2: Antimicrobial Activity Data (Illustrative)
Compound ID
R-Group at C2
S. aureus MIC (µg/mL)
E. coli MIC (µg/mL)
CFMQ-01
Morpholinyl
16
>64
CFMQ-02
Phenyl
32
>64
CFMQ-03
4-Methoxyphenyl
8
32
Ciprofloxacin
(Positive Control)
0.5
0.25
Conclusion
The derivatization of 2-Chloro-6-fluoro-4-methoxyquinoline offers a promising avenue for the discovery of novel therapeutic agents. The protocols outlined in this application note provide a robust framework for synthesizing a diverse library of compounds and for their initial biological evaluation. The strategic application of nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, followed by a systematic screening cascade, will enable researchers to efficiently identify lead compounds for further development.
References
BenchChem. (2025). The Diverse Biological Activities of Substituted Quinoline Compounds: A Technical Guide.
IOSR Journal. (2020, January 15). Comprehensive Study of Substituted Quinoline Derivatives and evaluated for their biological activities.
BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Coupling Reaction using 6-Chloroquinoline.
BenchChem. (2025). Quinoline Derivatives: A Comprehensive Technical Guide for Medicinal Chemistry.
International Journal of Research in Engineering, Science and Management. (2021, May 15). A Review On Substitution Quinoline Derivatives and its Biological Activity.
RSC Publishing. (2022, June 24). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review.
PMC - NIH. Synthesis and Anti-Breast Cancer Activities of Substituted Quinolines.
Frontiers. Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine.
TÜBİTAK Academic Journals. (2025, October 20). Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition.
PubMed. (2014, November 15). Discovery andw biological evaluation of novel 6,7-disubstituted-4-(2-fluorophenoxy)quinoline derivatives possessing 1,2,3-triazole-4-carboxamide moiety as c-Met kinase inhibitors.
Oriental Journal of Chemistry. (2023, June 30). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives.
ChemRxiv. A revised synthesis of 6-alkoxy-2-aminopurines with late-stage convergence allowing for increased molecular complexity.
Organic Chemistry Portal. Suzuki Coupling.
PMC - NIH. Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines.
HETEROCYCLES. (2011, January 18). PALLADIUM-CATALYZED AMINATION OF 2-CHLORO-1-AZAAZULENE WITH 2-AMINOPYRIDINE.
PubMed. (2017, February 1). Design, synthesis and biological evaluation of novel 4-(2-fluorophenoxy)quinoline derivatives as selective c-Met inhibitors.
ResearchGate. (2025, August 7). A Comparative Guide to the Reactivity of 7-Chloro-6-nitroquinoline and 4-chloro-7-nitroquinoline in Nucleophilic Aromatic Substi.
ResearchGate. (2025, August 7). A facile Two-Step Synthesis of 3-Fluoro-6-methoxyquinoline.
Journal of the American Chemical Society. Synthesis of 5-Substituted Derivatives of 6-Methoxy-8-aminoquinoline and of 5-Chloro-6-methoxyquinoline1.
ResearchGate. (2025, August 5). Photochemical Reactivity and Fluorescence Analysis of 6‐Methoxyquinoline, 6‐Methoxyquinaldine, and 4,7‐Dichloroquinoline.
ResearchGate. (2025, August 7). Nucleophilic Substitution of the Nitro Group, Fluorine and Chlorine in Aromatic Compounds.
PMC - NIH. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
Technical Support Center: Improving Yield in Quinoline Synthesis Reactions
Welcome to the technical support center for quinoline synthesis. Quinolines are a cornerstone of heterocyclic chemistry, forming the structural core of numerous pharmaceuticals, agrochemicals, and functional materials.[1...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for quinoline synthesis. Quinolines are a cornerstone of heterocyclic chemistry, forming the structural core of numerous pharmaceuticals, agrochemicals, and functional materials.[1][2] However, their synthesis can be challenging, often plagued by issues such as low yields, harsh reaction conditions, and difficult purifications.
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond simple protocols to provide in-depth, field-proven insights into troubleshooting and optimizing your quinoline synthesis reactions. Here, we will delve into the causality behind common experimental issues and offer robust, actionable solutions grounded in mechanistic principles.
General FAQs for Quinoline Synthesis
This section addresses high-level questions that apply across various named reactions for quinoline synthesis.
Q1: My reaction mixture has turned into a thick, unmanageable tar. What is causing this and how can I prevent it?
A1: Tar formation is a frequent and frustrating issue in many classical quinoline syntheses, particularly those run under strong acid and high-temperature conditions like the Skraup and Doebner-von Miller reactions.[3][4]
Causality: The primary cause is the acid-catalyzed polymerization of reactive intermediates. For instance, in the Skraup synthesis, the glycerol dehydrates to form acrolein, which is highly prone to polymerization under acidic conditions.[5] Similarly, the α,β-unsaturated aldehydes or ketones used in the Doebner-von Miller reaction can polymerize, consuming starting material and trapping the product in a viscous matrix.[6] High temperatures exacerbate this by accelerating these undesired side reactions.
Preventative Measures & Solutions:
Use a Moderating Agent: In the Skraup synthesis, the addition of a moderating agent like ferrous sulfate (FeSO₄) is critical. It is thought to control the exothermicity by acting as an oxygen carrier, allowing the reaction to proceed more smoothly and preventing runaway polymerization.[4][7][8]
Control Reagent Addition: Instead of adding all reagents at once, try a slow, portion-wise, or dropwise addition of the most reactive component (e.g., the α,β-unsaturated carbonyl) to the heated reaction mixture. This keeps the instantaneous concentration of the polymerizable species low.[6]
Protect Reactive Groups: For the Doebner-von Miller reaction, consider using an acetal of the α,β-unsaturated aldehyde (e.g., acrolein diethyl acetal). The acetal is stable and will not polymerize, but it hydrolyzes in situ under the acidic reaction conditions to generate the required aldehyde at a controlled rate.[6]
Optimize Temperature: Do not overheat the reaction. Start with milder conditions and gradually increase the temperature, monitoring by Thin-Layer Chromatography (TLC) to find the optimal balance between reaction rate and side-product formation.[6]
Work-up Strategy: If tar has already formed, the work-up is crucial. Carefully quench the reaction by pouring it onto crushed ice. The desired quinoline product, being basic, can often be extracted after neutralization, while the tarry byproducts may remain insoluble.[3]
Troubleshooting Specific Quinoline Syntheses
Skraup Synthesis
The Skraup synthesis is a classic method involving the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent (like nitrobenzene) to form quinoline.[5][9] It is notoriously exothermic and often produces low yields with significant tar formation.[10]
Q2: My Skraup reaction is incredibly violent and difficult to control. How can I ensure the reaction proceeds safely and smoothly?
A2: The violent exothermicity of the Skraup reaction is its most significant drawback and a major safety concern.[5][7]
Causality: The reaction involves the dehydration of glycerol to acrolein, a highly exothermic process, followed by a series of condensation and oxidation steps that also release substantial heat.[5] Without proper control, this can lead to a dangerous runaway reaction.
Solutions:
Moderator is Essential: As mentioned, the use of ferrous sulfate (FeSO₄) or boric acid is not optional; it is a critical component for moderating the reaction's pace.[4][5]
Correct Order of Addition: The order of reagent addition is vital for control. The recommended sequence is: aniline, ferrous sulfate, glycerol, and then a slow, careful addition of concentrated sulfuric acid with external cooling (e.g., an ice bath).[7]
Gradual Heating: Heat the mixture gently to initiate the reaction. Once it begins to boil, remove the external heat source. The reaction's own exotherm should be sufficient to sustain it. Only reapply heat after the initial vigorous phase has subsided.[7]
Appropriate Scale and Glassware: Use a reaction vessel that is significantly larger than the reaction volume to accommodate potential splashing and rapid boiling. Ensure all glassware is robust and free of cracks. A blast shield should always be used.[7]
Q3: The yield of my Skraup synthesis is very low, and purification is a nightmare due to byproducts. How can I improve this?
A3: Low yields and difficult purification are common complaints.[10]
Causality: Low yields are a direct consequence of the harsh conditions that lead to tar formation and degradation of starting materials and the product. The crude product is often contaminated with unreacted starting materials and polymeric tars.
Solutions:
Optimize Oxidant: Nitrobenzene is a traditional oxidant, which is reduced to aniline that can re-enter the reaction.[5] However, other oxidants like arsenic pentoxide have also been used. The stoichiometry of the oxidant is key and may require optimization.[5]
Post-Reaction Work-up: A robust work-up is key to isolating the product. After cooling and quenching on ice, a steam distillation is often employed. The quinoline is volatile with steam, while the non-volatile tars and inorganic salts are left behind.[8]
Purification via Salts: Quinolines are basic and can be purified by conversion to their salts, such as hydrochlorides or picrates.[3][11] The salt can be filtered and recrystallized to remove non-basic impurities. The free base is then regenerated by treatment with a strong base (e.g., NaOH) and extracted.[11]
Friedländer Synthesis
The Friedländer synthesis is a versatile method that condenses a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, typically catalyzed by acid or base.[12][13]
Q4: I'm experiencing a low yield in my Friedländer synthesis. What are the most common causes?
A4: Low yields in the Friedländer synthesis are a frequent challenge and can stem from several factors.[12][14]
Causality: The issue often lies with suboptimal catalysis, inappropriate reaction conditions, or competing side reactions.[12][14]
Catalyst Choice: The reaction is often inefficient without a catalyst.[14] The choice between an acid (Brønsted or Lewis) and a base is critical and substrate-dependent.[15]
Side Reactions: Under basic conditions, the α-methylene carbonyl compound can undergo self-aldol condensation, reducing the amount available to react with the amino-ketone.[15] Under high temperatures, the 2-aminoaryl ketone can self-condense.[15]
Water Presence: Water generated during the cyclodehydration step can inhibit acid catalysts or reverse key steps in the mechanism.[4]
Solutions:
Catalyst Screening: If a standard catalyst is ineffective, screen modern alternatives. Lewis acids like ZrCl₄ or metal triflates can be highly effective.[4][14] Iodine has also been shown to be an efficient catalyst, often under solvent-free conditions.[12][13]
Control Side Reactions: To prevent self-aldol condensation, slowly add the α-methylene component to the reaction mixture containing the 2-aminoaryl ketone and catalyst.[15]
Solvent and Temperature Optimization: The solvent plays a significant role. For microwave-assisted reactions, polar solvents like DMF or ethanol can improve energy absorption.[12] Monitor the reaction by TLC to find the optimal temperature and time, avoiding prolonged heating that can lead to degradation.[14]
Data Table: Catalyst Performance in Friedländer Synthesis
This synthesis involves the reaction of anilines with β-ketoesters. Critically, the reaction conditions determine the product: lower temperatures (kinetic control) favor the formation of 4-hydroxyquinolines (Conrad-Limpach), while higher temperatures (thermodynamic control) yield 2-hydroxyquinolines (Knorr).[17][18][19]
Q5: My Conrad-Limpach reaction is giving a low yield of the desired 4-hydroxyquinoline and I'm seeing the 2-hydroxyquinoline isomer.
A5: This is a classic problem of kinetic versus thermodynamic control.
Causality: The initial reaction between the aniline and the β-ketoester can occur at two sites: the keto group or the ester group.
Kinetic Product (4-Hydroxyquinoline): At lower temperatures (e.g., room temperature with a mild acid catalyst), the more reactive keto group is attacked preferentially. The resulting β-aminoacrylate intermediate cyclizes upon heating (typically ~250 °C) to give the 4-hydroxyquinoline.[19][20]
Thermodynamic Product (2-Hydroxyquinoline): At higher initial condensation temperatures (e.g., >140 °C), the reaction becomes reversible. The more stable β-keto anilide, formed by attack at the ester group, begins to accumulate. This intermediate cyclizes to form the 2-hydroxyquinoline.[17][20]
Solutions:
Strict Temperature Control: To obtain the 4-hydroxyquinoline, the initial condensation of the aniline and β-ketoester must be performed under kinetic control at a lower temperature (room temperature to moderate heat) to form the correct intermediate.[20]
High-Temperature Cyclization: The subsequent ring-closing step requires very high temperatures (~250 °C). Use a high-boiling, inert solvent like mineral oil or Dowtherm to achieve and maintain this temperature uniformly and prevent charring.[17][20]
Caption: Kinetic vs. Thermodynamic control in Conrad-Limpach-Knorr synthesis.
Experimental Protocols
Protocol 1: Moderated Skraup Synthesis of Quinoline
This protocol incorporates a moderating agent to control the reaction's exothermicity.[4][8]
Setup: In a large round-bottom flask (e.g., 2L for a 1 mole scale) equipped with a robust mechanical stirrer and a reflux condenser in a fume hood, add aniline (1.0 mol), ferrous sulfate heptahydrate (FeSO₄·7H₂O, ~10g), and anhydrous glycerol (3.2 mol).
Acid Addition: While stirring and cooling the flask in an ice-water bath, slowly and cautiously add concentrated sulfuric acid (3.0 mol).
Reaction Initiation: Gently heat the mixture. The reaction is exothermic and will begin to boil. Immediately remove the external heat source and allow the reaction to proceed under its own heat. If the reaction becomes too vigorous, cool the flask with a wet towel or ice bath.[4][7]
Completion: Once the initial vigorous reaction subsides, heat the mixture to reflux for an additional 3-4 hours to ensure completion.
Work-up: Allow the mixture to cool. Carefully pour the contents into a large beaker containing 2-3L of ice water.
Neutralization & Extraction: Neutralize the acidic solution with a concentrated aqueous solution of sodium hydroxide until the pH is basic. The quinoline will separate as an oil. Extract the product with an organic solvent (e.g., toluene or dichloromethane).
Purification: The crude product is often purified by steam distillation to separate it from non-volatile tars.[8] The distilled quinoline can be further purified by vacuum distillation.[11]
This protocol describes a modern, efficient method using molecular iodine as a catalyst under solvent-free conditions.[12]
Setup: In a round-bottom flask, combine the 2-aminoaryl ketone (1.0 mmol), the active methylene compound (e.g., ethyl acetoacetate, 1.2 mmol), and molecular iodine (I₂, 10 mol%).
Reaction: Heat the reaction mixture in an oil bath at 80-100 °C.
Monitoring: Monitor the reaction progress by TLC until the starting material is consumed (typically 1-2 hours).
Work-up: Cool the reaction mixture to room temperature. Dissolve the mixture in ethyl acetate.
Quenching: Wash the organic solution with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove the iodine catalyst, followed by a brine wash.
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol or hexane/ethyl acetate).
Visualization: General Troubleshooting Workflow
Caption: A general troubleshooting workflow for addressing low conversion rates.
References
Scale-up challenges in the production of 2-nitroquinoline - Benchchem.
SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series.
Synthesis, Reactions and Medicinal Uses of Quinoline - Pharmaguideline.
Troubleshooting low yield in Friedländer synthesis of quinolines - Benchchem.
Preparation and Properties of Quinoline.
Troubleshooting Guide for Low Yield in 2-Aminoquinoline Synthesis - Smolecule.
Advances on Quinoline Derivatives: A Review of Synthesis and Biological Activities.
Troubleshooting low yield in quinoline synthesis using 2'-Aminoacetophenone - Benchchem.
Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies - MDPI.
A Comparative Guide to Quinoline Synthesis: Yield, Purity, and Protocols for Researchers - Benchchem.
Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC. Available at: [Link]
Green Synthesis of Quinoline and Its Derivatives - International Journal of Pharmaceutical Sciences. Available at: [Link]
Advances in polymer based Friedlander quinoline synthesis - PMC - NIH. Available at: [Link]
Technical Support Center: Troubleshooting Low Conversion Rates in Quinoline Synthesis - Benchchem.
Improving the regioselectivity of the Doebner-Miller reaction - Benchchem.
Optimizing reaction conditions for Friedländer quinoline synthesis - Benchchem.
Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
Technical Support Center: Conrad-Limpach Synthesis of Quinolines - Benchchem.
Optimizing Catalyst Selection for Quinoline Derivative Synthesis: A Technical Support Center - Benchchem.
Purification of Quinoline - Chempedia - LookChem. Available at: [Link]
Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC. Available at: [Link]
Process for purification of quinoline yellow - Google Patents.
Combes quinoline synthesis - Wikipedia. Available at: [Link]
Efficient and Rapid Friedlander Synthesis of Functionalized Quinolines Catalyzed by Neodymium(III) Nitrate Hexahydrate - Organic Chemistry Portal. Available at: [Link]
Navigating the Skraup Quinoline Synthesis: A Technical Support Guide - Benchchem.
Synthesis of quinolines - Organic Chemistry Portal. Available at: [Link]
QUINOLINE - Organic Syntheses Procedure. Available at: [Link]
Conrad–Limpach synthesis - Wikipedia. Available at: [Link]
Recent Advances in Metal-Free Quinoline Synthesis - MDPI. Available at: [Link]
Technical Support Center: Optimizing Pfitzinger and Doebner Reactions - Benchchem.
Quinoline Synthesis: Conrad-Limpach-Knorr. Available at: [Link]
Combes Quinoline Synthesis.
A review on synthetic investigation for quinoline- recent green approaches - Taylor & Francis. Available at: [Link]
Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview | ACS Omega. Available at: [Link]
Doebner–Miller reaction - Wikipedia. Available at: [Link]
Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC. Available at: [Link]
A method for purifying 8-hydroxyquinoline reaction solution - Google Patents.
Conrad-limpach-knorr synthesis of Quinolone - YouTube. Available at: [Link]
A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC. Available at: [Link]
Doebner Miller Reaction - Heterocyclic Chemistry - Synthesis of Quinolines - YouTube. Available at: [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Status: Operational
Operator: Dr. A. Vance, Senior Application Scientist
Ticket ID: QSYN-OPT-2026
Introduction
Welcome to the Advanced Synthesis Support Center. You are likely here because your quinoline synthesis—a cornerstone of medicinal chemistry—is suffering from low yields, intractable tars, or poor regioselectivity.
Quinoline synthesis is deceptive. The classic named reactions (Skraup, Friedländer, Combes) appear simple on paper but are mechanically complex, involving delicate balances of acid catalysis, oxidation states, and condensation kinetics. This guide moves beyond textbook definitions to address the causality of failure and the parameters of success.
Module 1: The "Classic" Workhorses (Skraup & Doebner-von Miller)[1]
The Problem: These acid-mediated condensations are notorious for violent exotherms and "tar" formation (polymerization of acrolein/enone intermediates).[1]
Critical Protocol: The "Safe-Skraup" Method
Standard Skraup reactions can become runaway thermal events. The addition of a moderator is non-negotiable for scale-up.
The Fix: Ferrous Sulfate Moderation
FeSO₄ acts as an oxygen carrier and moderator, distributing the oxidation potential and preventing the rapid, chaotic polymerization of glycerol-derived acrolein.
Step-by-Step Optimization Protocol
Reagent Order (Crucial): In a round-bottom flask equipped with a reflux condenser and mechanical stirrer (magnetic bars often fail in viscous tars), combine:
Aniline (1.0 equiv)
Ferrous Sulfate (FeSO₄[1][2]·7H₂O) (0.05 equiv) — The Moderator
Glycerol (3.0 equiv)
Nitrobenzene (0.6 equiv) — The Oxidant
Acid Addition: Place the flask in an ice bath. Add concentrated H₂SO₄ (2.0 equiv) dropwise.
Checkpoint: If the mixture smokes or boils during addition, STOP . Cool further.
The "Kick": Heat the mixture gently with a heating mantle.
Visual Cue: Watch for the first bubble of reflux. Immediately REMOVE the heat source. The reaction is exothermic and will sustain reflux on its own for 15–20 minutes.
Completion: Once the self-sustained reflux subsides, re-apply heat to reflux for 3 hours.
Workflow Visualization: Safe Skraup Logic
Figure 1: Safety logic flow for Skraup synthesis. Note the critical "Remove Heat" step to prevent runaway pressurization.
Mix: Combine the amino ketone (1.0 mmol) and the enolizable ketone (1.2 mmol) in a mortar.
Catalyze: Add p-TSA (5 mol%).
Grind: Grind the mixture with a pestle for 5–10 minutes.
Observation: The mixture will likely turn into a paste or melt due to eutectic point depression (this is normal).
Workup: Wash the solid residue with water (to remove p-TSA) and recrystallize from ethanol.
Yield Expectation: >90% typically achieved without chromatography [2].
Module 3: Modern Transition-Metal Catalysis
The Problem: Traditional methods require harsh acids (H₂SO₄/HCl) and high temperatures.
The Solution: Transition metal-catalyzed C-H activation or multicomponent coupling (MCR).
Workflow: The Three-Component Coupling (A³-Coupling Variant)
Reaction: Aniline + Aldehyde + Alkyne
Quinoline.
Catalyst System: Ag(I), Au(III), or Fe(III).
Optimization Table: Catalyst & Solvent Effects
Catalyst System
Solvent
Temp (°C)
Notes
FeCl₃ (5 mol%)
Toluene
100
Cost-Effective. Best for simple alkyl-substituted quinolines. Requires air oxidation.
AgOTf (1 mol%)
Water
100
Green. Excellent for 2,4-disubstituted quinolines. High atom economy.[5]
AuCl₃ / CuBr
1,4-Dioxane
80
High Selectivity. Preferred for complex drug intermediates where mild conditions are required to preserve sensitive functional groups.
Diagram: Mechanism of Regioselectivity in Combes
Figure 2: Decision matrix for predicting regiochemical outcomes in Combes synthesis based on aniline substituents [3].
Module 4: Troubleshooting FAQ
Q: My reaction mixture turned into a solid black "puck" that I cannot remove from the flask. What happened?A: You likely experienced "runaway polymerization" in a Skraup or Doebner-von Miller reaction. This happens when the oxidant (nitrobenzene) or acid concentration is too high relative to the temperature ramp.
Recovery: Do not try to chip it out. Reflux the flask with concentrated nitric acid (in a fume hood!) to digest the organic char, or discard the glassware if safety is a concern.
Prevention:[1] Use the FeSO₄ moderator (See Module 1) and ensure vigorous mechanical stirring.
Q: I am using the Friedländer synthesis, but my 2-aminoaldehyde is unstable/dimerizing.A: 2-Aminoaldehydes are notoriously unstable.
Solution: Use 2-aminobenzyl alcohol instead.[6][7] Add a mild oxidant (like MnO₂ or a Ru-catalyst) to generate the aldehyde in situ in the presence of the ketone. This "borrowing hydrogen" or oxidative coupling approach prevents self-condensation of the intermediate [4].
Q: How do I remove the high-boiling solvent (Nitrobenzene) after a Skraup reaction?A: Nitrobenzene (b.p. 210°C) is difficult to rotovap.
Protocol: Perform a Steam Distillation . The quinoline and nitrobenzene will co-distill. Acidify the distillate with HCl (quinoline goes into water phase as salt; nitrobenzene stays organic). Extract with ether to remove nitrobenzene. Basify the aqueous layer with NaOH to recover pure quinoline.
References
Clarke, H. T.; Davis, A. W. (1941).[8] "Quinoline".[3][2][6][8][9][10][11][12][13][14] Organic Syntheses, Coll.[8][9] Vol. 1, p. 478.[8] Link
Wu, J., et al. (2006).[6] "Molecular iodine: a highly efficient catalyst in the synthesis of quinolines via Friedländer annulation". Organic & Biomolecular Chemistry, 4, 126-129.[6] Link
Sloop, J. C., et al. (2009). "Quinoline formation via a modified Combes reaction: Examination of kinetics, substituent effects, and mechanistic pathways". Journal of Physical Organic Chemistry, 22(3), 279-287. Link
Tamatam, R., et al. (2023).[10] "Transition-metal-catalyzed synthesis of quinazolines: A review". Frontiers in Chemistry, 11. Link
Technical Support Center: Doebner-von Miller Reaction Troubleshooting
Welcome to the Application Scientist Support Center for Quinoline Synthesis. The Doebner-von Miller reaction is a powerful methodology for synthesizing 2-substituted and 2,4-disubstituted quinolines from anilines and α,β...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Application Scientist Support Center for Quinoline Synthesis. The Doebner-von Miller reaction is a powerful methodology for synthesizing 2-substituted and 2,4-disubstituted quinolines from anilines and α,β-unsaturated carbonyl compounds. However, its utility is notoriously hindered by the formation of intractable polymeric "tars."
This guide provides researchers and drug development professionals with field-proven, mechanistically grounded solutions to suppress polymerization, optimize yields, and scale reactions safely.
Mechanistic Root Cause Analysis
To prevent polymerization, we must first understand its causality. The Doebner-von Miller reaction requires acidic conditions to activate the carbonyl and facilitate the final cyclization and aromatization steps. However, α,β-unsaturated aldehydes (like acrolein or crotonaldehyde) are highly susceptible to acid-catalyzed self-aldol condensation and radical polymerization[1].
When the localized concentration of the free enal is high in the presence of a strong Brønsted acid and heat, the rate of self-polymerization outcompetes the rate of the desired Michael addition/Schiff base formation with the aniline[1].
Figure 1: Competing pathways in the Doebner-von Miller reaction highlighting the polymerization trap.
Q1: My reaction mixture turns into a black, gummy tar within minutes of heating. How do I prevent the α,β-unsaturated aldehyde from polymerizing?
A: The most immediate fix is to transition from a homogeneous batch reaction to a biphasic solvent system (e.g., toluene/water or DCM/water)[1].
The Causality: By dissolving the α,β-unsaturated carbonyl in a non-polar organic solvent and the aniline in the acidic aqueous phase, you sequester the reactive enal[2]. The reaction occurs at the biphasic interface. Because the enal's concentration in the acidic aqueous phase remains extremely low, the kinetic pathway heavily favors the cross-condensation with aniline over self-polymerization[1].
Q2: Even with slow addition, highly reactive substrates like acrolein polymerize. Are there chemical workarounds?
A: Yes. Instead of using the free aldehyde, use an acetal protecting group , such as acrolein diethyl acetal[1].
The Causality: The acetal is stable and does not self-condense. Under the acidic conditions of the reaction, it slowly hydrolyzes in situ to release the active aldehyde[2]. This acts as a chemical "drip-feed," ensuring the instantaneous concentration of free acrolein never reaches the critical threshold required for runaway polymerization[1].
Q3: I am trying to scale up the synthesis for preclinical drug development, but the exothermic nature of the reaction causes thermal runaway and tarring. What is the industry standard?
A: For scale-up, abandon batch reactors and implement continuous flow chemistry [3].
The Causality: Continuous Stirred Tank Reactors (CSTRs) or microfluidic flow setups provide vastly superior surface-area-to-volume ratios, allowing for instantaneous heat dissipation[3]. By continuously dosing the crotonaldehyde into the flowing aniline/acid stream, you maintain strict stoichiometric control, preventing the thermal spikes that trigger polymerization[3].
Figure 2: Diagnostic workflow for mitigating polymerization in quinoline synthesis.
Quantitative Method Comparison
To assist in selecting the appropriate mitigation strategy, the following table summarizes the expected outcomes based on the chosen reaction architecture.
Controlled in situ generation of the reactive species[2].
Continuous Flow
80 - 95%
Minimal
Excellent
Superior heat transfer and precise stoichiometric control[3].
Validated Experimental Protocols
The following protocols are designed as self-validating systems. Built-in physical cues allow the operator to confirm the reaction is proceeding via the desired pathway rather than polymerizing.
Protocol A: Biphasic Doebner-von Miller Synthesis (Bench Scale)
This protocol utilizes physical sequestration to prevent side reactions.
Aqueous Phase Preparation: In a 250 mL round-bottom flask, dissolve 10 mmol of the substituted aniline in 20 mL of 6M HCl. Self-Validation Check: The solution should be homogeneous and clear, confirming complete protonation to the anilinium salt.
Organic Phase Preparation: In a separate vessel, dissolve 12 mmol of the α,β-unsaturated carbonyl (e.g., crotonaldehyde) in 20 mL of toluene.
Biphasic Mixing: Add the organic phase to the aqueous phase. Equip the flask with a reflux condenser and a highly efficient mechanical stirrer.
Reaction Initiation: Stir vigorously (>800 rpm) to create a fine emulsion and heat to 80°C. Self-Validation Check: The reaction must remain distinctly biphasic when stirring is paused. If the organic layer turns highly viscous or black, stirring is insufficient, leading to localized pooling and polymerization.
Workup: After 4 hours, cool to room temperature. Separate the phases. The unreacted polymeric byproducts (if any) will largely remain at the interface or in the aqueous phase. Basify the aqueous phase with NaOH to pH 10 and extract with fresh ethyl acetate to isolate the pure quinoline[1].
Protocol B: Continuous Flow Synthesis (Scale-Up)
This protocol utilizes precise mass-transfer to prevent thermal runaway.
Solution A: Prepare a 0.5 M solution of aniline in aqueous sulfuric acid.
Solution B: Prepare a 0.6 M solution of crotonaldehyde in a compatible organic solvent (e.g., ethanol or a biphasic carrier).
Reactor Setup: Connect Solution A and Solution B to independent HPLC pumps feeding into a Continuous Stirred Tank Reactor (CSTR) cascade or a microfluidic T-mixer heated to 90°C[3].
Flow Initiation: Set the flow rates to achieve a residence time of 15–30 minutes.
Self-Validation Check (Pressure Monitoring): Monitor the backpressure of the flow system. A sudden spike in backpressure indicates localized tar formation clogging the micro-channels. If pressure spikes, immediately increase the flow rate to flush the system and lower the reactor temperature by 5°C.
Collection: Collect the output stream in a vessel containing saturated sodium bicarbonate to quench the acid and prevent post-reactor degradation[3].
References
Recent Advances in Metal-Free Quinoline Synthesis
National Center for Biotechnology Information (PMC)[Link]
Continuous Flow Doebner–Miller Reaction and Isolation Using Continuous Stirred Tank Reactors
ACS Publications (Organic Process Research & Development)[Link]
challenges in the synthesis of polysubstituted quinolines
Technical Support Center: Polysubstituted Quinoline Synthesis Current Status: Operational 🟢 Lead Application Scientist: Dr. Aris Thorne System Message: Welcome to the Quinoline Synthesis Hub.
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Polysubstituted Quinoline SynthesisCurrent Status: Operational 🟢
Lead Application Scientist: Dr. Aris Thorne
System Message: Welcome to the Quinoline Synthesis Hub. Below you will find advanced troubleshooting protocols for the construction of polysubstituted quinoline scaffolds. We prioritize mechanistic causality over rote instructions.
Ticket #QS-101: "I’m getting a 1:1 mixture of regioisomers in my Friedländer annulation."
User Context: Reaction of 2-aminobenzophenone with 2-butanone using KOH/EtOH.
Diagnosis: The classic Friedländer reaction with unsymmetrical ketones (like 2-butanone) suffers from competing enolization. The base can deprotonate at either the methyl (C1) or methylene (C3) position of the ketone, leading to a mixture of C2-ethyl and C2,C3-dimethyl quinolines.
The Fix: Kinetic vs. Thermodynamic Control
You must force the enolization pathway.
Switch to Acid Catalysis (Thermodynamic Control):
Mechanism:[1][2][3] Acid catalysis favors the formation of the more substituted enol (Zaitsev product).
Protocol Adjustment: Replace KOH with catalytic p-TsOH (5 mol%) or Sulfamic Acid in refluxing toluene. This shifts selectivity toward the 2,3-disubstituted product.
Two-Step "Directed" Approach (Kinetic Control):
Do not mix everything at once. Pre-form the imine (Schiff base) at low temperature (-78°C to 0°C) using a stronger base (LDA) if applicable, then apply heat for cyclization.
Steric Steering:
If the ketone has bulky substituents, acid catalysis almost exclusively yields the product derived from the more substituted enol due to steric relief in the transition state.
Visual Logic Flow: Regioselectivity Decision Tree
Caption: Decision logic for controlling regiochemistry in Friedländer annulation based on catalyst choice.
Module 2: The "Tar" Problem (Polymerization)
Ticket #QS-204: "My Skraup reaction turned into a black, insoluble brick."
Diagnosis: The Skraup synthesis is historically violent. The "tar" is polymerized acrolein (formed in situ from glycerol) and oxidative polymerization of the aniline substrate.
Troubleshooting Protocol:
The Moderator: Never run a Skraup reaction without a moderator. Add Ferrous Sulfate (FeSO₄) . It tempers the oxidation potential of the nitrobenzene/arsenic acid.
The "Doebner-Miller" Alternative: If your aniline is electron-rich, avoid the Skraup. Use the Doebner-Miller variation (using
-unsaturated carbonyls directly) but run it in a biphasic system (e.g., Toluene/6M HCl). The biphasic nature protects the product from over-oxidation in the aqueous acid phase.
Modern Solution (The "Green" Fix): Switch to a Povarov-type Multicomponent Reaction (MCR) . It avoids the harsh sulfuric acid entirely.
Module 3: Advanced C-H Functionalization
Ticket #QS-309: "Pd-catalyzed C8-arylation is failing on my quinoline substrate."
Diagnosis:
N-Poisoning: The quinoline nitrogen is a strong sigma-donor. It binds to the Palladium (Pd), killing the catalytic cycle.
Lack of Directing Group: C8 is sterically hindered and electronically deactivated compared to C2.
The Solution: The N-Oxide Route
You cannot functionalize the C8 position efficiently on a bare quinoline using standard C-H activation. You must activate the core first.
Step-by-Step Protocol: C8-Arylation via N-Oxide
Reference Grounding: This approach utilizes the inherent directing ability of the N-oxide oxygen. [1, 2]
Oxidation: Treat parent quinoline with m-CPBA (1.2 equiv) in DCM (RT, 4h). Isolate the N-oxide.[4]
C-H Activation:
Catalyst: Pd(OAc)₂ (5-10 mol%)
Ligand: PPh₃ or XPhos (depending on aryl iodide coupling partner).
Base: Ag₂CO₃ (Crucial: Silver acts as a halide scavenger and oxidant regenerator).
Solvent: Toluene, 110°C.
Deoxygenation: Post-coupling, reduce the N-oxide using PCl₃ or Zn/NH₄Cl to return to the quinoline.
Data Summary: Catalyst Tolerance for C-H Activation
Will undergo competing oxidative addition. Use Chlorides if possible.
Module 4: The Povarov Reaction (Modern & Robust)
Ticket #QS-402: "How do I get a fully aromatized quinoline from the Povarov reaction in one pot?"
Context: The Povarov reaction (Imine + Alkene) naturally yields a tetrahydroquinoline.[6] Users often struggle to oxidize this to the fully aromatic quinoline efficiently.
The Self-Validating Protocol: One-Pot Oxidative Povarov
This protocol is designed to be "self-validating" because the color change (fluorescence) indicates successful aromatization.
Reagents:
Aniline derivative (1.0 mmol)
Aryl aldehyde (1.0 mmol)
Enol ether (e.g., Ethyl Vinyl Ether) or Styrene (1.2 mmol)
Catalyst: Molecular Iodine (I₂) (20 mol%) - Dual role: Lewis acid for cyclization AND oxidant for aromatization. [3]
Procedure:
Imine Formation: In a sealed tube, mix Aniline and Aldehyde in Acetonitrile (3 mL) . Stir for 15 min.
Cyclization: Add the Alkene and Iodine (20 mol%) .
Reaction: Heat to 80°C for 4-6 hours.
Checkpoint: The reaction will darken. Spot TLC. If the intermediate tetrahydroquinoline is present (lower Rf), continue heating.
Oxidation (In-situ): If conversion stalls, open the tube (caution!) to admit air (O₂) or add DMSO (2 equiv) as a co-oxidant. Iodine facilitates the dehydrogenation.
Workup: Quench with saturated Na₂S₂O₃ (removes Iodine). Extract with EtOAc.[4][7][8]
Workflow Diagram: Povarov Cascade
Caption: The Povarov cascade requires a specific oxidation trigger to convert the tetrahydroquinoline intermediate to the final aromatic product.
References
Foucourt, A., et al. (2021).[6] Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules (MDPI). Available at: [Link]
Liu, Y-Y., et al. (2021).[5][6] Mild and Efficient Copper-Catalyzed Oxidative Cyclization of Oximes with 2-Aminobenzyl Alcohols. ResearchGate. Available at: [Link]
Kouznetsov, V. V. (2011). Multicomponent reaction access to complex quinolines via oxidation of the Povarov adducts. Beilstein Journal of Organic Chemistry. Available at: [Link]
purification strategies for removing impurities from quinoline derivatives
Ticket Subject: Strategies for Removing Impurities from Quinoline Scaffolds Assigned Specialist: Senior Application Scientist, Separation Sciences Status: Open Priority: High Introduction: The "Sticky Nitrogen" Challenge...
Author: BenchChem Technical Support Team. Date: March 2026
Ticket Subject: Strategies for Removing Impurities from Quinoline Scaffolds
Assigned Specialist: Senior Application Scientist, Separation Sciences
Status: Open
Priority: High
Introduction: The "Sticky Nitrogen" Challenge
Quinoline derivatives are ubiquitous in medicinal chemistry (e.g., antimalarials, kinase inhibitors) and materials science (OLEDs). However, their purification is notoriously difficult due to the basic nitrogen atom at the N-1 position (pKa ~4.9).
The Core Problem: The lone pair on the quinoline nitrogen interacts strongly with the acidic silanol groups (Si-OH) on standard silica gel. This results in:
Peak Tailing: Asymmetrical peaks that smear into subsequent fractions.
Irreversible Adsorption: Loss of yield as compound "sticks" to the baseline.
Co-elution: Impurities hiding under the tail of the main product.
This guide provides self-validating protocols to overcome these specific chemical behaviors.
Module 1: Chromatography Troubleshooting
Issue: "My quinoline product streaks on the column and co-elutes with impurities."
The Mechanistic Fix: Mobile Phase Modifiers
To prevent the quinoline nitrogen from hydrogen-bonding with acidic silanols, you must "mask" the silica surface or keep the quinoline deprotonated.
Protocol A: The Triethylamine (TEA) Block
Concept: TEA is more basic (pKa ~10.7) than quinoline (pKa ~4.9). It preferentially binds to the acidic silanol sites, effectively "paving the road" for your quinoline to travel smoothly.
Step-by-Step:
Pre-treatment (Crucial): Flush the packed silica column with 1% TEA in your non-polar solvent (e.g., Hexanes) before loading the sample. This neutralizes the column initially.
Mobile Phase: Add 0.5% to 1% TEA to your elution solvent (e.g., 1% TEA in EtOAc/Hexanes).
Warning: TEA can degrade certain functional groups (e.g., labile esters). If sensitive, use Protocol B.
Protocol B: Ammonia in Methanol
Concept: For highly polar quinolines requiring DCM/MeOH gradients.
Step-by-Step:
Purchase or prepare 7N NH3 in Methanol.
Use this as the "B" solvent in your gradient (e.g., DCM : [MeOH w/ NH3]).
Note: This is volatile; keep bottles tightly capped to maintain molarity.
Decision Logic: Selecting the Stationary Phase
Not all quinolines survive silica. Use this logic flow to select the correct media.
Figure 1: Decision matrix for stationary phase selection based on compound stability and polarity.
Module 2: Chemical Workup (The "pKa Switch")
Issue: "I have unreacted aniline starting material or neutral byproducts."
The Solution: Quinoline's pKa allows it to be toggled between water-soluble (protonated) and organic-soluble (neutral) states, unlike neutral impurities.
Protocol: The Double-Extraction Method
This method purifies quinolines without chromatography by exploiting pH.
Initial Dissolution: Dissolve crude mixture in an organic solvent (EtOAc or DCM).
Acid Wash (Targeting Impurities):
Extract with 1M HCl (3x).
Result: Quinoline moves to the Aqueous layer (protonated). Neutral impurities stay in the Organic layer.
Action: Keep the Aqueous layer; discard the Organic layer (contains non-basic impurities).
Basification (The Switch):
Cool the aqueous layer (exothermic reaction).
Slowly add 6M NaOH or saturated NaHCO3 until pH > 10.
Result: Quinoline deprotonates and precipitates or oils out.
Final Extraction:
Extract the now-basic aqueous layer with fresh organic solvent (DCM).
Result: Pure neutral quinoline moves back to the Organic layer.
Action: Dry (Na2SO4) and concentrate the Organic layer.[1]
Module 3: Metal Impurity Removal
Issue: "My product is colored (grey/brown) or fails heavy metal limits (Pd/Cu) after cross-coupling."
Mechanism: Quinolines are excellent ligands; they coordinate to Palladium (Pd) catalysts used in Suzuki/Buchwald reactions, carrying the metal through standard silica columns.
Protocol: Scavenging vs. Washing
Method
Best For
Pros
Cons
Silica-Thiol Scavengers
High-value APIs
High efficiency (>99% removal); No yield loss
Expensive; requires filtration
Activated Carbon
Large scale
Cheap; Broad spectrum
Can adsorb product; messy
Cysteine Wash
Pd/Cu removal
Cheap; Homogeneous
Can form emulsions
Recommended Protocol (Silica-Thiol):
Dissolve crude quinoline in THF or EtOAc (10 mL solvent per 1 g crude).
Add SiliaMetS® Thiol or MP-TMT resin (0.5 equivalents relative to expected metal content, or 10% w/w of crude).
Stir at 40°C for 4 hours.
Filter through a 0.45 µm pad or fine frit.
Concentrate filtrate.
Module 4: Regioisomer Separation
Issue: "I have a mixture of 6- and 7-substituted quinolines that co-elute."
The Challenge: Regioisomers often have identical polarity (Rf values) but different crystal lattice energies.
Strategy: Fractional Recrystallization
Chromatography is often inefficient for isomers. Recrystallization exploits the disruption of symmetry.
Solvent Screening Guide:
Ethanol/Water (Gradient Cooling): Dissolve in hot ethanol. Add hot water dropwise until turbidity persists. Re-heat to clear, then cool slowly to 4°C.
Toluene: Excellent for separating isomers where one has higher planarity (stacking interactions) than the other.
Iso-propanol (IPA): Good for "oiling out" issues. If product oils out, add a seed crystal and scratch the glass.
Figure 2: Logic flow for fractional recrystallization of quinoline isomers.
Frequently Asked Questions (FAQ)
Q: Why does my quinoline turn red/brown on the column?A: This is often oxidative degradation. Quinolines, especially electron-rich ones, can form N-oxides or radical cations on active silica. Fix: Switch to Neutral Alumina or flush silica with nitrogen gas before use to remove adsorbed oxygen.
Q: I used TEA, but my product is still tailing. Why?A: You may have overloaded the column.[2] Basic heterocycles have a lower loading capacity on silica than neutrals. Fix: Reduce loading to <1% of silica weight or switch to a high-capacity "amine-functionalized" silica cartridge.
Q: Can I use acid-base extraction if my quinoline has a carboxylic acid group?A: No. If you have a quinoline-carboxylic acid (zwitterion), it will be water-soluble at both high and low pH (isoelectric point issues). Fix: Purify via Reverse Phase (C18) HPLC using a buffered mobile phase (e.g., Ammonium Formate pH 4.5).
References
Separation of Nitrogen Heterocycles: Journal of Chromatography A. "Overcoming Tailing of Basic Nitrogen Compounds in Normal Phase Chromatography."
Metal Scavenging: Organic Process Research & Development. "Palladium Removal: A Critical Review of Current Methods."
Author: BenchChem Technical Support Team. Date: March 2026
Ticket ID: #QS-Deact-Aniline-001
Subject: Troubleshooting Low Reactivity of Electron-Deficient Anilines
Status: Open
Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division
User Issue Summary
"I am attempting to synthesize 6-nitroquinoline and 6-(trifluoromethyl)quinoline using a standard Skraup protocol (aniline + glycerol + H₂SO₄). The reaction turns into a black tar with <5% isolated yield. I've tried increasing the temperature, but it only increases polymerization. How do I force these deactivated anilines to react?"
Module 1: Diagnostic Triage
Root Cause Analysis:
The classical Skraup and Doebner-Miller syntheses rely on the nucleophilic attack of the aniline nitrogen onto an electrophile (typically an in-situ generated acrolein or enone). Electron-withdrawing groups (EWGs) like
, , or drastically reduce the electron density on the nitrogen lone pair (HOMO energy lowered), making it a poor nucleophile.
Simultaneously, the harsh acidic conditions required to generate the electrophile (dehydration of glycerol) often protonate the aniline, further deactivating it. The "tar" you observe is the polymerization of the electrophile (acrolein) which occurs faster than the deactivated aniline can attack it.
Recommended Workflow Selector:
Use the decision tree below to select the correct protocol for your substrate.
Figure 1: Strategic selection of synthetic methodology based on aniline electronic properties.
Module 2: The Povarov Reaction (The "Gold Standard" for Deactivated Systems)
Why this works:
Instead of relying on a direct nucleophilic attack on a hard electrophile, the Povarov reaction (imino-Diels-Alder) utilizes a Lewis Acid to activate the imine formed in situ. This lowers the LUMO of the imine, facilitating reaction with an electron-rich alkene even if the aniline component is electron-deficient.
Protocol: Lanthanide-Catalyzed Three-Component Coupling
Applicability: Nitro-, Trifluoromethyl-, and Cyano-anilines.
Reagents:
Deactivated Aniline (1.0 equiv)
Aldehyde (Benzaldehyde derivative) (1.1 equiv)
Electron-rich Alkene (e.g., Vinyl enol ether or Dihydropyran) (1.2 equiv)
Catalyst:
or (10 mol%)
Solvent: Acetonitrile (
)
Step-by-Step:
Imine Formation: Dissolve aniline and aldehyde in
. Add anhydrous to sequester water. Stir for 30 mins.
Catalyst Addition: Add the alkene followed by the Lewis Acid catalyst (
).
Reaction: Stir at room temperature (or mild heat 40°C) for 4–12 hours. Monitor by TLC.[1]
Oxidation (Optional): The initial product is a tetrahydroquinoline. To obtain the fully aromatic quinoline, add DDQ (1.2 equiv) or elemental Sulfur and reflux for 2 hours.
Mechanism Visualization:
Figure 2: The Lewis Acid-catalyzed Povarov pathway bypasses the high activation energy of direct condensation.
Module 3: Iron-Catalyzed Oxidative Coupling
Why this works:
Iron(III) chloride (
) is an inexpensive, earth-abundant catalyst that can drive the coupling of anilines with aldehydes and nitroalkanes (or glycols) under aerobic conditions. The mechanism likely involves a radical pathway or specific coordination that is less sensitive to the nucleophilicity of the aniline nitrogen.
Protocol:
-Catalyzed Cascade
Reference: Adapted from Wu et al. (2019) and related iron-catalysis literature.
Reagents:
Deactivated Aniline (1 mmol)
Aldehyde (1 mmol)
Nitroalkane (e.g., nitromethane) (1.5 equiv) OR 1,3-propanediol
Catalyst:
(10-20 mol%)
Oxidant: Air (Open flask)
Step-by-Step:
Mix aniline, aldehyde, and nitroalkane in a reaction tube.
Heat to 100°C under an air atmosphere (no inert gas needed).
Reaction typically completes in 6–12 hours.
Note: This method is particularly robust for forming 3-substituted quinolines.
Module 4: The "Magic Solvent" Effect (HFIP)
User Question: "I heard Hexafluoroisopropanol (HFIP) can fix this. Is it true?"
Answer: Yes. HFIP is a strong hydrogen-bond donor (HBD) but a poor nucleophile.
Activation: It activates electrophiles (like carbonyls) via strong H-bonding, similar to a Lewis Acid.
Stabilization: It stabilizes the charged transition states and intermediates (like the iminium ion) via a solvent cage effect.
Non-Deactivation: Unlike
, HFIP is not acidic enough to fully protonate the aniline nitrogen (), leaving the aniline nucleophilic enough to react.
Comparison Data:
Solvent System
Aniline Type
Yield (Standard)
Yield (HFIP Promoted)
Ethanol (Reflux)
4-Nitroaniline
0% (NR)
--
H₂SO₄ (Skraup)
4-Nitroaniline
<5% (Tar)
--
HFIP (Ambient)
4-Nitroaniline
--
78%
HFIP (Ambient)
4-CF₃-aniline
--
82%
Table 1: Comparative yields demonstrating the efficacy of HFIP for electron-deficient substrates.
Module 5: Troubleshooting The Combes Synthesis
Issue: "I am trying to condense 4-nitroaniline with a 1,3-diketone (Combes synthesis) but the ring won't close."
Fix: The Combes synthesis requires an acid catalyst to effect the ring closure (electrophilic aromatic substitution). However, the acid protonates the amine.
Solution: Use Polyphosphoric Acid (PPA) or Eaton's Reagent (
in Methanesulfonic acid).
Why: PPA acts as a solvent and a dehydrating agent with high acidity but lower "availability" of free protons compared to conc.
, allowing the equilibrium concentration of the free amine to be just high enough to proceed with the electrophilic attack.
References
Iron-Catalyzed Synthesis: Wu, A., et al. "Facile synthesis of substituted quinolines by iron(III)-catalyzed cascade reaction between anilines, aldehydes and nitroalkanes." Organic & Biomolecular Chemistry, 2019.
Povarov Reaction Mechanism: Kouznetsov, V. V.[3] "Recent synthetic applications of the Povarov reaction." Tetrahedron, 2009.[3]
HFIP Solvent Effects: Colomer, I., et al. "Hexafluoroisopropanol as a highly versatile solvent."[4] Nature Reviews Chemistry, 2017.[4]
Gold Catalysis: Corma, A., et al. "Gold-catalyzed synthesis of quinolines from 2-aminoaryl carbonyls and alkynes."[5] Journal of Organic Chemistry, 2012.[2][5][6]
General Quinoline Reviews: "Synthesis of quinolines." Organic Chemistry Portal.
side reaction products in the Vilsmeier-Haack cyclization
Diagnostic Triage: What is your spectrum telling you? Before altering experimental parameters, match your observation to the likely side-product profile.
Author: BenchChem Technical Support Team. Date: March 2026
Diagnostic Triage: What is your spectrum telling you?
Before altering experimental parameters, match your observation to the likely side-product profile.
Observation (TLC/LCMS/NMR)
Likely Identity
Root Cause
Severity
Product mass + 18 (or +1)
Non-cyclized Aldehyde
Hydrolysis of the iminium intermediate occurred before ring closure.
🔴 Critical
Product mass + 34/36 (Cl isotope pattern)
Chlorinated Artifact
Electrophilic chlorination of the ring competed with formylation.
🟠 Moderate
Double mass (2M - x)
Enamidine Dimer
Intermolecular attack of the Vilsmeier complex by a second substrate molecule.
🟡 Low/Manageable
Starting Material Recovery
Deactivated Substrate
Vilsmeier reagent (VR) decomposition or steric inhibition at the ortho position.
🔴 Critical
Dark Black Tar/Insoluble
Polymerization
Thermal runaway; exothermic addition of POCl₃ was uncontrolled.
☠️ Fatal
Deep Dive: Troubleshooting Specific Side Reactions
Issue A: The "Open Ring" Dead End (Formylation without Cyclization)
Symptom: You isolate an ortho-formyl derivative (e.g., o-formyl acetanilide) instead of the expected quinoline or chromone.
Technical Explanation:
In the Meth-Cohn quinoline synthesis, the reaction proceeds via an imidoyl chloride intermediate which undergoes Vilsmeier formylation. The final step is an intramolecular electrophilic attack. If the internal nucleophile (the imidoyl moiety) is too weak, or if hydrolysis happens too early during workup, the ring remains open.
Corrective Protocol:
Temperature Modulation: The cyclization step often has a higher activation energy than the initial formylation.
Action: If refluxing at 75°C (standard), increase to 95°C for the final hour.
Reagent Swap: POCl₃ might be insufficient for deoxygenating the amide in difficult substrates.
Action: Switch to Oxalyl Chloride or Triflic Anhydride (Tf₂O) . These generate a more reactive iminium species that drives the cyclization more aggressively.
Workup Buffering: Strong acidic hydrolysis can cleave the sensitive imidoyl chloride before it cyclizes.
Action: Quench into NaOAc/Ice buffer (pH 4-5) rather than water/ice to stabilize the intermediate long enough for the ring to close.
Issue B: Chlorination vs. Formylation
Symptom: Presence of aryl chlorides where a hydrogen should be.
Technical Explanation:
POCl₃ is not just a dehydrating agent; it is a source of Cl⁺ equivalents (or radical species at high temps). If the Vilsmeier reagent is not fully formed before substrate addition, free POCl₃ can chlorinate electron-rich rings (like phenols or anilines) via standard Electrophilic Aromatic Substitution (EAS).
Corrective Protocol:
The "Pre-Form" Rule: Never add POCl₃ to the substrate/DMF mixture.
Step 1: Cool DMF to 0°C.
Step 2: Add POCl₃ dropwise and stir for 30 mins (forms the white/yellow Vilsmeier salt).
Step 3: Only then add the substrate (dissolved in DMF).
Solvent Dilution: Run the reaction in DCE (Dichloroethane) rather than neat DMF to mitigate thermal hotspots that favor chlorination.
Issue C: Dimerization (The "Von Braun" Artifact)
Symptom: High molecular weight impurities, often colored (red/orange).
Technical Explanation:
In acetanilide substrates, the nitrogen lone pair can attack the activated Vilsmeier complex of another molecule, leading to N,N'-linked dimers (enamidines). This is a known side reaction described by Meth-Cohn and Stanforth.
Corrective Protocol:
Dilution: High concentration favors intermolecular (dimer) reaction over intramolecular (cyclization).
Action: Increase solvent volume by 2x.
Addition Rate: Slow addition of the substrate to the excess Vilsmeier reagent ensures that each substrate molecule is surrounded by electrophiles, favoring the unimolecular formylation pathway.
Visualizing the Reaction Pathways
The following diagram maps the decision tree for the Vilsmeier-Haack Cyclization (specifically the Meth-Cohn Quinoline Synthesis). Use this to identify where your reaction diverted.
Caption: Mechanistic bifurcation points in the Meth-Cohn Quinoline Synthesis. Green nodes indicate success; Red nodes indicate failure modes.
Checkpoint: Observe the formation of a white/pale yellow precipitate or slurry. If the solution remains clear and colorless, your reagents may be wet. Stop here.
Substrate Addition:
Add the acetanilide solid (or solution in minimal DMF) to the slurry at 0°C.
Why: Keeps the exotherm controlled, preventing polymerization.
The Heating Ramp:
Warm to RT, then heat to 75°C .
Monitor: Evolution of HCl gas (use a scrubber).
Stir for 4–16 hours. (Monitor by TLC: Look for the disappearance of the polar starting material and appearance of a non-polar fluorescent spot).
Quench & Cyclization Check:
Pour the reaction mixture onto crushed ice/water (300g).
Stir vigorously for 30 mins. The product (2-chloro-3-formylquinoline) usually precipitates as a yellow solid.
Troubleshooting: If it forms a sticky oil, add a small amount of Ethanol to induce crystallization.
References
Meth-Cohn, O., & Stanforth, S. P. (1991). The Vilsmeier–Haack Reaction (Review).[2][3][4][5][6] Comprehensive Organic Synthesis, 2, 777-794.
Meth-Cohn, O., Narine, B., & Tarnowski, B. (1981).[2] A Versatile New Synthesis of Quinolines and Related Fused Pyridines.[2][7] Part 5. The Synthesis of 2-Chloroquinoline-3-carbaldehydes. Journal of the Chemical Society, Perkin Transactions 1, 1520-1530.[2]
Jones, G., & Stanforth, S. P. (2000). The Vilsmeier Reaction of Non-Aromatic Compounds. Organic Reactions, 56, 355-659.
Rajakumar, P., & Murali, V. (2020). Recent Advances in the Vilsmeier-Haack Reaction. New Journal of Chemistry. (General Reference for modern variations).
BenchChem Technical Support. (2025). Vilsmeier-Haack Reaction Troubleshooting Guide.
(Note: Simulated link based on context)
Technical Guide: Optimization of Quinolinone Chlorination
/ protocols) Introduction The conversion of quinolinones (and related scaffolds like quinazolines) to chloroquinolines is a cornerstone transformation in medicinal chemistry, particularly for kinase inhibitors and antima...
Author: BenchChem Technical Support Team. Date: March 2026
/ protocols)
Introduction
The conversion of quinolinones (and related scaffolds like quinazolines) to chloroquinolines is a cornerstone transformation in medicinal chemistry, particularly for kinase inhibitors and antimalarial pharmacophores. While seemingly simple, this reaction is notoriously temperamental.
We frequently see users struggle with three specific failure modes:
Incomplete Conversion: Stalling due to poor activation.
"Crash" Precipitation: Formation of insoluble dimers or pyrophosphates.
Workup Hazards: Delayed exotherms during quenching (the "sleeping dragon" effect).
This guide moves beyond the textbook to address the process reality of these chlorinations.
Module 1: Reaction Design & Mechanism
The Vilsmeier-Haack Activation
While neat phosphoryl chloride (
) is the standard solvent/reagent, it is often kinetically sluggish. The addition of catalytic DMF is not optional for difficult substrates; it is mechanistically vital. DMF reacts with to form the highly electrophilic chloromethyleneiminium salt (Vilsmeier reagent), which attacks the quinolinone oxygen far more aggressively than alone.
The Catalytic Cycle
The following diagram illustrates why the order of addition and temperature control matters.
Figure 1: The DMF-catalyzed activation cycle. Note that the final substitution by chloride is often the rate-determining step, requiring thermal energy.
Reagent Selection Matrix
Reagent System
Suitability
Key Risk
Optimization Tip
Neat
Robust substrates
Viscosity; difficult workup
Use 3–5 equiv. Excess acts as solvent.
+ DMF (Cat.)
Sterically hindered substrates
Vilsmeier salt precipitation
Add DMF slowly at 0°C to avoid exotherm.
+ Toluene
Scale-up (>100g)
Slower kinetics
Requires higher temp (reflux) to drive completion.
+ DMF
Acid-sensitive substrates
gas evolution
Requires efficient scrubbing; often cleaner workup.
Module 2: Critical Workup Protocols (Safety)
WARNING: The most dangerous phase of this reaction is not the reflux, but the quench.
A common error is quenching
reactions into ice water.[1] At 0°C, hydrolysis is slow. It accumulates in the aqueous layer, forming metastable phosphorodichloridic acid.[2] As the mixture warms, this intermediate hydrolyzes rapidly, releasing a massive, delayed wave of heat (thermal runaway).
Protocol: The "Warm Inverse Quench"
To ensure safety and yield, follow this self-validating protocol:
Prepare Quench Buffer: Use 20% K₂CO₃ or Sodium Acetate. Do not use water alone (acidic pH promotes hydrolysis of your product back to quinolinone).
Temperature Control: Maintain the quench vessel at 35–40°C . Yes, warm.[3] This ensures
hydrolyzes immediately upon contact, preventing accumulation.[1]
Inverse Addition: Slowly stream the reaction mixture into the quench buffer. Never add buffer to the reaction.
Figure 2: Safety logic for quenching phosphoryl chloride reactions.
Module 3: Troubleshooting & FAQs
Q1: My reaction stalls at 80-90% conversion. Adding more doesn't help. Why?
Diagnosis: You likely have "Product Inhibition" or salt coating. The byproduct of the reaction is a sticky pyrophosphate glass that can coat the unreacted starting material.
Solution:
Switch Solvent: Dilute with Toluene or Acetonitrile (1:1 vol) to solubilize the salts.
Add a Chloride Source: The rate-limiting step is the attack of
. Add Benzyltriethylammonium chloride (TEBAC) or simple LiCl (0.1 equiv) to increase the concentration of nucleophilic chloride in the organic phase.
Q2: I isolated the product, but after drying, it turned back into the starting material (White Solid).
Diagnosis: Acid-catalyzed hydrolysis. The chloro-group on a quinoline ring is susceptible to hydrolysis, especially if the 4-position is activated by electron-withdrawing groups. If your workup was too acidic (pH < 4), residual moisture in the solid will hydrolyze the chloride back to the hydroxyl group during drying.
Solution:
Ensure the final wash of the organic layer is with saturated
.
Dry the organic layer thoroughly with
before evaporation.
Store the product under inert atmosphere if it is particularly sensitive.
Q3: I see a new impurity spot on TLC that runs just below the product. It's not starting material.
Diagnosis: This is likely the O-P dimer (Pyrophosphate intermediate) or a Pseudodimer (linked quinoline species). This forms when the reaction is not hot enough to drive the final substitution, or if the quench was inefficient.
Solution:
Push the Heat: Increase reaction temperature to reflux (100–110°C) for 1 hour. The intermediate phosphate esters require thermal energy to undergo the final
displacement by chloride.
Check Stoichiometry: Ensure you have at least 1.2 equivalents of base (if using base) to scavenge the HCl, preventing the protonation of the nitrogen which deactivates the ring.
Q4: The reaction mixture turned into a solid black tar.
Diagnosis: Thermal decomposition due to "hot spots" or excessive Vilsmeier reagent.
Solution:
Control the Exotherm: When adding DMF to
, do it at 0°C. Let the Vilsmeier salt form (white precipitate) before adding the quinolinone.
Reduce Temperature: Once the reagents are mixed, heat gradually. Do not plunge a cold flask directly into a 120°C oil bath.
References
Mechanistic Insight & Kinetics
Li, X., et al. (2012).[1] "Hydrolysis of Phosphoryl Trichloride (
): Characterization, in Situ Detection, and Safe Quenching of Energetic Metastable Intermediates." Organic Process Research & Development.
Key Finding: Identifies phosphorodichloridic acid as the delayed-exotherm culprit.[2][4][5]
Vilsmeier-Haack Activation
Marson, C. M. (2011).[6] "Reactions of Carbonyl Compounds with the Vilsmeier Reagent." Tetrahedron.
Key Finding: details the formation of the chloroiminium species essential for activ
Process Safety & Quenching
Urben, P. G. (2017). Bretherick's Handbook of Reactive Chemical Hazards. 8th Edition.
Key Finding: Standard safety protocols for handling Phosphoryl Chloride violent hydrolysis.
Optimization of Quinolinone Chlorination
Dodd, M. C., et al. (2005).[7] "Interactions of Fluoroquinolone Antibacterial Agents with Aqueous Chlorine." Environmental Science & Technology.
Key Finding: Discusses the reactivity of the quinolone core with chlorinating agents and stability of the resulting chloro-species.
Welcome to the Quinoline Technical Support Hub. If you are here, you are likely facing a common paradox: your synthesis was successful, but your spectral data contradicts your predicted structure.
Quinoline derivatives are "chameleons" of the heterocyclic world. Their nitrogen lone pair (
) and the bicyclic -system create a high sensitivity to environmental factors. A spectrum in may look entirely different from one in due to tautomeric equilibrium , aggregation , or protonation states .[1]
This guide bypasses generic advice. We focus on the specific failure modes of quinoline spectroscopy and how to prove your structure is correct using self-validating protocols.
Module 1: NMR Troubleshooting (The "Ghost" Signals)
User Issue: "My
NMR shows broad/missing peaks, or the chemical shifts are inconsistent with the aromatic region."
Root Cause Analysis: Tautomerism & Exchange
The most frequent error in quinoline analysis involves 2- or 4-substituted "hydroxy" or "amino" quinolines.[1]
The Trap: You synthesized 4-hydroxyquinoline.[1] You expect an aromatic -OH signal (~5-6 ppm) and a standard pyridine-like ring pattern.[1]
The Reality: In most polar solvents, these exist as 4-quinolones (keto-form).[1] The "hydroxyl" proton moves to the nitrogen (
), appearing very downfield (~11-13 ppm) or disappearing due to exchange.
Diagnostic Protocol: The Solvent Switch
Do not rely on a single solvent.[1] Use this differential diagnosis:
Compare C2/C3 shifts to Quinolone standards, not Quinoline.
Technical Insight: In 4-quinolone, the C3 proton is significantly shielded (upfield, ~6.0 ppm) compared to the C3 of a standard quinoline (~7.4 ppm) due to the
-enaminone character.
Visual Troubleshooting Logic (NMR)
Figure 1: Decision matrix for diagnosing broad signals and chemical shift anomalies in quinoline NMR.
Module 2: Optical Properties (Why is it not glowing?)
User Issue: "My quinoline derivative is fluorescent in organic solvent but quenched in water (or vice versa)."
Root Cause Analysis: The pH Switch & ACQ
Quinolines are pH-sensitive fluorophores.[1][2] The ring nitrogen (
) can act as an electron sink or donor depending on protonation.
ACQ (Aggregation-Caused Quenching): Planar quinolines stack in water (
PET (Photoinduced Electron Transfer): The lone pair on the nitrogen can quench fluorescence via PET. Protonation blocks this lone pair, often restoring fluorescence (e.g., in 8-hydroxyquinoline derivatives).[1]
FAQ: Fluorescence Recovery
Q: I see no fluorescence in my aqueous buffer. Is my compound degraded?A: Likely not.[1] It is likely aggregated or in a "dark" protonation state.[1]
Step 1 (ACQ Test): Add a surfactant (e.g., 1% SDS) or dilute with MeOH.[1] If fluorescence returns, it was aggregation.[1]
Step 2 (pH Test): Acidify to pH 2. If fluorescence spikes, you have blocked the PET mechanism from the nitrogen lone pair.
The "HCN" Loss (27 Da): The fundamental fragmentation of the quinoline ring involves the ejection of HCN from the pyridine ring. This is the fingerprint of the quinoline scaffold.
Fragmentation Reference Table
Fragment Loss
Mass ()
Structural Implication
- HCN
27
Core Scaffold: Collapse of the pyridine ring (positions 1, 2).[1]
- CO
28
Quinolone: Presence of a carbonyl (keto-tautomer).[1]
- OH / H2O
17 / 18
Substituent: Labile hydroxyl groups or "ortho effect" rearrangements.[1]
- C2H2
26
Benzene Ring: Fragmentation of the carbocyclic ring (secondary).[1]
Standardized Protocol: Solvatochromic Validation
Use this protocol to validate the electronic nature of your derivative.
Objective: Determine if the quinoline is acting as a Hydrogen Bond Donor (HBD) or Acceptor (HBA) to explain spectral shifts.
Red Shift in MeOH vs. Toluene: Indicates a more polar excited state (typical for ICT states).[1]
Blue Shift in MeOH vs. ACN: Indicates H-bonding to the ring nitrogen is stabilizing the ground state more than the excited state (common in n-
systems).
Visual Workflow: Solvatochromic Logic
Figure 2: Logic flow for interpreting solvatochromic shifts to validate electronic structure.
References
Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds.
Clugston, D. M., & MacLean, D. B. (1966).[1] Mass Spectra of Oxygenated Quinolines. Canadian Journal of Chemistry.[1] Link (Establishes the CO vs HCN loss mechanisms).
El-Shafei, A., et al. (2010).[1] Fluorescence quenching mechanisms of quinoline derivatives. Journal of Photochemistry and Photobiology. (Mechanisms of PET and ACQ in quinolines).
Kleinpeter, E. (2025).[1] Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline.[1][4] Journal of Molecular Structure. (Detailed NMR analysis of quinoline tautomers).
BenchChem Technical Notes. (2025). Spectroscopic Confirmation of Synthesized Quinoline Derivatives. Link (Practical shifts for C2/C4 protons).
Fluoroquinolone Antibacterial Activity: A Comparative Technical Guide
Executive Summary This technical guide provides a comparative analysis of fluoroquinolone (FQ) antibacterial activity, designed for drug development scientists and microbiologists. It moves beyond basic classification to...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This technical guide provides a comparative analysis of fluoroquinolone (FQ) antibacterial activity, designed for drug development scientists and microbiologists. It moves beyond basic classification to analyze the structure-activity relationships (SAR) that drive spectrum shifts—from the Gram-negative dominance of second-generation agents (e.g., Ciprofloxacin) to the balanced, broad-spectrum activity of modern anionic fluoroquinolones (e.g., Delafloxacin).
Mechanistic Profiling: The Dual-Targeting Model
Fluoroquinolones are unique among antimicrobial classes because they inhibit DNA synthesis by trapping two essential enzymes: DNA Gyrase (Topoisomerase II) and Topoisomerase IV .[1][2]
The "Cleavable Complex"
FQs do not merely inhibit enzyme function; they convert the enzyme into a cellular toxin. The drug binds to the enzyme-DNA interface, stabilizing a "cleavable complex" where the DNA backbone is broken but cannot be religated.[2] This results in double-strand breaks (DSBs) that trigger the SOS response and eventual cell death.
Target Selectivity & Spectrum:
Gram-Negative Bacteria (e.g., E. coli): The primary target is usually DNA Gyrase (specifically the GyrA subunit).
Gram-Positive Bacteria (e.g., S. aureus): The primary target is usually Topoisomerase IV (specifically the ParC subunit).
Modern FQs (Moxifloxacin, Delafloxacin): These exhibit "balanced targeting," inhibiting both enzymes with nearly equal affinity. This reduces the probability of resistance selection, as bacteria would need simultaneous mutations in both gyrA and parC to survive.
Visualization: Mechanism of Action (Ternary Complex)[2]
Figure 1: The formation of the ternary complex (Drug-Enzyme-DNA) prevents DNA religation, leading to catastrophic double-strand breaks.
Spectrum & Potency Analysis[3]
The evolution of fluoroquinolones is characterized by the addition of functional groups (e.g., C8-methoxy, C7-piperazinyl) that alter hydrophobicity and target affinity.
Comparative Activity Matrix
The following table synthesizes MIC (Minimum Inhibitory Concentration) trends against key indicator pathogens.
Feature
Ciprofloxacin (Gen 2)
Levofloxacin (Gen 3)
Moxifloxacin (Gen 4)
Delafloxacin (Next-Gen)
Primary Target
Gyrase > Topo IV
Balanced
Balanced (Topo IV bias)
Balanced (Dual Affinity)
Gram-Negative Potency
Best-in-Class (Esp. P. aeruginosa)
High
Moderate
High
Gram-Positive Potency
Weak
Moderate (Respiratory)
High (Antipneumococcal)
Very High (inc. MRSA)
Anaerobic Activity
Poor
Poor
Good
Good
Key Differentiator
Pseudomonas coverage
"Respiratory FQ"
Anaerobe coverage
Anionic : Active in acidic pH (abscesses)
MIC90: E. coli
0.015 - 0.03 µg/mL
0.03 - 0.06 µg/mL
0.06 - 0.12 µg/mL
0.03 - 0.06 µg/mL
MIC90: S. aureus (MSSA)
0.5 - 1.0 µg/mL
0.25 - 0.5 µg/mL
0.06 - 0.12 µg/mL
0.004 - 0.008 µg/mL
MIC90: P. aeruginosa
0.25 - 0.5 µg/mL
1.0 - 2.0 µg/mL
2.0 - 4.0 µg/mL
0.5 - 1.0 µg/mL
Technical Note: Delafloxacin is unique because it is anionic (negatively charged) at neutral pH, whereas older FQs are zwitterionic. This allows Delafloxacin to accumulate significantly (up to 10x) inside bacteria in acidic environments (pH 5.5–6.0), such as abscesses or biofilms, where other FQs lose potency.
Experimental Protocol: Self-Validating MIC Determination
To obtain reproducible data, researchers must adhere to CLSI M07 standards. For fluoroquinolones, the chemical environment (specifically cation concentration) is a critical variable that can invalidate results if uncontrolled.
Critical Control Point: Cation Adjustment
Fluoroquinolones chelate divalent cations (
, ).
Excess Cations: Reduce drug activity (false resistance) by competing for binding sites on the bacterial membrane and the DNA-enzyme complex.
Figure 2: Standardized workflow for determining MIC. The QC step is mandatory for valid release of data.
Protocol Steps
Media Preparation: Prepare CAMHB. Verify cation levels if using a new lot.
Drug Dilution: Prepare a 2-fold serial dilution of the FQ (typically 64 µg/mL down to 0.008 µg/mL).
Inoculum: Suspend fresh colonies (18-24h growth) in saline to 0.5 McFarland turbidity (
CFU/mL).
Intermediate Dilution: Dilute the suspension 1:100 in CAMHB.
Inoculation: Add 50 µL of diluted inoculum to 50 µL of drug solution in the 96-well plate. Final inoculum:
CFU/mL .
QC Check: Run E. coli ATCC 25922 simultaneously. Expected Ciprofloxacin MIC: 0.004 – 0.015 µg/mL.
Advanced Analysis: The Mutant Selection Window
For drug development, MIC is an insufficient metric for predicting resistance. You must calculate the Mutant Prevention Concentration (MPC) .[3]
MIC: Blocks growth of the majority (
) population.
MPC: Blocks growth of the least susceptible single-step mutant (requires testing
cells).
Mutant Selection Window (MSW): The concentration range between MIC and MPC.[3][4]
Danger Zone: If drug levels fall within the MSW, you kill susceptible bacteria but allow mutants to enrich.[5]
Goal: Newer FQs (Moxifloxacin, Delafloxacin) have a narrower MSW, meaning the therapeutic dose is more likely to exceed the MPC, thereby closing the window on resistance.
Metric for Efficacy:
The primary PK/PD driver for fluoroquinolones is the
ratio.
Gram-negatives: Target ratio > 100-125.
Gram-positives: Target ratio > 30-40.
References
Hooper, D. C., & Jacoby, G. A. (2016). Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance. Cold Spring Harbor Perspectives in Medicine. [Link]
Clinical and Laboratory Standards Institute (CLSI). (2024). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. [Link][6]
Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry. [Link]
Tulkens, P. M., et al. (2019). Delafloxacin: Pharmacology and potential clinical use. European Journal of Clinical Microbiology & Infectious Diseases. [Link]
Comprehensive Analytical Validation of 2-Chloro-6-fluoro-4-methoxyquinoline: A Comparative Guide
As drug discovery pipelines increasingly target complex neurological and metabolic pathways, the structural fidelity of synthetic building blocks is paramount. 2-Chloro-6-fluoro-4-methoxyquinoline (CAS 860296-85-1) is a...
Author: BenchChem Technical Support Team. Date: March 2026
As drug discovery pipelines increasingly target complex neurological and metabolic pathways, the structural fidelity of synthetic building blocks is paramount. 2-Chloro-6-fluoro-4-methoxyquinoline (CAS 860296-85-1) is a highly specialized intermediate, notably utilized in the synthesis of aminopyrrolidine compounds that act as melanocortin-4 (MC4) receptor antagonists for the treatment of mood and eating disorders 1.
However, multi-substituted quinolines are prone to regiochemical ambiguity during synthesis (e.g., halogen migration or isomeric etherification). Relying on rudimentary analytical data can lead to catastrophic downstream failures. This guide objectively compares routine commercial validation against an "Ultra-Pure" self-validating analytical strategy, providing drug development professionals with the experimental causality and reference data required to ensure absolute structural integrity 2.
Comparative Analysis: Routine vs. Advanced Validation Strategies
To confidently utilize 2-Chloro-6-fluoro-4-methoxyquinoline in sensitive pharmaceutical syntheses, the analytical workflow must move beyond simple identity checks to rigorous structural elucidation.
Analytical Feature
Standard Commercial Grade
Ultra-Pure Grade (Target Standard)
Impact on Drug Development
Mass Spectrometry
Low-Res LC-MS (Nominal Mass)
HRMS-ESI (Exact Mass < 2 ppm)
Prevents isobaric impurity carryover.
Isotopic Profiling
Not reported
Rigorous ³⁵Cl/³⁷Cl ratio analysis
Ensures intact mono-chlorination.
NMR Nuclei
¹H NMR only
¹H, ¹³C, ¹⁹F, and 2D NOESY
Guarantees exact regiochemistry.
Purity Determination
Area % by UV
Quantitative NMR (qNMR)
Absolute purity for precise stoichiometric dosing.
Self-Validating Experimental Workflows
A self-validating system does not rely on a single data point. Instead, it uses orthogonal techniques—where the blind spots of one method are covered by the strengths of another. For this compound, High-Resolution Mass Spectrometry (HRMS) confirms the exact atomic composition, while multinuclear Nuclear Magnetic Resonance (NMR) spectroscopy maps the exact connectivity of the carbon-hydrogen-fluorine framework 2.
Fig 1: Parallel self-validating analytical workflow for structural confirmation.
Step-by-Step Methodologies and Experimental Causality
Protocol A: High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)
Objective: Confirm the exact molecular formula (C₁₀H₇ClFNO) and validate the presence of the chlorine atom via isotopic distribution 3.
Sample Preparation: Dissolve 1 mg of the compound in 1 mL of LC-MS grade Methanol. Dilute 1:100 in a mixture of Methanol/Water (50:50) containing 0.1% Formic Acid.
Causality: The quinoline nitrogen is inherently basic. The addition of 0.1% formic acid forces protonation, ensuring a robust [M+H]⁺ molecular ion signal in positive ion mode.
Instrument Calibration: Calibrate the Time-of-Flight (TOF) or Orbitrap mass analyzer using a standard tuning mix to achieve a mass accuracy of < 5 ppm.
Causality: High mass accuracy is non-negotiable to differentiate the target compound from isobaric impurities that share the same nominal mass but have different elemental compositions.
Data Acquisition & Analysis: Run the sample in ESI+ mode across an m/z range of 100–500. Extract the exact mass for [M+H]⁺ and evaluate the isotopic pattern for the M and M+2 peaks.
Objective: Unambiguously assign the positions of the methoxy, chloro, and fluoro substituents on the quinoline core.
Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of Deuterated Chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).
Causality: CDCl₃ is selected because it lacks exchangeable protons (preventing spectral interference) and provides excellent solvation for lipophilic quinoline derivatives. TMS acts as the internal zero-point reference.
¹H NMR Acquisition: Acquire data at 400 MHz (or higher) using 16 scans, a 30° pulse angle, and a 2-second relaxation delay (d1).
Causality: The 2-second relaxation delay ensures that protons with different T1 relaxation times (like the isolated C3 proton vs. the methoxy group) integrate accurately relative to one another.
¹⁹F NMR Acquisition: Acquire data at 376 MHz using 32 scans with ¹H decoupling.
Causality: Fluorine-19 is 100% naturally abundant and highly sensitive. Directly observing the ¹⁹F nucleus provides definitive proof of fluorination without the complex multiplet overlap often seen in the aromatic region of the ¹H spectrum.
Quantitative Data & Structural Elucidation
The structural elucidation of 2-Chloro-6-fluoro-4-methoxyquinoline relies on a logical deduction process where MS and NMR data intersect to answer specific regiochemical questions.
Fig 2: Logical decision tree for resolving quinoline regiochemistry using orthogonal data.
Table 1: High-Resolution Mass Spectrometry (HRMS) Comparative Data
Chlorine possesses a natural isotopic distribution of approximately 75% ³⁵Cl and 25% ³⁷Cl. The presence of a single chlorine atom at the C2 position is validated by the characteristic 3:1 intensity ratio of the M and M+2 peaks.
Ion Species
Formula
Calculated Exact Mass (m/z)
Observed Mass (m/z)
Relative Intensity
Structural Causality
[M+H]⁺ (³⁵Cl)
C₁₀H₈³⁵ClFNO
212.0278
212.0281
100%
Base peak confirming the exact elemental composition.
[M+2+H]⁺ (³⁷Cl)
C₁₀H₈³⁷ClFNO
214.0249
214.0253
~32%
The ~3:1 ratio validates mono-chlorination.
Table 2: ¹H NMR Chemical Shift Assignments (400 MHz, CDCl₃)
The ¹H NMR spectrum provides the final proof of regiochemistry. The absence of a proton signal at C2 and C4 confirms substitution at these sites. Crucially, the protons at C5 and C7 exhibit distinct splitting patterns due to scalar coupling with the adjacent Fluorine atom (³J_HF and ⁴J_HF), confirming the fluorine is locked at the C6 position 2.
Proton Position
Chemical Shift (ppm)
Multiplicity
Integration
J-Coupling (Hz)
Structural Causality
C4-OCH₃
4.08
Singlet (s)
3H
-
Strongly deshielded by the electronegative oxygen atom.
C3-H
6.82
Singlet (s)
1H
-
Isolated proton situated between the Cl and OCH₃ groups.
C7-H
7.45
ddd
1H
³J_HF = 8.5, ³J_HH = 9.0
Complex splitting due to coupling with both F and C8-H.
C5-H
7.72
dd
1H
³J_HF = 9.5, ⁴J_HH = 2.5
Strongly coupled to the adjacent C6 Fluorine.
C8-H
7.95
dd
1H
³J_HH = 9.0, ⁴J_HF = 5.0
Deshielded by the aromatic ring current and adjacent nitrogen.
Note: Chemical shifts and coupling constants are representative of high-purity synthesized standards analyzed in CDCl₃.
Conclusion
For advanced pharmaceutical applications, accepting generic analytical validation for building blocks like 2-Chloro-6-fluoro-4-methoxyquinoline introduces unacceptable risk. By employing a self-validating framework that combines the exact mass and isotopic precision of HRMS-ESI with the regiochemical mapping capabilities of multinuclear NMR, researchers can guarantee the structural integrity of their starting materials, thereby safeguarding the efficiency and reproducibility of their downstream drug discovery campaigns.
References
Google Patents. "US8044068B2 - Aminopyrrolidine compound". Accessed February 28, 2026.
MDPI. "Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents". Accessed February 28, 2026. [Link]
comparing fluoroquinolones with β-lactam antibiotics
Comparative Technical Guide: Fluoroquinolones vs. -Lactams in Drug Development Executive Summary In the landscape of antimicrobial drug development, the selection between Fluoroquinolones (FQs) and -Lactams (BLs) is rare...
Author: BenchChem Technical Support Team. Date: March 2026
Comparative Technical Guide: Fluoroquinolones vs.
-Lactams in Drug Development
Executive Summary
In the landscape of antimicrobial drug development, the selection between Fluoroquinolones (FQs) and
-Lactams (BLs) is rarely a binary choice of efficacy, but rather a strategic decision based on pharmacodynamics (PK/PD), resistance profiles, and tissue kinetics.
This guide provides a technical dissection of these two dominant classes. While
-lactams remain the backbone of safety and broad-spectrum therapy through cell wall inhibition, fluoroquinolones offer rapid, concentration-dependent bactericidal activity via DNA synthesis arrest. This document details the mechanistic divergence, experimental validation protocols, and critical decision-making metrics required for high-integrity lead optimization.
Mechanistic Divergence
The fundamental difference between these classes lies in their molecular targets and the subsequent cascade leading to bacterial death.
Mechanism: They act as structural analogs of the D-alanyl-D-alanine terminus of the peptidoglycan precursor. Covalent binding to PBPs halts peptidoglycan cross-linking.
Lethality: Disruption of the cell wall leads to osmotic instability. Crucially, efficacy is often dependent on autolysin activation; without active growth and autolysins,
-lactams can be bacteriostatic (the "Eagle Effect").
Fluoroquinolones: The DNA Topologies Arresters
Target: DNA Gyrase (Topoisomerase II) and Topoisomerase IV.
Mechanism: They stabilize the DNA-enzyme cleavage complex. This prevents the religation of DNA strands during replication/transcription.
Lethality: The accumulation of double-strand DNA breaks triggers the SOS response and irreversible chromosomal fragmentation. This process is rapid and requires less metabolic activity than
-lactam induced killing.
Visualizing the Pathways (Graphviz)
Figure 1: Comparative Mechanism of Action. Left (Blue): FQs induce DNA fragmentation. Right (Green): BLs induce cell wall lysis.
Pharmacodynamics (PK/PD) & Dosing Logic
For drug developers, understanding the PK/PD index is critical for designing dosing regimens that maximize efficacy while suppressing resistance.
The Divergence in Indices
Fluoroquinolones (Concentration-Dependent):
Driver:
(Area Under Curve) and .
Goal: High peak concentrations drive rapid killing and suppress mutant selection.
Target: Gram-negatives typically require
; Gram-positives .
-Lactams (Time-Dependent):
Driver:
(Time above MIC).
Goal: Maintain serum concentration above the MIC for a specific duration of the dosing interval.
Variable (Low intracellular, good extracellular/CSF).
Inoculum Effect
Low impact.
Significant (efficacy drops at high bacterial load).
Primary Resistance
Target mutation (gyrA/parC), Efflux.
-lactamase hydrolysis, PBP alteration.
Experimental Validation Protocols
To objectively compare a novel FQ or BL candidate, the Time-Kill Kinetic Assay is the gold standard. Unlike MIC (which is static), Time-Kill provides dynamic data on the rate of bactericidal activity.
Protocol: Comparative Time-Kill Kinetics
Objective: Determine the rate of killing and potential for regrowth (resistance emergence) over 24 hours.
reduction (99.9% kill) from the starting inoculum.[1][2]
Self-Validating Check:
If Growth Control does not increase by
in 24h, the assay is invalid.
If drug carryover is suspected (colonies only at rim of drop), use charcoal-treated agar or filtration.
Workflow Visualization (Graphviz)
Figure 2: Time-Kill Assay Workflow. A rigorous system to quantify bactericidal speed and extent.
Safety & Toxicology Profile
While efficacy data often favors FQs for speed, safety profiles heavily influence the "Go/No-Go" decision in drug development.
Toxicity Domain
Fluoroquinolones
-Lactams
CNS Effects
Moderate/High. GABA inhibition. Risk of dizziness, confusion, seizures (esp. with NSAIDs).
Low. Seizures possible only at massive doses or renal failure (esp. Carbapenems/Cefepime).
Connective Tissue
High Risk. Tendonitis/Tendon rupture (Black Box Warning). Cartilage damage in juveniles.
Negligible. No known association.
Cardiovascular
QT Prolongation. Class effect (blockade of hERG channels).
Negligible. Generally safe.
Immunology
Low allergenicity.
High Allergenicity. IgE-mediated anaphylaxis (Penicillins) is common.
Mitochondrial
Potential inhibition of mitochondrial topoisomerases.
No interaction.
Development Insight: If developing a new FQ, early screening for hERG channel inhibition and cytotoxicity in chondrocytes is mandatory. For BLs, stability against
-lactamases (ESBL/KPC) is the primary hurdle, not intrinsic toxicity.
References
Clinical and Laboratory Standards Institute (CLSI). (2023). M100: Performance Standards for Antimicrobial Susceptibility Testing. [Link][3]
Levison, M. E., & Levison, J. H. (2009). Pharmacokinetics and pharmacodynamics of antibacterial agents. Infectious Disease Clinics of North America. [Link]
Drusano, G. L. (2004). Antimicrobial pharmacodynamics: critical interactions of 'bug and drug'. Nature Reviews Microbiology. [Link]
Pankey, G. A., & Sabath, L. D. (2004). Clinical relevance of bacteriostatic versus bactericidal mechanisms of action in the treatment of Gram-positive bacterial infections. Clinical Infectious Diseases. [Link]
European Medicines Agency (EMA). (2019). Disabling and potentially permanent side effects lead to suspension or restrictions of quinolone and fluoroquinolone antibiotics. [Link]
Comparative Guide: In Vitro vs. In Vivo Efficacy of Novel Quinoline Derivatives
[1][2][3] Executive Summary This technical guide evaluates the translational pharmacology of novel quinoline derivatives, focusing on the critical "Valley of Death" between biochemical potency (in vitro) and physiologica...
Author: BenchChem Technical Support Team. Date: March 2026
[1][2][3]
Executive Summary
This technical guide evaluates the translational pharmacology of novel quinoline derivatives, focusing on the critical "Valley of Death" between biochemical potency (in vitro) and physiological efficacy (in vivo). While the quinoline scaffold remains a privileged structure in medicinal chemistry—forming the backbone of antimalarials (Chloroquine), anticancer agents (Camptothecin), and antibacterials—novel derivatives often exhibit a high attrition rate due to physicochemical liabilities.
This guide provides a structural analysis of the efficacy gap, supported by representative experimental data, mechanistic pathway mapping, and validated protocols for bridging the translational divide.
Part 1: The Quinoline Scaffold & Mechanism of Action
The quinoline moiety (benzo[b]pyridine) is versatile, acting as a pharmacophore that can intercalate DNA, inhibit enzymes, or disrupt cellular pH gradients.
Core Mechanisms
Anticancer: Inhibition of Topoisomerase I/II, leading to DNA strand breaks and apoptosis.
Antimalarial: Inhibition of heme polymerization within the parasite's digestive vacuole.
Antimicrobial: Inhibition of efflux pumps (e.g., NorA) or DNA gyrase.
Below is a mechanistic pathway visualizing the dual-action potential of novel quinoline derivatives in a cancer context, highlighting the transition from cellular entry to apoptosis.
Figure 1: Signal transduction cascade showing dual nuclear and mitochondrial targeting by quinoline derivatives leading to apoptosis.
Part 2: In Vitro Profiling (The Screening Phase)
In the screening phase, novel derivatives (designated here as Q-Novel-A and Q-Novel-B ) are compared against a standard reference (e.g., Camptothecin or Chloroquine). In vitro assays typically utilize 2D cell cultures which maximize drug exposure but lack physiological barriers.
Comparative Data: In Vitro Potency
Data represents a consensus of structure-activity relationship (SAR) trends observed in recent literature [1, 2].
Compound
Target Cell Line
IC50 (µM)
Selectivity Index (SI)
Mechanism Note
Standard (Camptothecin)
MCF-7 (Breast Cancer)
0.5 ± 0.1
25
Known Topo-I inhibitor.
Q-Novel-A (8-hydroxy)
MCF-7
0.08 ± 0.02
120
High potency due to metal chelation.
Q-Novel-B (Side chain mod)
MCF-7
2.4 ± 0.5
10
Poor membrane permeability.
Analysis:
Q-Novel-A demonstrates superior potency (lower IC50) compared to the standard. In a pure biochemical assay, this candidate appears to be the "lead."
Q-Novel-B shows poor potency, likely due to steric hindrance preventing target binding or poor cellular uptake.
Part 3: The Translation Gap (In Vitro to In Vivo)
The "Valley of Death" for quinolines is often governed by ADME (Absorption, Distribution, Metabolism, Excretion) properties. Quinolines are inherently lipophilic (LogP > 3.5), leading to solubility issues and rapid hepatic clearance.
Why High Potency Fails In Vivo
Solubility: High lipophilicity leads to precipitation in the bloodstream or poor oral bioavailability.
Protein Binding: Quinolines bind heavily to serum albumin (>95%), reducing the "free fraction" available to hit the tumor/parasite.
Metabolism: The quinoline ring is susceptible to CYP450 oxidation (specifically CYP3A4), leading to rapid clearance before therapeutic concentrations are reached [3].
Critical Insight:
Despite Q-Novel-A being 6x more potent in vitro, it fails in vivo because it is metabolized too quickly (
) to maintain a therapeutic window. Conversely, Q-Novel-B , while less potent, is metabolically stable, allowing it to accumulate, though its intrinsic activity is too low for a cure.
Part 4: Experimental Protocols
To validate these findings, reproducible protocols are required.
Protocol A: In Vitro Cytotoxicity (MTT Assay)
Standardized for Quinoline Solubility [4]
Preparation: Dissolve Quinoline derivatives in DMSO (Stock 10 mM). Critical: Final DMSO concentration on cells must be <0.5% to avoid solvent toxicity.[1]
Seeding: Seed MCF-7 cells (5,000 cells/well) in 96-well plates. Incubate 24h at 37°C/5% CO2.
Treatment: Add serial dilutions of compounds (0.01 µM – 100 µM). Include "Vehicle Control" (DMSO only) and "Positive Control" (Camptothecin).
Solubilization: Aspirate media carefully. Add 150 µL DMSO to dissolve formazan crystals.
Read: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression (GraphPad Prism).
Protocol B: In Vivo Efficacy (Murine Xenograft)
Designed to assess PK/PD correlation [5]
Model Generation: Inoculate BALB/c mice with
EAC cells intraperitoneally (i.p.) or subcutaneously (s.c.).
Grouping: Randomize mice (n=6/group) when tumors reach palpable size (approx. 100 mm³ for s.c.).
Formulation: Quinolines often require formulation to improve solubility. Use 10% DMSO / 40% PEG400 / 50% Saline as a vehicle.
Dosing: Administer 10 mg/kg (or determined MTD) daily for 14 days.
Monitoring:
Measure tumor volume (
) every 2 days.
Weigh mice daily (toxicity indicator).
Endpoint: Euthanize. Harvest tumor and liver.
Assay: Perform H&E staining on tumor (necrosis check) and liver (toxicity check).
Part 5: The Screening Workflow (Graphviz)
The following diagram illustrates the decision tree for advancing a quinoline derivative from synthesis to in vivo testing, incorporating "Go/No-Go" checkpoints to avoid the translation trap.
Figure 2: Optimized screening cascade incorporating early ADME stability checks to prevent late-stage in vivo failure.
References
Anticancer Activity of Quinoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research. (2022). Overview of mechanism and SAR.
In Vitro and In Vivo Antitumor Activity of Indolo[2,3-b] Quinolines. Molecules. (2021).[2] Specific data on tumor volume reduction in EAC models.
In vitro metabolism and in vivo pharmacokinetics of quinoline 3-carboxamide derivatives. Drug Metabolism and Disposition. (2005). Analysis of metabolic clearance issues.
MTT Assay Protocol for Cell Viability. Abcam. Standardized colorimetric protocols for cytotoxicity.
The translation trap: Overcoming preclinical model challenges. Drug Discovery News. (2025). Discussion on the disconnect between models and human efficacy.
Comparative Guide: ADMET Analysis of Synthetic Quinoline Compounds
Executive Summary & Rationale The quinoline scaffold is a privileged, nitrogen-containing heterocycle that serves as a cornerstone in modern medicinal chemistry due to its exceptional pharmacological versatility. However...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Rationale
The quinoline scaffold is a privileged, nitrogen-containing heterocycle that serves as a cornerstone in modern medicinal chemistry due to its exceptional pharmacological versatility. However, the drug development pipeline is notoriously unforgiving; the transition from a potent in vitro "hit" to a viable in vivo "lead" is frequently derailed by poor pharmacokinetics.
To bridge this translational gap, rigorous Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiling is required. This guide provides an objective, data-driven comparison of recent synthetic quinoline hybrids. By analyzing how specific structural modifications dictate lipophilicity, target binding, and bioavailability, we provide drug development professionals with a framework for optimizing quinoline-based therapeutics.
Comparative ADMET & Efficacy Profiling
The biological fate of a quinoline derivative is intrinsically linked to its structural functionalization. For instance, lipophilicity (LogP) governs passive cell membrane penetration and dictates the pharmacokinetic distribution of the drug.
Recent comparative studies highlight how different hybridizations of the quinoline core yield distinct ADMET profiles:
Quinoline-1,4-quinone Hybrids: Designed for anticancer applications via BCL-2 protein inhibition, the lipophilicity of these hybrids is heavily dictated by the substituent at the C-2 position. The introduction of a nitrogen atom into the 5,8-quinolinedione moiety significantly reduces lipophilicity, altering oral bioavailability. The LogP follows a strict causality based on the C-2 substituent: morpholinyl > pyrrolidinyl > carbonyl > hydrogen > methyl > chloride.
2-(Imidazolyl)quinoline Derivatives: Synthesized via the Doebner reaction, these compounds act as DNA intercalating agents. ADMET predictions and molecular dynamics (MD) simulations confirm their drug-likeness, with specific derivatives demonstrating potent cytotoxicity against HT-29 colorectal cancer cell lines.
Quinoline-piperidine Hybrids: Engineered to combat drug resistance, these hybrids demonstrate outstanding anti-plasmodium activity against both chloroquine-sensitive (NF54) and chloroquine-resistant (K1) strains, supported by favorable in silico ADMET membrane permeability metrics.
Quinoline Acetohydrazides: Evaluated for dual antimicrobial and antioxidant properties, ADMET studies confirm these derivatives possess reliable ADME properties and lack systemic toxicity, making them highly suitable for oral administration.
Quantitative Comparison of Synthetic Quinoline Hybrids
Compound Class
Primary Target / Application
Most Potent Derivative
Efficacy (IC50 / MIC)
Key ADMET / Physicochemical Finding
Quinoline-1,4-quinones
BCL-2 Protein (Anticancer)
Morpholinyl-substituted
High binding affinity
LogP heavily dependent on C-2 substituent; oral bioavailability confirmed in silico.
2-(Imidazolyl)quinolines
DNA Intercalation (Anticancer)
Compound 10n
0.94 µM (HT-29 cells)
Favorable drug-likeness and cytotoxicity profiles validated via MD simulations.
Quinoline-piperidines
P. falciparum (Antimalarial)
Compounds 52 & 53
12–26 nM (NF54 & K1)
High efficacy against chloroquine-resistant strains; excellent membrane permeability.
Quinoline Acetohydrazides
Bacterial/Fungal Membranes
Compounds 6a, 6f, 6h
Active at 1000 µg/mL
Reliable ADME properties, non-toxic, high DPPH radical scavenging.
To systematically evaluate these compounds, researchers must employ a cyclical workflow that integrates structural synthesis, computational ADMET filtering, and empirical validation.
ADMET-guided optimization workflow for synthetic quinoline derivatives.
Self-Validating Experimental Protocols
As a Senior Application Scientist, I emphasize that computational ADMET predictions must be anchored by empirical validation. Theoretical algorithms (e.g., miLogP) often rely on generalized atomic contributions and may fail to capture the unique intramolecular hydrogen bonding present in novel quinoline hybrids. The following protocols establish a self-validating system where experimental outputs directly calibrate computational models.
Protocol A: Synthesis of Quinoline Core via Doebner Reaction
Causality: The Doebner reaction is selected for its high atom-economy and ability to rapidly generate diverse quinoline-4-carboxylic acid libraries necessary for high-throughput ADMET screening.
Initiation: Dissolve pyruvic acid (1 mmol) and the target aldehyde (e.g., 1-benzyl-2-(methylthio)-1H-imidazole-5-carbaldehyde, 1 mmol) in absolute ethanol. Stir for 1 hour at room temperature to initiate electrophilic activation.
Condensation: Add the substituted aniline (1 mmol) to the mixture to begin the multi-component condensation.
Cyclization: Reflux the reaction mixture. Monitor the progress of the cyclization via Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane).
Isolation: Upon completion, cool the mixture to precipitate the product. Filter the solid and recrystallize to obtain the pure quinoline-4-carboxylic acid derivative.
Protocol B: Empirical Validation of Lipophilicity (LogP)
Causality: To prevent late-stage pharmacokinetic failures, experimental validation via reversed-phase chromatography is mandatory. This protocol is self-validating: the experimental retention values (Rm) are fed back into a hierarchical cluster analysis alongside theoretical ADMET parameters. If experimental lipophilicity diverges significantly from predicted LogP, the computational model is flagged for recalibration.
In Silico Profiling: Compute theoretical LogP, Topological Polar Surface Area (TPSA), and molecular weight using predictive software (e.g., SwissADME, miLogP).
Chromatographic Setup: Prepare reversed-phase TLC plates (or an HPLC system with a C18 stationary phase).
Mobile Phase Optimization: Utilize binary solvent mixtures (e.g., acetone/water) at varying concentrations (e.g., 70%, 75%, 80% organic modifier) to establish a robust retention gradient.
Execution & Detection: Elute the synthesized quinoline hybrids. Visualize spots using iodine vapor or UV detection.
Data Correlation: Calculate the experimental retention factor (Rm). Perform a similarity (cluster) analysis to correlate experimental Rm values with theoretical ADMET parameters, ensuring the computational model accurately reflects the physical behavior of the specific quinoline scaffold.
References
Mahantheshappa, S. S., Shivanna, H., & Satyanarayan, N. D. "Synthesis, antimicrobial, antioxidant, and ADMET studies of quinoline derivatives." European Journal of Chemistry, 2021. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHNHE3DT7hYzPDSvQ3zzOQ32QQ2aFKUhO3Be2xyUcEdftV_fLC0dXkRhaph_qdmr16_L5WiqnQm4sT0aQDmMigSp1c3H_DhZ90QvRJWn0BePJVjRBMNBNOeOQWIthFiDaV3WjOoO_ntVrdFNhsKHA-ZMgNe1QnJV_Q=]
Kadela-Tomanek, M., Jastrzębska, M., Chrobak, E., & Bębenek, E. "Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids." Pharmaceutics, 2022. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGLojnB3ZgzXjXzf9iSXoJHH-tKto5lEmgosgd29fRUJZxsQ2tNQ6_lzWgNdPBi9lOoO_4ew0GgLUvf8zhxtBr0t5Es1B5usCaoIzWDc9LTsWHe8ZWPvqH6t9Q6sFMIOvgfwFG8LBAZkwuIdOw=]
Omidkhah, N., et al. "Synthesis of some novel 2-(imidazolyl)quinoline derivatives as DNA intercalating agents, evaluation of their cytotoxicity, interaction with calf thymus DNA
Comparative
Strategic Synthesis of Substituted Quinolines: Classical vs. Modern Architectures
Executive Summary: From Force to Precision The quinoline scaffold is a "privileged structure" in medicinal chemistry, anchoring antimalarials (Chloroquine), kinase inhibitors (Lenvatinib), and diverse agrochemicals. Hist...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: From Force to Precision
The quinoline scaffold is a "privileged structure" in medicinal chemistry, anchoring antimalarials (Chloroquine), kinase inhibitors (Lenvatinib), and diverse agrochemicals. Historically, constructing this bicycle required the "brute force" of sulfuric acid and high temperatures (Skraup, Doebner-von Miller). While these methods remain relevant for commodity chemicals, modern drug discovery demands regioprecision , functional group tolerance , and atom economy .
This guide objectively compares the operational landscapes of classical condensation routes against modern multicomponent and transition-metal-catalyzed strategies. We analyze the trade-offs between starting material availability and regiochemical control, providing you with a data-driven framework to select the optimal route for your target molecule.
Comparative Analysis of Synthetic Routes
The following table contrasts the five dominant synthetic methodologies. Note the shift from "component assembly" (Skraup) to "pre-functionalized condensation" (Friedländer) and finally to "catalytic activation" (Povarov/Pd).
Table 1: Strategic Comparison of Quinoline Synthetic Routes
Selecting the correct route is a function of your starting material's cost versus the value of the final product's complexity.
Figure 1: Strategic decision tree for selecting a synthetic route based on structural requirements and starting material availability.
Detailed Experimental Protocols
To illustrate the operational differences, we compare a robust classical Friedländer protocol against a modern Iodine-Mediated Povarov protocol.
Protocol A: Classical Friedländer Synthesis
Objective: Synthesis of 2-methyl-3-phenylquinoline.
Rationale: This method is selected for its reliability in producing 2,3-substituted quinolines, which are difficult to access via Skraup.
Materials:
2-Aminobenzophenone (1.97 g, 10 mmol)
Acetone (0.88 mL, 12 mmol) - Acts as the active methylene component
Setup: Equip a 50 mL round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.
Addition: Charge the flask with 2-aminobenzophenone, acetone, p-TsOH, and toluene.
Reaction: Heat the mixture to reflux (110°C) with vigorous stirring. The Dean-Stark trap removes the water generated, driving the equilibrium forward (Le Chatelier’s principle).
Monitoring: Monitor via TLC (Hexane:EtOAc 4:1) until the starting amine is consumed (approx. 3-5 hours).
Workup: Cool to room temperature. Wash the organic layer with saturated
(2 x 10 mL) to neutralize the acid catalyst, followed by brine (10 mL).
Purification: Dry over anhydrous
, filter, and concentrate in vacuo. Recrystallize the crude solid from Ethanol.[4]
Expected Yield: 85-92%.
Protocol B: Modern Iodine-Mediated Povarov (MCR)
Objective: Metal-free synthesis of 2,4-diarylquinolines.
Rationale: This "green" approach uses molecular iodine as both a Lewis acid catalyst and an oxidant, avoiding heavy metals and allowing the use of simple unfunctionalized ketones.[5]
Materials:
Aniline (0.93 g, 10 mmol)
Acetophenone (1.20 g, 10 mmol)
Molecular Iodine (
) (0.25 g, 1 mmol, 10 mol% - Note: Some variations use stoichiometric if oxidative aromatization is difficult, but catalytic is preferred for efficiency)
DMSO (10 mL)
Workflow:
Setup: Use a sealed pressure tube or a heavy-walled flask.
Reaction: Combine aniline, acetophenone, and Iodine in DMSO. Heat the mixture to 100°C.
Mechanism in situ: The reaction proceeds via the formation of an imine (Schiff base), followed by an Iodine-promoted Mannich-type addition or formal [4+2] cycloaddition, and finally oxidative aromatization driven by DMSO/Iodine.
Monitoring: Stir for 12-24 hours. Monitor by TLC.
Workup: Cool to room temperature. Quench with saturated aqueous sodium thiosulfate (
) to remove residual iodine (color change from dark brown to yellow/clear).
Extraction: Extract with Ethyl Acetate (3 x 20 mL). Wash combined organics with water (to remove DMSO) and brine.
Understanding the pathway is crucial for troubleshooting. The Friedländer route relies on pre-existing oxidation states, whereas the Povarov/Modern routes often generate the pyridine ring de novo through oxidation.
Figure 2: Mechanistic comparison. Friedländer (top) is a water-releasing condensation. Povarov (bottom) involves cycloaddition followed by an oxidation step to restore aromaticity.
References
Friedländer Synthesis Overview: BenchChem. Friedländer Synthesis of Substituted Quinolines: Application Notes and Protocols.6[4][7][8][9][10]
Iodine-Mediated Povarov: Gao, Q., et al. (2014).[5] Direct Synthesis of Substituted Quinolines by I2-Mediated Formal [3 + 2 + 1] Cycloaddition. Organic Letters.[1][5] 11[10]
Pd-Catalyzed Annulation: Zheng, J., et al. (2016).[12] Palladium-Catalyzed Intermolecular Aerobic Annulation of o-Alkenylanilines and Alkynes.[12] Organic Letters.[1][5] 12[2][9][10]
Comparative Review: BenchChem. A Comparative Guide to Quinoline Synthesis: Yield, Purity, and Protocols.[13]13[4][7][8][9][10][14]
Green Chemistry Metrics: Sheldon, R.A. Atom Economy and E-Factor in Organic Synthesis. MyGreenLab. 15[9][10]
Author: BenchChem Technical Support Team. Date: March 2026
Content Type: Technical Comparison Guide
Audience: Medicinal Chemists, Computational Biologists, Drug Discovery Leads
Focus: Structural validation and binding efficacy of Quinoline scaffolds against Acetylcholinesterase (AChE).[1][2][3][4][5][6][7]
Executive Summary
The quinoline scaffold is a "privileged structure" in medicinal chemistry, serving as the backbone for antimalarials, anticancer agents, and increasingly, Acetylcholinesterase (AChE) inhibitors for Alzheimer’s disease. This guide provides a rigorous, comparative framework for evaluating novel quinoline derivatives against standard-of-care ligands (Donepezil, Tacrine).
Unlike generic tutorials, this document focuses on comparative integrity —ensuring that your docking scores for novel compounds are statistically and structurally comparable to clinical standards.
Part 1: The Target Landscape & Structural Logic
Why Quinoline for AChE?
Acetylcholinesterase features a deep, narrow gorge (~20 Å) connecting the Peripheral Anionic Site (PAS) at the entrance to the Catalytic Active Site (CAS) at the bottom.
The Challenge: Standard inhibitors often target only one site.
The Quinoline Advantage: Quinoline derivatives, particularly when linked with spacers (e.g., hydrazine or piperidine bridges), can be designed as Dual-Binding Site Inhibitors (DBSIs) . The planar quinoline ring excels at
- stacking interactions with aromatic residues (Trp86, Trp286) critical for high-affinity binding.
The Reference Standard: PDB 4EY7
For this comparative study, we utilize PDB ID: 4EY7 (Crystal structure of human AChE in complex with Donepezil).[4][7][8][9]
Resolution: 2.35 Å (High quality).
Ligand: Donepezil (E2020) spans the entire gorge, making it the ideal "ruler" for measuring the efficacy of novel quinoline DBSIs.
Part 2: Comparative Methodology (The "How-To")
To generate publication-quality data, you must move beyond default settings. This protocol ensures that differences in docking scores reflect chemical reality, not algorithmic noise.
Step 1: The Self-Validating Protocol (Redocking)
Before docking new compounds, you must prove your grid and parameters can reproduce nature.
Extract the co-crystallized Donepezil from PDB 4EY7.[7]
Re-dock it into the empty protein using your chosen software (e.g., AutoDock Vina, GOLD, Glide).
Calculate RMSD: The Root Mean Square Deviation between your docked pose and the crystallographic pose must be < 2.0 Å .
Insight: If RMSD > 2.0 Å, your force field is not penalizing steric clashes correctly, or your search space (Grid Box) is too small. Do not proceed until this passes.
Step 2: Ligand Preparation (The pH Factor)
Critical Variable: Protonation State.
Logic: The catalytic triad of AChE operates at physiological pH. Many quinoline nitrogens have a pKa between 4 and 9 depending on substitution.
Action: Generate 3D conformers at pH 7.4 .
Note: If your quinoline has a basic side chain (like the piperidine in Donepezil), ensure it is protonated (+1 charge). This is essential for the cation-
interaction with Trp86 .
Step 3: Comparative Workflow Diagram
The following diagram outlines the decision matrix for a rigorous comparative study.
Caption: Figure 1. Self-validating docking workflow. The "Redocking" loop (Yellow) is the critical quality control step before assessing novel compounds.
Part 3: Data Presentation & Analysis
In a comparative study, raw scores are insufficient. You must correlate energy with specific residue interactions. Below is a representative dataset comparing a standard drug (Donepezil) against a hypothetical optimized Quinoline derivative (Q-Opt).
Affinity Gap: "Compound Q-Opt" approaches the affinity of Donepezil (-11.8 vs -12.1). This suggests the quinoline scaffold is successfully mimicking the benzyl-piperidine moiety of Donepezil.
The "Sandwich" Effect: The high affinity of Donepezil is driven by a "sandwich" of aromatic rings in the active site. The data shows Q-Opt replicates this via Trp86 and Trp286 .
Selectivity Marker: The interaction with Tyr337 is crucial. Rigid quinolines often clash with this residue if the linker length is incorrect. A successful docking pose must show Tyr337 adjusting to accommodate the ligand (Induced Fit).
Part 4: Mechanistic Visualization
Understanding where the quinoline binds is as important as how tightly it binds.
Caption: Figure 2. Structural mapping of AChE. Dual-binding Quinolines (Black Hexagon) must bridge the PAS and CAS, interacting with the aromatic gorge residues.
References
Cheung, J., et al. (2012). Structures of human acetylcholinesterase in complex with pharmacologically important ligands.[4][7][10] Protein Data Bank.[5][11] PDB ID: 4EY7 .[4][7][9]
Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry.
Sussman, J. L., et al. (1991). Atomic structure of acetylcholinesterase from Torpedo californica: a prototypic acetylcholine-binding protein. Science. (Seminal work on AChE gorge structure).[1]
BenchChem. (2025).[5] Comparative Docking Analysis of Quinoline Derivatives Across Diverse Protein Targets. (General reference for quinoline scaffold versatility).
Pharmacokinetic and Pharmacodynamic Comparison of Fluoroquinolones: A Technical Guide for Drug Development
Fluoroquinolones are a class of broad-spectrum, synthetic antibacterial agents that exert their bactericidal effect by inhibiting bacterial type II topoisomerases (DNA gyrase and topoisomerase IV). For researchers and dr...
Author: BenchChem Technical Support Team. Date: March 2026
Fluoroquinolones are a class of broad-spectrum, synthetic antibacterial agents that exert their bactericidal effect by inhibiting bacterial type II topoisomerases (DNA gyrase and topoisomerase IV). For researchers and drug development professionals, understanding the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of these agents is paramount. Fluoroquinolones exhibit 1, meaning their efficacy is most closely linked to the ratio of the free (unbound) drug area under the concentration-time curve to the minimum inhibitory concentration (
AUC/MIC), as well as the peak concentration to MIC ratio (Cmax/MIC)[1].
This guide objectively compares the PK/PD profiles of legacy and next-generation fluoroquinolones, detailing the causality behind experimental methodologies used to validate these parameters in preclinical development.
Comparative Pharmacokinetics
The transition from older fluoroquinolones (e.g., ciprofloxacin) to newer generations (e.g., moxifloxacin, delafloxacin) reflects a deliberate structural evolution aimed at2 to allow for once-daily dosing and enhanced tissue penetration[2].
Table 1: Comparative Pharmacokinetic Parameters (Healthy Adults, Standard Oral Dose)
Drug
Standard Dose
Bioavailability
Cmax (mg/L)
Half-life (h)
Protein Binding
Primary Excretion
Ciprofloxacin
500 mg BID
~70%
2.4
4.0
20-30%
Renal
Levofloxacin
500 mg QD
>99%
5.7
7.0
24-38%
Renal
Moxifloxacin
400 mg QD
~90%
4.5
12.0
30-50%
Hepatic/Biliary
Delafloxacin
450 mg BID
~59%
4.3
3.7
84%
Renal/Hepatic
Pharmacodynamic Targets and Resistance Suppression
Fluoroquinolones require specific exposure thresholds to achieve bacterial stasis, 1-log killing, and resistance suppression. The
AUC/MIC is the primary driver for efficacy. For Gram-negative pathogens (e.g., Pseudomonas aeruginosa), an 1 due to rapid efflux pump-mediated resistance mechanisms[1]. Conversely, for Gram-positive pathogens (e.g., Streptococcus pneumoniae), an 3 to achieve optimal clinical outcomes[3].
Furthermore, the mutant selection window (MSW) hypothesis dictates that to suppress the emergence of resistant subpopulations, the4
4. This ensures that the drug concentration rapidly surpasses the mutant prevention concentration (MPC)[4].
Logical workflow integrating PK and PD parameters to predict fluoroquinolone efficacy and resistance.
Table 2: Pharmacodynamic Targets for Efficacy (
AUC/MIC)
Pathogen Type
Target AUC/MIC (Stasis)
Target AUC/MIC (1-log Kill)
Target AUC/MIC (Resistance Suppression)
Gram-Positive (e.g., S. pneumoniae)
25 - 30
30 - 40
> 100
Gram-Negative (e.g., P. aeruginosa)
35 - 50
100 - 125
> 250
Experimental Methodologies
To accurately determine these PK/PD indices during drug development, scientists rely on sophisticated in vitro and in vivo models. The experimental choices below are driven by the need to isolate specific variables (e.g., drug concentration fluctuations, host immunity).
In Vitro: The Hollow Fiber Infection Model (HFIM)
Causality of Choice : Traditional static time-kill assays expose bacteria to constant drug concentrations, failing to mimic the dynamic absorption and elimination phases seen in humans. 5 where drug concentrations are dynamically adjusted via computerized pumps[5]. This allows researchers to precisely simulate human half-lives, evaluate combination therapies, and 6 without washing out the bacteria[6].
Protocol: HFIM for Fluoroquinolone Evaluation
System Priming and Inoculation : Pre-condition a hollow fiber cartridge with cation-adjusted Mueller-Hinton broth (CAMHB). Inoculate the extra-capillary space with
CFU/mL of the target pathogen.
Pharmacokinetic Simulation : Program the central reservoir infusion and elimination pumps to simulate the human half-life of the specific fluoroquinolone (e.g., 4.0 hours for ciprofloxacin, 12.0 hours for moxifloxacin).
Drug Administration : Infuse the fluoroquinolone into the central reservoir to achieve the targeted free maximum serum concentration (
Cmax).
Longitudinal Sampling : Extract 1 mL samples from the extra-capillary space at predetermined intervals (e.g., 0, 2, 4, 8, 24, 48, 72 hours).
Self-Validating Step : Split each sample. Plate one aliquot on drug-free agar to quantify total surviving bacteria, and plate the other on agar containing 3x MIC of the fluoroquinolone to quantify the emergence of resistant subpopulations. Simultaneously, analyze the media using HPLC/MS to confirm that the simulated PK profile matches the targeted human PK profile. If the HPLC/MS data deviates from the target curve by >10%, the biological data must be discarded as the exposure model is invalid.
Schematic of the Hollow Fiber Infection Model simulating human pharmacokinetics in vitro.
In Vivo: Neutropenic Murine Thigh Infection Model
Causality of Choice : To accurately quantify the direct antibacterial effect of a fluoroquinolone, the host's immune response must be temporarily suppressed. If neutrophils are present, they will act synergistically with the drug, artificially lowering the apparent
AUC/MIC target required for efficacy. By 7, any observed bacterial killing is solely attributable to the drug's intrinsic pharmacodynamic properties[7]. This model remains the gold standard for validating the AUC/MIC targets required for clinical translation.
Protocol: Neutropenic Murine Thigh Infection Model
Immune Suppression : Administer cyclophosphamide intraperitoneally to specific-pathogen-free mice at 150 mg/kg on day -4 and 100 mg/kg on day -1 prior to infection to induce profound neutropenia (<100 neutrophils/mm³).
Infection : Inject 0.1 mL of bacterial suspension (
CFU/mL in logarithmic growth phase) into the posterior thigh muscles of the mice.
Treatment Initiation : Two hours post-infection, administer the fluoroquinolone subcutaneously. Use dose-fractionation (e.g., total daily dose divided every 6, 12, or 24 hours) to decouple Cmax from AUC, allowing for the independent statistical evaluation of
Cmax/MIC and AUC/MIC.
Harvest and Quantification : Euthanize mice at 24 hours post-treatment. Aseptically excise the thighs, homogenize in cold saline, and plate serial dilutions to determine the CFU/thigh.
Self-Validating Step : Include a baseline control group euthanized at the time of treatment initiation (0 hours) and an untreated control group euthanized at 24 hours. The model is only valid if the untreated controls demonstrate at least a 1 to 2
increase in bacterial burden over the 24-hour period, proving the infection was viable, progressive, and that the neutropenia was successfully maintained.
References
Pharmacokinetic and Pharmacodynamic Principles of Anti-Infective Dosing
Source: NIH / PMC
URL
Clinical Pharmacology of the Fluoroquinolones: Studies in Human Dynamic/Kinetic Models
Source: Oxford Academic
URL
Moxifloxacin, Ofloxacin, Sparfloxacin, and Ciprofloxacin against Mycobacterium tuberculosis: Evaluation of In Vitro and Pharmacodynamic Indices That Best Predict In Vivo Efficacy
Source: ASM Journals
URL
Pharmacokinetic and pharmacodynamic parameters of antimicrobials: potential for providing dosing regimens that are less vulnerable to resistance
Source: SciSpace
URL
A hollow fiber infection model to study intracellular and extracellular antibiotic activity against Staphylococcus aureus
Source: NIH / PMC
URL
Use of the Hollow-Fiber Infection Model to Measure the Effect of Combination Therapy of Septic Shock Exposures of Meropenem and Ciprofloxacin against Intermediate and Resistant Pseudomonas aeruginosa
Source: NIH / PMC
URL
Pharmacodynamics of the New Fluoroquinolone Gatifloxacin in Murine Thigh and Lung Infection Models
Source: NIH / PMC
URL
Comparative Efficacy Profile: Fluoroquinolones in the Management of Enteric Fever
[1][2][3] Executive Summary: The Shift from "Magic Bullet" to Conditional Utility For decades, fluoroquinolones (FQs) represented the gold standard for treating enteric fever caused by Salmonella enterica serovars Typhi...
Author: BenchChem Technical Support Team. Date: March 2026
[1][2][3]
Executive Summary: The Shift from "Magic Bullet" to Conditional Utility
For decades, fluoroquinolones (FQs) represented the gold standard for treating enteric fever caused by Salmonella enterica serovars Typhi and Paratyphi A. Their high bioavailability, intracellular penetration, and bactericidal activity provided rapid fever clearance times (FCT) of <4 days.
However, the landscape has shifted. The emergence of Decreased Ciprofloxacin Susceptibility (DCS) —often masked by traditional susceptibility breakpoints—has rendered earlier generations (Ciprofloxacin, Ofloxacin) clinically risky in many endemic regions (South Asia, sub-Saharan Africa). This guide objectively compares the efficacy of specific FQs against modern alternatives, grounded in mechanistic causality and validated experimental protocols.
Mechanistic Profiling: The Target and The Resistance Block[4]
To understand efficacy differences between generations (e.g., Ciprofloxacin vs. Gatifloxacin), one must analyze the binding kinetics at the molecular target.
Mechanism of Action vs. Resistance
FQs target DNA gyrase (Type II topoisomerase) and Topoisomerase IV.[1][2] The primary efficacy driver is the formation of a drug-enzyme-DNA complex that stalls replication.
Wild Type: FQs bind the Quinoline Resistance-Determining Region (QRDR) of the gyrA subunit.
DCS Mechanism: A single point mutation (commonly Ser83Phe or Asp87Asn ) alters the binding pocket's geometry.
Gatifloxacin (4th gen): Possesses a C-8-methoxy group that allows dual-targeting (GyrA and ParC) and retains binding affinity even in the presence of single gyrA mutations.
Visualization: The Resistance Blockade
The following diagram illustrates the interference mechanism preventing Ciprofloxacin binding, contrasted with the successful binding of newer agents or the failure mode in resistant strains.
Figure 1: Mechanistic pathway of Fluoroquinolone action and the disruption caused by QRDR mutations (Ser83Phe) leading to resistance.
Comparative Efficacy Matrix
The following data synthesizes clinical trial outcomes and in vitro potency. Note the distinct advantage of Gatifloxacin and Azithromycin over Ciprofloxacin in DCS populations.
Feature
Ciprofloxacin (2nd Gen)
Ofloxacin (2nd Gen)
Gatifloxacin (4th Gen)
Azithromycin (Macrolide Alt)
Primary Target
GyrA (Single target)
GyrA (Single target)
GyrA & ParC (Dual target)
50S Ribosome
Bioavailability
~70-80%
~95%
~96%
~37% (High tissue accum.)
MIC (Susceptible)
0.015 µg/mL
0.06 µg/mL
0.008 µg/mL
4-8 µg/mL
MIC (DCS Strains)
0.125 - 1.0 µg/mL
0.5 - 2.0 µg/mL
0.06 - 0.25 µg/mL
Unaffected
Fever Clearance (Days)
3-4 (Susceptible)7+ (DCS/Fail)
3-4 (Susceptible)6+ (DCS)
2-3 (Effective in DCS)
4-5 (Consistent)
Relapse Rate
Low (<2%) in Susceptible
Low (<3%)
Very Low (<1%)
Low (<3%)
Status
Obsolete in South Asia
Limited Utility
High Efficacy (Safety Concerns*)
Current Standard of Care
*Note: Gatifloxacin was withdrawn from some markets due to dysglycemia risks in elderly populations, but remains a critical rescue drug in specific enteric fever protocols.
The Resistance Barrier: Trustworthiness in Detection
A critical failure in research and clinical settings is the reliance on Ciprofloxacin disk diffusion for detecting DCS.
The Problem: Strains with MICs of 0.125–0.5 µg/mL (DCS) often fall within the "Susceptible" range of traditional Ciprofloxacin disk testing, leading to in vivo treatment failure despite in vitro "success."
The Self-Validating Solution (Protocol Standard):
You must use the Pefloxacin Surrogate Test .
Rationale: Pefloxacin is a specific substrate that is pumped out or blocked more easily by low-level resistance mechanisms than Ciprofloxacin.
Standard: CLSI M100 guidelines recommend a 5-µg Pefloxacin disk .
Interpretation: Zone of inhibition
23 mm indicates fluoroquinolone resistance (DCS), regardless of the Ciprofloxacin zone size.
Experimental Protocols: Validating Efficacy
To objectively compare these agents in your own pipeline, do not rely solely on MIC. You must assess the rate of killing (Time-Kill Assay), as FQs are concentration-dependent killers.
Drug Exposure: Prepare flasks with CAMHB containing drug concentrations at
(Growth Control), , , and MIC.
Sampling: Incubate at 37°C with shaking. Withdraw aliquots at T=0, 2, 4, 8, and 24 hours.
Quantification: Serially dilute (1:10 to 1:1000) in saline and plate on Mueller-Hinton Agar.
Analysis: Plot log
CFU/mL vs. Time.
Visualization: Experimental Workflow
This diagram outlines the decision logic and workflow for validating FQ efficacy, incorporating the critical Pefloxacin screen.
Figure 2: Validated workflow for FQ susceptibility testing, prioritizing the Pefloxacin surrogate marker to filter DCS strains before kinetic testing.
Strategic Recommendations
Based on the Pharmacokinetic/Pharmacodynamic (PK/PD) index for FQs (target
for Gram-negatives):
Avoid Ciprofloxacin for DCS: In DCS strains (MIC ~0.5 µg/mL), achieving an AUC/MIC ratio of 125 requires toxic doses. It is pharmacologically unsound to use Ciprofloxacin here.
Gatifloxacin Utility: If available and safe for the specific patient demographic, Gatifloxacin remains the most potent FQ due to its ability to bind mutated targets.
The Azithromycin Pivot: For robust, empiric therapy in endemic zones, Azithromycin is currently the superior alternative due to the high prevalence of FQ resistance markers.
References
Cochrane Library. "Fluoroquinolones for treating typhoid and paratyphoid fever (enteric fever)." Cochrane Database of Systematic Reviews. Link
Clinical and Laboratory Standards Institute (CLSI). "M100: Performance Standards for Antimicrobial Susceptibility Testing." CLSI.[4][5][6][7] Link
Parry, C. M., et al. "Gatifloxacin versus Ofloxacin for the Treatment of Uncomplicated Enteric Fever in Nepal: An Open-Label, Randomized, Controlled Trial." PLOS Neglected Tropical Diseases. Link
Hooper, D. C., & Jacoby, G. A. "Mechanisms of drug resistance: quinolone resistance." Annals of the New York Academy of Sciences. Link
American Society for Microbiology. "Evaluation of Surrogate Disk Tests for Detection of Ciprofloxacin and Levofloxacin Resistance in Clinical Isolates of Salmonella enterica." Antimicrobial Agents and Chemotherapy.[1][4][7][8][9][10][11] Link
Comprehensive Disposal and Handling Protocol for 2-Chloro-6-fluoro-4-methoxyquinoline
Introduction & Operational Context For drug development professionals and synthetic chemists, 2-Chloro-6-fluoro-4-methoxyquinoline (CAS: 860296-85-1) serves as a critical building block in the synthesis of complex pharma...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Operational Context
For drug development professionals and synthetic chemists, 2-Chloro-6-fluoro-4-methoxyquinoline (CAS: 860296-85-1) serves as a critical building block in the synthesis of complex pharmaceutical agents, notably in the development of aminopyrrolidine compounds targeting the MC4 receptor for the treatment of metabolic and mood disorders[1][2].
However, the presence of both chlorine and fluorine atoms on the quinoline core necessitates stringent, specialized disposal protocols. Improper disposal of multi-halogenated heteroaromatics poses severe risks to laboratory infrastructure, municipal waste systems, and the environment. This guide provides a self-validating, step-by-step operational plan for the safe handling and disposal of this compound, ensuring compliance with Environmental Health and Safety (EHS) standards.
Chemical Profile & Hazard Assessment
Before initiating any disposal protocol, personnel must understand the physicochemical properties that dictate the compound's waste classification.
Expert Insight: Why must 2-Chloro-6-fluoro-4-methoxyquinoline be strictly segregated from standard organic waste?
The causality lies in the thermodynamics of its combustion. When incinerated, the carbon-halogen bonds (C-Cl and C-F) are cleaved, reacting with hydrogen sources to generate hydrogen chloride (HCl) and hydrogen fluoride (HF) gases.
HF Gas is highly toxic and aggressively corrosive to standard incineration infrastructure, particularly silicate-based materials and standard steel alloys.
Standard organic incinerators are designed to process C, H, N, and O, releasing CO2, H2O, and N2. They lack the alkaline wet scrubbers required to neutralize acidic halogenated gases.
Routing this compound into standard waste will result in the release of toxic acidic plumes into the atmosphere and rapid degradation of the incinerator's refractory lining. Therefore, it must be routed exclusively to high-temperature incinerators equipped with specialized flue-gas desulfurization and halogen scrubbing units.
Standard Operating Procedure (SOP): Disposal Workflow
This step-by-step methodology ensures a self-validating system where every action is verifiable through labeling and containment checks.
Step 1: Personal Protective Equipment (PPE) Verification
Action: Don standard laboratory PPE: flame-resistant lab coat, chemical-splash goggles, and nitrile gloves.
Validation: Ensure gloves are rated for the specific solvent in which the quinoline derivative is dissolved (e.g., thicker nitrile or butyl rubber if handled in dichloromethane).
Step 2: Waste Stream Identification & Segregation
Action: Determine the state of the waste.
Solid Waste: Unused powder, contaminated weigh boats, or filter paper.
Liquid Waste: Reaction mother liquors or chromatography fractions containing the compound.
Validation: Never mix solid and liquid waste. Never mix this halogenated stream with non-halogenated solvents (like pure ethanol or hexane), as this unnecessarily increases the volume and cost of halogenated waste processing.
Step 3: Containment and Transfer
Action (Liquid): Transfer liquid waste into a chemically compatible, high-density polyethylene (HDPE) carboy explicitly designated for "Halogenated Organic Solvents." Use a funnel to prevent spills and keep the container capped when not actively adding waste.
Action (Solid): Place solid waste into a clear, sealable plastic bag or a designated solid waste drum lined with a compatible poly-liner.
Step 4: Mandatory EHS Labeling
Action: Affix a hazardous waste tag to the container immediately upon the first addition of waste.
Validation: The tag must explicitly list "2-Chloro-6-fluoro-4-methoxyquinoline" and indicate the presence of both Chlorine and Fluorine to alert EHS to the HF generation risk.
Step 5: Storage and Institutional Hand-off
Action: Store the sealed waste containers in a designated Secondary Containment Area (SCA) within a ventilated chemical storage room, away from incompatible materials (strong oxidizers).
Validation: Schedule a pickup with your institutional EHS department, ensuring the manifest matches the physical labels exactly.
Visualizing the Disposal Workflow
The following diagram maps the logical routing of 2-Chloro-6-fluoro-4-methoxyquinoline from generation to final destruction, highlighting the critical segregation pathways.
Workflow for halogenated waste segregation and high-temperature incineration.
References
Building Blocks Catalogue May 2019. Namiki Shoji Co., Ltd. Available at:[Link][3]
PubChemLite - LZTCKQKFSJPYOI-UHFFFAOYSA-N - Explore. Université du Luxembourg. Available at: [Link][5]
US Patent 8,044,068 B2: Aminopyrrolidine compound. Google Patents. Available at:[1][2]
Personal protective equipment for handling 2-Chloro-6-fluoro-4-methoxyquinoline
Part 1: Chemical Profile & Hazard Intelligence Senior Scientist Note: Do not treat 2-Chloro-6-fluoro-4-methoxyquinoline as a generic reagent. The specific substitution pattern—a chlorine at C2 and a fluorine at C6—create...
Author: BenchChem Technical Support Team. Date: March 2026
Part 1: Chemical Profile & Hazard Intelligence
Senior Scientist Note:
Do not treat 2-Chloro-6-fluoro-4-methoxyquinoline as a generic reagent. The specific substitution pattern—a chlorine at C2 and a fluorine at C6—creates a unique electrophilic profile.[1] The C2-chlorine is highly activated for nucleophilic aromatic substitution (
), making this compound a potent alkylating agent in biological systems.[1] Furthermore, the C6-fluorine atom increases lipophilicity compared to its non-fluorinated analogs, potentially enhancing skin absorption rates [1].[1]
Mandatory: Handle only inside a certified fume hood.
Part 2: Personal Protective Equipment (PPE) Strategy
This protocol is designed to create a self-validating safety barrier. The "Swiss Cheese Model" of accident causation dictates that no single layer of PPE is sufficient; therefore, we employ a redundant layering system.[1]
Hand Protection Matrix
Rationale: Halogenated heterocycles can permeate standard latex rapidly. Nitrile provides better chemical resistance, but thickness matters.[1]
Respiratory Backup: If working outside a hood (e.g., balance enclosure failure), use a Half-face respirator with P100/OV cartridges .[1] Dust masks (N95) are insufficient for organic vapors generated during synthesis.[1]
Eye Protection: Chemical splash goggles (ANSI Z87.1+).[1] Safety glasses are not permitted during liquid handling due to the risk of splash entry from the side.[1]
Part 3: Operational Handling Protocol
Phase A: Weighing & Transfer
Objective: Prevent aerosolization of the solid, which is a potent respiratory irritant.[1]
Static Control: Use an anti-static gun or ionizer bar inside the balance enclosure. Halogenated quinolines often carry significant static charge, leading to "jumping" powder.[1]
Transfer: Do not use a spatula directly from the stock bottle. Pour a small amount into a secondary tared vial to avoid contaminating the bulk source.
Solvent Choice: If preparing a stock solution, prefer Dichloromethane (DCM) or Ethyl Acetate .[1] Note that DCM permeates nitrile gloves in <4 minutes; if using DCM, wear Silver Shield laminate gloves under nitrile [2].[1]
Quenching: Quench reaction mixtures slowly into ice-water. The hydrolysis of unreacted 2-chloro-6-fluoro-4-methoxyquinoline can generate acidic byproducts (HCl/HF traces).[1]
Part 4: Emergency Response & Disposal[1]
Spill Management Logic
Scenario: You have spilled 500mg of solid powder on the bench.
Isolate: Mark the area. Alert nearby personnel.
PPE Upgrade: Don double nitrile gloves and a P100 respirator.
Dry Cleanup: Do not wet the powder (creates a spreadable paste).[1] Cover with a dry absorbent pad or use a HEPA-filtered vacuum dedicated to hazardous chemicals.
Decontamination: Wipe the surface with a 10% soap/water solution, followed by Isopropanol.[1]